Product packaging for Cholesteryl hemisuccinate(Cat. No.:CAS No. 1510-21-0)

Cholesteryl hemisuccinate

Cat. No.: B075770
CAS No.: 1510-21-0
M. Wt: 486.7 g/mol
InChI Key: WLNARFZDISHUGS-MIXBDBMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholesteryl hemisuccinate is a versatile and essential chemical tool in membrane biology and biochemistry, widely used for the solubilization, stabilization, and crystallization of membrane proteins. As a water-soluble analog of cholesterol, its primary research value lies in its ability to integrate into lipid bilayers and detergent micelles, where it mimics the biophysical and biochemical properties of native cholesterol. This compound is particularly crucial for studying and manipulating cholesterol-dependent proteins, such as G-protein coupled receptors (GPCRs), ion channels, and the Smoothened receptor in the Hedgehog signaling pathway. Its mechanism of action involves modulating membrane fluidity, permeability, and thickness, while also directly interacting with specific protein sites to promote a functional, stabilized conformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O4 B075770 Cholesteryl hemisuccinate CAS No. 1510-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934145
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-21-0
Record name Cholesteryl hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cholesteryl Hemisuccinate: A Multifaceted Agent in Cellular Modulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHEMS), a cholesterol derivative, has emerged as a critical component in a diverse range of biomedical research and pharmaceutical applications. Its unique amphiphilic nature, combining the rigid sterol core of cholesterol with a flexible succinate linker, imparts multifaceted mechanisms of action that are exploited in cancer therapy, drug delivery systems, and the stabilization of challenging membrane proteins. This technical guide provides a comprehensive overview of the core mechanisms of action of CHEMS, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Anticancer Activity: Inhibition of DNA Replication and Repair

A primary mechanism of action for this compound's anticancer properties lies in its ability to inhibit key enzymes involved in DNA replication and repair. By targeting DNA polymerase and DNA topoisomerase, CHEMS effectively halts cell division and can induce apoptosis and necrosis in tumor cells.[1][2] This targeted inhibition disrupts the fundamental processes required for cancer cell proliferation.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound against various DNA polymerases and topoisomerases has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme TargetSpecies/TypeIC50 (μM)
DNA polymerase βRat2.9[2]
DNA polymerase λHuman6.3[2]
DNA topoisomerase IHuman25[2]
Experimental Protocol: DNA Polymerase Inhibition Assay

A typical experimental setup to determine the inhibitory effect of CHEMS on DNA polymerase activity involves the following steps:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a DNA template (e.g., activated calf thymus DNA), deoxynucleoside triphosphates (dNTPs, one of which is radioactively labeled, such as [³H]dTTP), MgCl₂, and the specific DNA polymerase enzyme.

  • Inhibitor Addition: Varying concentrations of this compound, dissolved in an appropriate solvent like DMSO, are added to the reaction mixtures. A control group without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). This precipitates the newly synthesized, radioactively labeled DNA.

  • Quantification: The precipitated DNA is collected on filters, washed, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.

  • IC50 Calculation: The percentage of inhibition at each CHEMS concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DNA_Inhibition cluster_replication DNA Replication & Repair cluster_inhibition Inhibition by CHEMS cluster_outcome Cellular Outcome DNA DNA DNA_Polymerase DNA Polymerase DNA->DNA_Polymerase binds to DNA_Topoisomerase DNA Topoisomerase DNA->DNA_Topoisomerase unwinds Replicated_DNA Replicated & Repaired DNA DNA_Polymerase->Replicated_DNA synthesizes Cell_Division_Inhibition Inhibition of Cell Division DNA_Topoisomerase->DNA religates CHEMS Cholesteryl Hemisuccinate CHEMS->DNA_Polymerase inhibits CHEMS->DNA_Topoisomerase inhibits Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Division_Inhibition->Tumor_Growth_Inhibition

Mechanism of CHEMS-induced inhibition of DNA replication and tumor growth.

Membrane Stabilization in Drug Delivery Systems

This compound is extensively utilized as a stabilizing agent in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[3][4][5] It enhances the stability and bioavailability of encapsulated drugs and allows for their controlled release.[3] CHEMS is often considered more effective than cholesterol in stabilizing lipid bilayers.[4][6]

The stabilizing effect of CHEMS is attributed to its ability to interact with phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), through both hydrogen bonding and electrostatic interactions.[4][6] This dual interaction leads to a more ordered and less permeable membrane structure.

Quantitative Data: Membrane Stabilization Effects

Differential Scanning Calorimetry (DSC) is a key technique used to assess the effect of membrane additives on the physical properties of lipid bilayers. The main phase transition temperature (Tm) and the enthalpy of this transition (ΔH) are important parameters.

Lipid Bilayer CompositionEffect on TmEffect on ΔHImplicationReference
DPPC + CHEMSSlight decreaseMarked decreaseIncreased membrane stability[4]
DPPC + CholesterolSlight decreaseDecrease (less than CHEMS)Increased membrane stability[4]

A lower ΔH value indicates a broader, less cooperative phase transition, which is associated with increased membrane stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by the thin-film hydration method. A mixture of the primary lipid (e.g., DPPC) and the additive (CHEMS or cholesterol) at a specific molar ratio is dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with a buffer solution.

  • Sample Preparation for DSC: A precise amount of the liposome dispersion is hermetically sealed in an aluminum pan. A reference pan containing only the buffer is also prepared.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are heated at a constant rate over a defined temperature range that encompasses the phase transition of the lipid.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature thermogram indicates the phase transition.

  • Data Analysis: The Tm is determined as the temperature at the peak of the transition, and the ΔH is calculated from the area under the peak.

Membrane_Stabilization cluster_liposome Liposomal Bilayer cluster_interaction Stabilizing Interactions cluster_outcome Resulting Properties DPPC DPPC Polar Head DPPC Acyl Chains Interactions Hydrogen Bonding & Electrostatic Interactions DPPC:head->Interactions CHEMS CHEMS Succinate Head CHEMS Sterol Core CHEMS:head->Interactions Increased_Stability Increased Membrane Stability Interactions->Increased_Stability Decreased_Permeability Decreased Permeability Increased_Stability->Decreased_Permeability Controlled_Release Controlled Drug Release Decreased_Permeability->Controlled_Release

Stabilization of a liposomal membrane by this compound.

Stabilization of Membrane Proteins

This compound plays a pivotal role in the structural biology and biochemical characterization of membrane proteins, particularly G-protein coupled receptors (GPCRs).[7][8] These proteins are notoriously unstable when removed from their native lipid environment. CHEMS, often in combination with detergents like n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG), is crucial for maintaining their structural integrity and function.[7][9]

The stabilizing mechanism of CHEMS for membrane proteins is twofold:

  • Specific Binding: CHEMS can directly interact with cholesterol-binding motifs on the transmembrane domains of GPCRs, mimicking the native interactions with cholesterol in the cell membrane.[8][10]

  • Modulation of Micelle Morphology: When mixed with detergents like DDM, CHEMS induces the formation of a bicelle-like architecture.[8] This creates a more native-like, planar lipid environment for the embedded protein, which is more favorable than the highly curved surface of a standard spherical micelle.[8]

Experimental Protocol: Preparation of a CHEMS/Detergent Stock Solution for Protein Purification
  • Detergent Solubilization: A stock solution of the primary detergent (e.g., 10% w/v DDM) is prepared in a suitable buffer (e.g., 200 mM Tris-HCl, pH 8.0).

  • CHEMS Addition: Dry this compound powder is added to the detergent solution (e.g., to a final concentration of 2% w/v).

  • Sonication: The mixture is sonicated until the solution becomes translucent and warm to the touch. This facilitates the incorporation of CHEMS into the detergent micelles.

  • Mixing and Clarification: The solution is placed on a rotator at room temperature until it becomes completely transparent, indicating a homogenous distribution of CHEMS within the micelles.

  • Storage: The final stock solution is cooled and can be stored for use in membrane protein extraction and purification.

GPCR_Stabilization cluster_components Components cluster_mechanism Stabilization Mechanism cluster_outcome Result GPCR GPCR Specific_Binding Specific Binding to GPCR GPCR->Specific_Binding DDM DDM Micelle Bicelle_Formation Bicelle-like Micelle Formation DDM->Bicelle_Formation CHEMS CHEMS CHEMS->Specific_Binding CHEMS->Bicelle_Formation Stabilized_GPCR Stabilized GPCR Specific_Binding->Stabilized_GPCR Bicelle_Formation->Stabilized_GPCR

Dual mechanism of GPCR stabilization by CHEMS and a detergent.

pH-Sensitive Behavior and Fusogenic Properties

This compound exhibits pH-sensitive polymorphic phase behavior, a property that is highly valuable for the development of "smart" drug delivery systems designed to release their payload in the acidic environment of tumors or endosomes.[11] At neutral or alkaline pH, CHEMS self-assembles into stable bilayers.[11] However, upon acidification (typically below pH 4.3), CHEMS-containing vesicles become fusogenic, meaning they can merge with other membranes.[11]

This pH-dependent transition is thought to be due to the protonation of the carboxyl group of the succinate moiety. This change in charge alters the molecular packing of CHEMS, inducing a transition to a non-bilayer phase (such as the hexagonal HII phase), which promotes membrane fusion.[11]

Experimental Protocol: Calcein Release Assay for pH-Sensitivity
  • Liposome Preparation with Entrapped Calcein: pH-sensitive liposomes containing CHEMS are prepared with a high concentration of the fluorescent dye calcein encapsulated in the aqueous core. At this high concentration, the fluorescence of calcein is self-quenched.

  • Removal of External Dye: The liposomes are passed through a size-exclusion chromatography column to remove any unencapsulated calcein.

  • pH-Triggered Release: The liposome suspension is diluted into buffers of different pH values (e.g., pH 7.4 and pH 5.5).

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer.

  • Data Analysis: At neutral pH, the liposomes should remain stable, and the fluorescence should be low. Upon acidification, the liposomes will destabilize and release the calcein. The dilution of calcein into the external buffer relieves the self-quenching, resulting in a significant increase in fluorescence. The percentage of release is calculated relative to the fluorescence measured after complete lysis of the liposomes with a detergent.

pH_Fusion Neutral_pH Neutral pH (e.g., 7.4) Stable CHEMS Vesicle Acidic_pH Acidic pH (e.g., < 4.3) Protonation of Succinate Neutral_pH->Acidic_pH Acidification Phase_Transition Transition to Non-Bilayer Phase Acidic_pH->Phase_Transition Fusion Membrane Fusion & Drug Release Phase_Transition->Fusion

pH-dependent fusogenic mechanism of CHEMS-containing vesicles.

References

Cholesteryl Hemisuccinate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, and applications of Cholesteryl Hemisuccinate (CHEMS) for researchers, scientists, and drug development professionals.

This compound (CHEMS) is a synthetic derivative of cholesterol, an essential component of mammalian cell membranes. Its amphiphilic nature, arising from the combination of the rigid, hydrophobic cholesterol backbone and a hydrophilic succinate headgroup, imparts unique properties that make it a valuable tool in various research and pharmaceutical applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental applications of CHEMS, including protocols and pathway diagrams to facilitate its use in the laboratory.

Chemical Structure and Physicochemical Properties

CHEMS is synthesized by the esterification of the 3β-hydroxyl group of cholesterol with succinic anhydride. This modification introduces a carboxyl group, rendering the molecule ionizable at physiological pH and significantly altering its self-assembly properties compared to native cholesterol.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₃₁H₅₀O₄[1]
Molecular Weight 486.73 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 178 - 182 °C[4][5]
pKa Predicted: 4.40 ± 0.17, Apparent: 5.8[5][6]
Solubility
    Chloroform10 mg/mL[1][3]
    Dimethyl sulfoxide (DMSO)1 mg/mL[3][4]
    Ethanol1 mg/mL (25 mg/mL with sonication)[3][4][7][8]
    MethanolSlightly soluble (heated, sonicated)[5]

Key Applications and Experimental Protocols

The unique physicochemical properties of CHEMS make it a versatile tool in several areas of research, particularly in the formulation of drug delivery systems and the study of membrane proteins.

Liposome Formulation

CHEMS is widely used as a component in liposomal formulations, especially for pH-sensitive liposomes. The carboxyl group of the succinate moiety has a pKa in the weakly acidic range, allowing for the creation of vesicles that are stable at neutral pH but become fusogenic and release their contents in the acidic environment of endosomes or tumors.

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of CHEMS and a helper lipid, such as dioleoylphosphatidylethanolamine (DOPE).

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve CHEMS and DOPE (e.g., in a 1:1 molar ratio) in a suitable organic solvent, such as chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the dry lipid film with an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).[9]

  • Vesicle Sizing (Extrusion):

    • To obtain LUVs with a defined size, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension multiple times (e.g., 10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed at a temperature above the phase transition temperature of the lipids.[9]

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

    • The encapsulation efficiency of a drug can be determined by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the encapsulated drug.

G cluster_0 Liposome Preparation Workflow A Dissolve Lipids (CHEMS + Helper Lipid) in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Freeze-Thaw Cycles D->E F Extrusion through Polycarbonate Membrane E->F G Formation of Large Unilamellar Vesicles (LUVs) F->G H Characterization (DLS, Encapsulation Efficiency) G->H

Workflow for the preparation of pH-sensitive liposomes.
Membrane Protein Solubilization and Reconstitution

The detergent-like properties of CHEMS make it useful for the solubilization and reconstitution of membrane proteins. It can be used in combination with other detergents to enhance the stability and functional integrity of purified proteins.

This protocol provides a general guideline for solubilizing a membrane protein from a cell membrane preparation.

  • Membrane Preparation:

    • Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.

  • Solubilization Buffer Preparation:

    • Prepare a solubilization buffer containing a primary detergent (e.g., n-dodecyl-β-D-maltoside, DDM) at a concentration above its critical micelle concentration (CMC) and CHEMS. A typical buffer may contain 20 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, and 0.2% (w/v) CHEMS.[10]

    • To aid in the dissolution of CHEMS, sonication of the buffer may be necessary.[11]

  • Solubilization:

    • Resuspend the isolated membranes in the solubilization buffer.

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation to allow for the solubilization of the membrane proteins.

  • Clarification:

    • Centrifuge the solubilization mixture at high speed (e.g., >100,000 x g) to pellet the insoluble material.

    • The supernatant contains the solubilized membrane protein, which can then be purified using chromatography techniques.

G cluster_1 Membrane Protein Solubilization Workflow A Isolate Cell Membranes C Incubate Membranes with Solubilization Buffer A->C B Prepare Solubilization Buffer (Detergent + CHEMS) B->C D High-Speed Centrifugation C->D E Collect Supernatant (Solubilized Protein) D->E F Purification (e.g., Chromatography) E->F

Workflow for membrane protein solubilization.

Role in Signaling Pathways

While not a direct signaling molecule itself, CHEMS has been utilized as a tool to study signaling pathways involving cholesterol and has been shown to have inhibitory effects on certain enzymes involved in DNA replication and repair.

Inhibition of DNA Polymerase and Topoisomerase

CHEMS has been identified as an inhibitor of DNA polymerase and DNA topoisomerase.[12] This inhibitory activity is thought to contribute to its observed anticancer properties by interfering with DNA replication and repair processes in cancer cells.[4] The inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger apoptosis.

G cluster_2 Inhibitory Action of CHEMS on DNA Replication and Repair CHEMS Cholesteryl Hemisuccinate DNAPol DNA Polymerase CHEMS->DNAPol Topo DNA Topoisomerase CHEMS->Topo Replication DNA Replication DNAPol->Replication Repair DNA Repair DNAPol->Repair Topo->Replication Topo->Repair CellDivision Cell Division Replication->CellDivision Repair->CellDivision

Inhibitory mechanism of CHEMS on DNA replication.
Probe for Cholesterol-Sensing Pathways

Due to its structural similarity to cholesterol, CHEMS has been used as a cholesterol analog to investigate cholesterol-sensing signaling pathways. For instance, it has been employed in structural studies of the lysosomal cholesterol sensor LYCHOS, which is involved in the mTORC1 signaling pathway.[7] By binding to LYCHOS, CHEMS helps to elucidate the molecular mechanisms by which cholesterol levels are sensed and transduced into downstream cellular responses.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, including drug delivery, membrane protein biochemistry, and cancer biology. Its unique amphiphilic and ionizable properties allow for the creation of sophisticated drug delivery systems and facilitate the study of challenging biological macromolecules. A thorough understanding of its chemical structure and physicochemical properties, as provided in this guide, is essential for its effective application in experimental research. The detailed protocols and pathway diagrams offered herein aim to empower scientists to confidently incorporate CHEMS into their research endeavors.

References

The Self-Assembly of Cholesteryl Hemisuccinate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of Cholesteryl hemisuccinate (CHS) in aqueous solutions. CHS, an amphiphilic derivative of cholesterol, is a versatile molecule widely utilized in the formulation of drug delivery systems, particularly for its pH-sensitive properties and ability to form stable lamellar structures. This document details the physicochemical properties of CHS aggregates, comprehensive experimental protocols for their preparation and characterization, and the factors influencing their formation.

Introduction to this compound and its Self-Assembly

This compound is an ester of cholesterol and succinic acid, rendering it amphiphilic with a hydrophilic carboxylic acid headgroup and a hydrophobic steroid core. This molecular architecture drives its self-assembly in aqueous environments into various supramolecular structures, including vesicles and liposomes. A key characteristic of CHS is its ionizable headgroup, which imparts pH-responsive behavior to its assemblies, making them particularly attractive for targeted drug delivery applications where acidification of the local environment can trigger cargo release. CHS is also recognized for its ability to stabilize lipid bilayers, often being incorporated into liposomal formulations to enhance their stability.[1]

Physicochemical Properties of this compound Assemblies

The self-assembly of CHS in aqueous solutions leads to the formation of various aggregates, primarily vesicles and liposomes, rather than simple micelles. This is largely due to its bulky hydrophobic steroid nucleus and the geometry of the molecule.

Critical Micelle Concentration (CMC)
Aggregation Behavior and Structures Formed

In aqueous solutions, particularly at neutral to alkaline pH, CHS self-assembles into lamellar bilayers, which then form closed structures such as multilamellar vesicles (MLVs) and, upon further processing, unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs). These vesicular structures are the most commonly studied and utilized forms of self-assembled CHS.

The morphology and size of these assemblies are influenced by factors such as the preparation method, pH, and the presence of other lipids. For instance, vesicles prepared by direct hydration of a CHS film typically result in MLVs of varying sizes. Subsequent extrusion or sonication can produce more uniform LUVs or SUVs.

Table 1: Physicochemical Properties of this compound Vesicles

PropertyTypical Value/RangeMethod of DeterminationReference
Particle Size (Diameter) 50 - 200 nm (for LUVs)Dynamic Light Scattering (DLS)[1]
Zeta Potential -30 to -70 mV (at neutral pH)Electrophoretic Light Scattering[1]
Phase Behavior Lamellar (bilayer) at neutral/alkaline pH; can adopt non-bilayer phases at acidic pHFreeze-Fracture Electron Microscopy, X-ray Diffraction

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of CHS vesicles.

Preparation of this compound Vesicles

This is a common method for the initial formation of CHS vesicles.

Protocol:

  • Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vortexing: Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipid to facilitate the formation of multilamellar vesicles (MLVs). This results in a milky suspension.

To obtain vesicles with a more uniform size distribution, the MLV suspension is subjected to extrusion.

Protocol:

  • MLV Preparation: Prepare an MLV suspension of CHS as described in section 3.1.1.

  • Extruder Assembly: Assemble a mini-extruder device with a polycarbonate membrane of a defined pore size (e.g., 100 nm or 200 nm).

  • Extrusion: Load the MLV suspension into one of the syringes of the extruder. Pass the suspension back and forth through the membrane for a specified number of cycles (typically 10-20 times). This process should be carried out at a temperature above the phase transition temperature of CHS.

  • Collection: The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

For the preparation of smaller vesicles, sonication can be employed.

Protocol:

  • MLV Preparation: Prepare an MLV suspension of CHS as described in section 3.1.1.

  • Sonication: Immerse the vial containing the MLV suspension in an ice bath to prevent overheating. Sonicate the suspension using a probe sonicator or a bath sonicator until the milky suspension becomes clear or translucent.

  • Centrifugation: Centrifuge the sonicated sample at high speed to pellet any larger particles or titanium debris (from the probe tip).

  • Collection: The supernatant will contain small unilamellar vesicles (SUVs).

Characterization of this compound Vesicles

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension.

Protocol:

  • Sample Preparation: Dilute the CHS vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the solvent, and refractive index of the solvent and the material.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.

Protocol:

  • Sample Preparation: Dilute the CHS vesicle suspension with the appropriate buffer.

  • Instrument Setup: Use an instrument capable of measuring zeta potential, typically based on electrophoretic light scattering. Set the appropriate parameters for the solvent and the applied electric field.

  • Measurement: Load the sample into a specialized zeta potential cell and perform the measurement. The instrument will report the average zeta potential and its distribution.

TEM provides direct visualization of the vesicle morphology, including size, shape, and lamellarity.

Protocol (Negative Staining):

  • Grid Preparation: Place a drop of the CHS vesicle suspension onto a carbon-coated copper grid for a few minutes.

  • Blotting: Remove the excess sample with a piece of filter paper.

  • Staining: Add a drop of a heavy metal staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds).

  • Final Blotting: Remove the excess staining solution with filter paper.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the stained vesicles under a transmission electron microscope. The vesicles will appear as light objects against a dark background.

Factors Influencing the Self-Assembly of this compound

Several factors can significantly influence the self-assembly process and the final characteristics of the CHS aggregates.

pH

The ionization state of the carboxylic acid headgroup of CHS is pH-dependent. At neutral and alkaline pH, the headgroup is deprotonated and negatively charged, which promotes the formation of stable bilayers through electrostatic repulsion between headgroups. As the pH is lowered to become more acidic, the carboxyl group becomes protonated and neutral. This change in charge can lead to a decrease in the effective headgroup area, potentially inducing a transition from a lamellar phase to non-bilayer structures, which can lead to vesicle fusion or destabilization. This pH-responsive behavior is a key feature exploited in drug delivery systems.

Temperature

Temperature affects the fluidity of the lipid bilayers. The phase transition temperature (Tm) of CHS is an important parameter to consider during vesicle preparation and for their stability. Processing steps like extrusion should be performed above the Tm to ensure the bilayers are in a fluid state.

Presence of Other Lipids

In many applications, CHS is formulated with other lipids, such as phospholipids (e.g., dioleoylphosphatidylethanolamine - DOPE) or other cholesterol derivatives. The presence of these co-lipids can significantly alter the properties of the resulting vesicles, including their size, stability, and pH-sensitivity. For example, the combination of CHS and DOPE is a well-known formulation for pH-sensitive liposomes that are stable at neutral pH but become fusogenic at acidic pH.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound (CHS).

Self-Assembly of CHS into a Vesicle

CHS_Vesicle_Formation cluster_monomers CHS Monomers in Aqueous Solution cluster_bilayer Bilayer Formation cluster_vesicle Vesicle (Liposome) m1 b1 m1->b1 Self-Assembly m2 m3 m4 m5 m6 m7 m8 b2 vesicle Aqueous Core b2->vesicle Closure

Caption: Schematic of CHS self-assembly into a vesicle.

Experimental Workflow for LUV Preparation and Characterization

LUV_Workflow cluster_prep Vesicle Preparation cluster_char Characterization dissolve 1. Dissolve CHS in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate with Aqueous Buffer (MLVs) film->hydrate extrude 4. Extrude through Membrane (LUVs) hydrate->extrude dls Dynamic Light Scattering (Size, PDI) extrude->dls Analyze zeta Zeta Potential (Surface Charge, Stability) extrude->zeta Analyze tem Transmission Electron Microscopy (Morphology, Lamellarity) extrude->tem Analyze

Caption: Workflow for LUV preparation and characterization.

Conclusion

This compound is a valuable synthetic cholesterol derivative with a strong propensity for self-assembly into vesicular structures in aqueous solutions. Its pH-responsive nature and ability to form stable bilayers make it a key component in the development of advanced drug delivery systems. Understanding the principles of its self-assembly and the experimental methods for the preparation and characterization of its aggregates is crucial for its effective application in research and pharmaceutical development. While the classical critical micelle concentration for pure CHS is not well-defined due to its low water solubility, its aggregation into larger, functional structures like vesicles is a well-established and highly useful phenomenon.

References

Cholesteryl Hemisuccinate: A Technical Guide to its Function as an Anionic Detergent in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hemisuccinate (CHS) is a synthetic derivative of cholesterol where the hydroxyl group is esterified with succinic acid. This modification imparts an anionic character to the otherwise amphipathic cholesterol molecule, making it a unique and valuable tool in various scientific disciplines.[1][2] While not a classical detergent that forms well-defined micelles on its own in aqueous solutions due to its limited solubility, CHS plays a crucial role as a detergent-like molecule and a critical additive in conjunction with other surfactants.[3] Its primary function lies in stabilizing membrane proteins, particularly G-protein coupled receptors (GPCRs), and in the formulation of sophisticated drug delivery systems such as pH-sensitive liposomes.[4][5][6] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using this compound as an anionic detergent.

Physicochemical Properties of this compound

The unique properties of CHS stem from its rigid sterol backbone and the ionizable carboxyl group of the hemisuccinate moiety. This structure allows it to interact favorably with both the hydrophobic transmembrane domains of proteins and the polar headgroups of phospholipids and other detergents.

PropertyValue / DescriptionReferences
Chemical Formula C₃₁H₅₀O₄
Molecular Weight 486.73 g/mol
Appearance White to off-white powder[1]
Solubility Soluble in chloroform (10mg/ml), DMSO (1mg/ml), and ethanol (1mg/ml). Poorly soluble in water.[1]
Critical Micelle Concentration (CMC) Due to its low aqueous solubility, a precise CMC for CHS alone is not well-established. However, for cholesterol, a structurally similar molecule, the CMC is reported to be in the range of 25-40 nM. It is important to note that CHS is almost exclusively used in mixed micellar systems.[7]
Aggregation Behavior In aqueous solutions, CHS tends to form aggregates and vesicles rather than classical micelles. When mixed with other detergents like n-dodecyl-β-D-maltoside (DDM), it incorporates into the micelles, altering their morphology and properties.[3][5]
Ionic Nature Anionic (due to the carboxyl group of succinic acid)[1]

Core Applications of this compound

Stabilization of Membrane Proteins

A primary application of CHS is the stabilization of eukaryotic membrane proteins, especially GPCRs, which often require a cholesterol-rich environment to maintain their native conformation and activity.[8][9] CHS mimics the role of cholesterol in the cell membrane, providing a more native-like environment for the protein when solubilized in detergent micelles.[5] It is frequently used in combination with non-ionic detergents such as DDM or lauryl maltose neopentyl glycol (LMNG).[8] The addition of CHS to these detergent solutions has been shown to significantly enhance the stability of solubilized GPCRs, making them amenable to downstream applications like structural studies (e.g., crystallography) and functional assays.[5][10]

Formulation of pH-Sensitive Liposomes

The anionic nature of the succinate headgroup makes CHS a key component in the formulation of pH-sensitive liposomes.[6][11] These liposomes are designed to be stable at physiological pH (around 7.4) but become destabilized and release their encapsulated cargo in the acidic environment of endosomes (pH 5-6) or tumor microenvironments.[1][6] This property is highly advantageous for targeted drug delivery, as it allows for the specific release of therapeutic agents at the site of action, minimizing off-target effects.[1] CHS is often combined with phosphatidylethanolamine (PE) derivatives, such as dioleoylphosphatidylethanolamine (DOPE), to create these pH-responsive delivery vehicles.[1][11]

Experimental Protocols

Preparation of a this compound-Detergent Stock Solution

This protocol describes the preparation of a stock solution containing 10% (w/v) n-dodecyl-β-D-maltoside (DDM) and 2% (w/v) this compound (CHS).

Materials:

  • n-dodecyl-β-D-maltoside (DDM)

  • This compound (CHS)

  • 1 M Tris buffer, pH 8.0

  • Deionized water

  • 50 mL conical tube

  • Probe sonicator

  • Rotator

Procedure:

  • To a 50 mL conical tube, add 30 mL of deionized water.

  • Add 10 mL of 1 M Tris buffer (pH 8.0) to achieve a final buffer concentration of 200 mM.

  • Add 5 g of DDM to the buffered solution.

  • Cap the tube tightly and invert or place on a rotator until the DDM is completely dissolved.

  • Add 1 g of CHS to the DDM solution.

  • Sonicate the solution continuously with a probe sonicator until it becomes hot to the touch and translucent.

  • Adjust the final volume to 50 mL with deionized water.

  • Place the tube on a rotator at room temperature until the solution becomes transparent.

  • Cool the solution to 4°C on ice before use or storage.

Solubilization of G-Protein Coupled Receptors (GPCRs)

This protocol provides a general procedure for the solubilization of GPCRs from cell membranes using a DDM/CHS mixture.[4][5]

Materials:

  • Crude cell membranes expressing the GPCR of interest

  • Solubilization Buffer: 50 mM HEPES, pH 7.5, 500 mM NaCl, 10% glycerol, 1% (w/v) DDM, 0.2% (w/v) CHS, and protease inhibitors.

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the crude cell membranes in the solubilization buffer.

  • Homogenize the suspension using a Dounce homogenizer with several strokes on ice.

  • Incubate the homogenate for 1-2 hours at 4°C with gentle agitation.

  • Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.

  • Carefully collect the supernatant containing the solubilized GPCR. The solubilized receptor is now ready for purification and downstream analysis.

Preparation of pH-Sensitive Liposomes

This protocol outlines the preparation of pH-sensitive liposomes composed of DOPE and CHS using the thin-film hydration method.[1]

Materials:

  • Dioleoylphosphatidylethanolamine (DOPE)

  • This compound (CHS)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve DOPE and CHS (e.g., in a 3:2 molar ratio) in a sufficient volume of a chloroform:methanol (9:1 v/v) mixture.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation.

  • Sonicate the resulting lipid suspension in a bath sonicator until the solution becomes translucent.

  • For a uniform size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times.

  • The resulting pH-sensitive liposomes are ready for drug loading and characterization.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

GPCR_Solubilization_Workflow start Start: Cell Pellet with GPCR Expression membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep solubilization Solubilization with DDM/CHS Buffer membrane_prep->solubilization incubation Incubation at 4°C solubilization->incubation ultracentrifugation Ultracentrifugation (100,000 x g) incubation->ultracentrifugation supernatant Collect Supernatant: Solubilized GPCR ultracentrifugation->supernatant end Purification & Downstream Analysis supernatant->end

GPCR Solubilization Workflow using CHS.

pHSensitive_Liposome_Preparation start Start: DOPE & CHS in Organic Solvent film_formation Thin Film Formation (Rotary Evaporation) start->film_formation hydration Hydration with Aqueous Buffer (pH 7.4) film_formation->hydration sonication Sonication hydration->sonication extrusion Extrusion through Polycarbonate Membrane sonication->extrusion liposomes pH-Sensitive Liposomes extrusion->liposomes end Drug Loading & Characterization liposomes->end

Preparation of pH-Sensitive Liposomes with CHS.

CHS_in_GPCR_Signaling_Study cluster_membrane Cell Membrane cluster_micelle Detergent Micelle GPCR GPCR GPCR_sol Solubilized GPCR GPCR->GPCR_sol Solubilization (CHS maintains integrity) Signaling Downstream Signaling Pathway GPCR->Signaling Activation Lipids Lipid Bilayer Analysis Structural & Functional Analysis GPCR_sol->Analysis DDM_CHS DDM/CHS Micelle Ligand Ligand Ligand->GPCR Binding

Role of CHS in Studying GPCR Signaling.

Conclusion

This compound is a versatile and indispensable tool for researchers working with membrane proteins and lipid-based delivery systems. Its ability to mimic the native membrane environment and its pH-responsive character make it a powerful anionic detergent additive. A thorough understanding of its properties and the appropriate experimental conditions for its use are critical for achieving successful outcomes in protein stabilization and the formulation of effective drug carriers. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique functionalities of this compound in their work.

References

Cholesteryl Hemisuccinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the identification, properties, and applications of Cholesteryl Hemisuccinate (CHS) in advanced scientific research. This guide provides researchers, scientists, and drug development professionals with comprehensive technical data, detailed experimental protocols, and a visualization of its role in cellular signaling.

Core Identification and Properties

This compound is a cholesterol derivative of significant interest in various biomedical research fields, primarily due to its utility in drug delivery systems and membrane protein stabilization.

Physicochemical Data

Precise identification and characterization are paramount in scientific research. The key quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 1510-21-0[1][2][3][4]
Molecular Weight 486.74 g/mol [1][2][3]
Molecular Formula C₃₁H₅₀O₄[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide step-by-step protocols for key applications of this compound.

Preparation of pH-Sensitive Liposomes

This compound is a key component in the formulation of pH-sensitive liposomes, which are designed to release their encapsulated contents in the acidic microenvironment of tumors or within cellular endosomes.[5][6][7]

Materials:

  • Dioleoylphosphatidylethanolamine (DOPE)

  • This compound (CHEMS)

  • DSPE-PEG₂₀₀₀ (optional, for increasing circulation time)

  • Drug to be encapsulated (e.g., Cisplatin)

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DOPE and CHEMS (and DSPE-PEG₂₀₀₀ if used) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[6]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[6][8]

    • Further dry the film under a high vacuum for at least one hour to remove residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4) containing the drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • Vortex the mixture to form multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.[10] This process should also be carried out at a temperature above the lipid phase transition temperature.

Solubilization of Membrane Proteins

This compound is often used as an additive in detergent solutions to enhance the stability of solubilized membrane proteins, which are notoriously unstable outside of their native lipid environment.[11]

Materials:

  • Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM)

  • This compound (CHS)

  • Tris buffer (e.g., 1M, pH 8.0)

  • Probe sonicator

  • Rotator

Procedure:

  • Prepare Detergent Stock Solution:

    • Prepare a 10% (w/v) detergent stock solution in a suitable buffer (e.g., 200mM Tris pH 8.0).[2]

  • Incorporate this compound:

    • Add solid this compound to the detergent solution to a final concentration of 2% (w/v).[2]

    • Sonicate the mixture continuously until the solution becomes translucent and warm to the touch. This facilitates the incorporation of CHS into the detergent micelles.[2]

    • Place the tube on a rotator at room temperature until the solution becomes completely transparent.[2]

    • The resulting solution contains detergent micelles enriched with this compound, ready for membrane protein extraction.

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in cancer cells through a specific signaling cascade.[1] The following diagram illustrates this proposed pathway.

Cholesteryl_Hemisuccinate_Apoptosis_Pathway CHS This compound Akt Akt Phosphorylation (Inhibition) CHS->Akt Casp8 Caspase-8 Activation Akt->Casp8 | Bid Bid Cleavage to tBid Casp8->Bid Bax Bax Translocation Bid->Bax Mito Mitochondria MMP Mitochondrial Membrane Depolarization Mito->MMP Bax->Mito CytC Cytochrome c Release MMP->CytC Apaf Apaf-1/Caspase-9 Apoptosome Formation CytC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preparation of drug-loaded, pH-sensitive liposomes using this compound.

Liposome_Preparation_Workflow Start Start: Lipid & Drug Preparation Dissolve Dissolve Lipids (DOPE, CHEMS) in Organic Solvent Start->Dissolve Film Create Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate Film with Aqueous Drug Solution Film->Hydrate MLV Formation of Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude Extrusion through Polycarbonate Membrane MLV->Extrude LUV Formation of Unilamellar Vesicles (LUVs) Extrude->LUV Purify Purification (e.g., Dialysis) to Remove Unencapsulated Drug LUV->Purify End End: Characterized Drug-Loaded pH-Sensitive Liposomes Purify->End

Workflow for preparing drug-loaded pH-sensitive liposomes with this compound.

References

An In-depth Technical Guide to the Solubility of Cholesteryl Hemisuccinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cholesteryl hemisuccinate (CHEMS) in various organic solvents. CHEMS is an ester of cholesterol and succinic acid, widely utilized in the formulation of liposomes and other lipid-based drug delivery systems due to its ability to enhance stability, bioavailability, and controlled release of encapsulated drugs.[1] This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and the specific form of the compound (e.g., free acid or a salt version). The following table summarizes the available quantitative data for the solubility of CHEMS in several common organic solvents.

Organic SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Chloroform1020.55-[1][2]
Ethanol2551.36With the aid of ultrasonication.[3][4]
Ethanol12.06-[1]
Dimethyl Sulfoxide (DMSO)1020.55With the aid of ultrasonication.[3]
Dimethyl Sulfoxide (DMSO)12.06-[1]
Corn Oil≥ 2.5≥ 5.14Prepared by diluting an ethanol stock solution into corn oil.[4]

Molecular Weight of this compound: 486.73 g/mol [1][5]

Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. Below are detailed protocols relevant to the study of this compound solubility.

2.1. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of compounds with low solubility.[6]

Materials:

  • This compound (crystalline solid)[2]

  • Selected organic solvent of high purity

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or a suitable spectrophotometer for concentration measurement

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the excess, undissolved solid.

  • Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or spectrophotometric method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

2.2. Protocol for Preparing a this compound Stock Solution

This protocol is adapted from methods used for incorporating CHEMS into detergent solutions for membrane protein research, which often require sonication to facilitate dissolution.[7][8]

Materials:

  • This compound

  • Desired organic solvent (e.g., Ethanol, DMSO)

  • Volumetric flask or a suitable container

  • Inert gas (e.g., nitrogen or argon)

  • Probe sonicator or ultrasonic bath

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound and add it to the volumetric flask.

  • Add a portion of the chosen solvent to the flask.

  • Purge the flask with an inert gas to minimize oxidation.[2]

  • For solvents where CHEMS has lower solubility or to expedite dissolution, use an ultrasonic bath or a probe sonicator.[3][8] If using a probe sonicator, apply short bursts to avoid excessive heating. For the non-salt form of CHEMS, continuous sonication until the solution becomes hot may be necessary.[8]

  • Vortex the mixture intermittently until the solid is completely dissolved.

  • Once dissolved, add the solvent to the final desired volume.

  • Store the stock solution appropriately. For long-term storage, it is recommended to store at -20°C or -80°C.[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess CHEMS B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Centrifuge to Pellet Undissolved Solid C->D E Extract Supernatant D->E F Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

References

The Interaction of Cholesteryl Hemisuccinate with Phospholipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHS) is a synthetic, water-soluble derivative of cholesterol widely employed in the fields of membrane biophysics, structural biology, and drug delivery. Its amphipathic nature, with a polar carboxyl group esterified to the 3β-hydroxyl of cholesterol, allows it to readily incorporate into phospholipid bilayers, where it modulates membrane properties and stabilizes embedded proteins. This technical guide provides an in-depth analysis of the interactions between CHS and phospholipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Core Interactions and Biophysical Effects

CHS inserts into phospholipid bilayers with its rigid sterol ring oriented parallel to the lipid acyl chains and its succinate headgroup positioned at the membrane-water interface.[1] The ionization state of this carboxyl group, which is dependent on the surrounding pH, significantly influences its interaction with the bilayer. Under physiological conditions (pH ~7.4), the carboxyl group is predominantly deprotonated, conferring a negative charge to the membrane surface.[2][3]

The primary effects of CHS on phospholipid bilayers include:

  • Increased Membrane Rigidity and Order: Similar to cholesterol, CHS increases the structural order of the hydrophobic core of the membrane.[4] This ordering effect, however, is generally considered weaker than that of cholesterol.[2][5] The succinylation of cholesterol in CHS results in the sterol ring being positioned deeper within the bilayer, which can alter its interaction with neighboring phospholipid acyl chains.[1]

  • Modulation of Membrane Fluidity: By increasing the order of the lipid acyl chains, CHS reduces membrane fluidity.[4][6] This effect is dose-dependent.[4]

  • Alteration of Interfacial Properties: The presence of the carboxyl group at the interface increases the surface charge and can influence the hydration layer of the membrane.[1]

  • Stabilization of Membrane Proteins: CHS is frequently used to stabilize eukaryotic membrane proteins, particularly those that reside in cholesterol-rich environments, such as G protein-coupled receptors (GPCRs).[7][8][9] It can be incorporated into detergent micelles to create a more native-like environment for solubilized proteins.[8]

  • Formation of pH-Sensitive Liposomes: The pH-dependent protonation of the succinate group allows for the formulation of liposomes that are stable at neutral pH but become destabilized and release their contents in acidic environments.[10][11]

While CHS is often used as a mimic for cholesterol, it is crucial to recognize that it is not a perfect substitute. The deprotonated form, in particular, demonstrates a reduced ability to replicate the biophysical effects of cholesterol.[2][5] The protonated form of CHS more closely mimics some of cholesterol's properties.[5][12]

Quantitative Data on CHS-Phospholipid Interactions

The following tables summarize quantitative data from various studies on the effects of CHS on phospholipid bilayers.

Table 1: Effect of CHS on Membrane Fluidity (Fluorescence Anisotropy)

Phospholipid SystemCHS Concentration (mol%)ProbeChange in Anisotropy (r)Reference
K-562 cell membranesDose-dependentDiphenylhexatriene (DPH)Increased structural order[4]
Dioleoylphosphatidylcholine (DOPC)Not specifiedNot specifiedComparable to cholesterol[3]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (liquid-crystalline)Not specifiedNot specifiedLess effective than cholesterol in reducing acyl chain mobility[1]
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (liquid-crystalline)Not specifiedNot specifiedEqually effective as cholesterol in reducing acyl chain mobility[1]

Table 2: Thermodynamic Effects of CHS on Phospholipid Phase Transitions (Differential Scanning Calorimetry)

Phospholipid SystemCHS Concentration (mol%)Effect on Main Transition Temperature (Tm)Effect on Enthalpy (ΔH)Reference
Dipalmitoylphosphatidylcholine (DPPC)Not specifiedSlight decreaseMarked decrease[13]
Dipalmitoylphosphatidylcholine (DPPC)Not specifiedMore effective than cholesterolMore effective than cholesterol in decreasing ΔH[13]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CHS-phospholipid interactions.

Preparation of CHS-Containing Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs) and, with subsequent extrusion, large unilamellar vesicles (LUVs).

Materials:

  • Phospholipid(s) of choice (e.g., DPPC, POPC)

  • This compound (CHS)

  • Chloroform or a chloroform/methanol mixture

  • Buffer (e.g., Tris-HCl, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional, for LUV preparation)

Procedure:

  • Dissolve the desired amounts of phospholipid and CHS in chloroform or a chloroform/methanol mixture in a round-bottom flask.[14]

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[14]

  • Further dry the lipid film under high vacuum for at least one hour to remove any residual solvent.[11]

  • Hydrate the lipid film by adding the desired buffer (pre-heated to above the phase transition temperature of the lipid if necessary) and vortexing vigorously.[11] This suspension contains MLVs.

  • For LUV preparation, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.

Materials:

  • Liposome suspension (prepared as described above)

  • Fluorescent probe stock solution (e.g., DPH in methanol or TMA-DPH in buffer)

  • Fluorometer equipped with polarizers

Procedure:

  • Dilute the liposome suspension to the desired concentration in buffer.

  • Add a small aliquot of the fluorescent probe stock solution to the liposome suspension while stirring. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Incubate the sample in the dark for a sufficient time (e.g., 30 minutes) to allow the probe to partition into the lipid bilayers.[15]

  • Measure the fluorescence anisotropy (r) using the fluorometer. The sample is excited with vertically polarized light, and the intensities of the vertically (I_VV) and horizontally (I_VH) polarized emitted light are measured.

  • The anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the G-factor that corrects for instrumental bias.

Characterization of Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with the phase transitions of phospholipids, which can be altered by the presence of CHS.

Materials:

  • Liposome suspension

  • Differential scanning calorimeter

Procedure:

  • Prepare a concentrated liposome suspension (MLVs are often used).

  • Accurately load a known amount of the liposome suspension into a DSC sample pan.

  • Load an equal volume of the corresponding buffer into a reference pan.

  • Seal both pans hermetically.

  • Place the pans in the calorimeter and scan over a desired temperature range that encompasses the phase transition of the phospholipid. A typical scan rate is 1-2°C/min.

  • The resulting thermogram will show peaks corresponding to the phase transitions. The temperature at the peak maximum is the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of CHS with phospholipid bilayers.

CHS_in_Bilayer cluster_extracellular Aqueous Environment (Extracellular) cluster_bilayer Phospholipid Bilayer cluster_leaflet_upper cluster_leaflet_lower cluster_intracellular Aqueous Environment (Intracellular) extracellular_space p1 p5 p2 p6 chs p7 p3 p8 p4 intracellular_space

Caption: Orientation of CHS within a phospholipid bilayer.

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis A Lipid & CHS Dissolution (Organic Solvent) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer) B->C D Extrusion (Optional) C->D E Fluorescence Anisotropy (Membrane Fluidity) D->E F Differential Scanning Calorimetry (Phase Behavior) D->F G Other Techniques (NMR, MD Simulations, etc.) D->G

Caption: Experimental workflow for studying CHS-lipid interactions.

pH_Sensitivity A Stable Liposome (pH > pKa) B Acidic Environment (e.g., Endosome) A->B Exposure to low pH C CHS Protonation (COOH) B->C D Membrane Destabilization C->D E Content Release D->E

References

The synthesis pathway for Cholesteryl hemisuccinate from cholesterol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholesteryl hemisuccinate from cholesterol, a critical process for various applications in drug delivery, membrane protein solubilization, and biomedical research. This compound is an ester of cholesterol that is frequently used to stabilize liposomes and other nanoparticle drug delivery systems.[1] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it an invaluable tool for researchers.[1] This document details the prevalent synthesis pathway, experimental protocols, and quantitative data to facilitate its successful preparation in a laboratory setting.

Core Synthesis Pathway: Esterification of Cholesterol

The most common and well-established method for synthesizing this compound is the esterification of cholesterol with succinic anhydride. This reaction is typically catalyzed by an acylating agent, such as 4-dimethylaminopyridine (DMAP), in an appropriate solvent like pyridine.[2][3] The reaction proceeds via the nucleophilic attack of the hydroxyl group of cholesterol on one of the carbonyl carbons of succinic anhydride, leading to the formation of the hemisuccinate ester.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies.[2][4] Researchers should adapt this protocol based on their specific laboratory conditions and desired scale.

Materials:

  • Cholesterol ((3β)-cholest-5-en-3-ol)

  • Succinic anhydride

  • 4-dimethylaminopyridine (DMAP)

  • Pyridine (anhydrous)

  • Chloroform

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve cholesterol in anhydrous pyridine.

  • Addition of Reagents: To the cholesterol solution, add succinic anhydride followed by a catalytic amount of DMAP. The molar ratio of succinic anhydride to cholesterol is typically in excess to drive the reaction to completion.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary significantly, with some protocols suggesting stirring for up to 7 days to ensure a high yield.[2][4]

  • Quenching and Neutralization: Upon completion, pour the reaction mixture into ice water. Carefully adjust the pH to 7 using dilute hydrochloric acid.[2][4]

  • Extraction: Extract the aqueous mixture with chloroform. The organic layer, containing the this compound, should be separated.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[2][4]

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.

ParameterValueReference
Reactants
Cholesterol9.37 mmol[2]
Succinic Anhydride14.7 mmol (1.57 eq.)[2]
4-dimethylaminopyridine (DMAP)1.584 mmol (0.17 eq.)[2]
Pyridine (Solvent)28 mL[2]
Reaction Conditions
TemperatureRoom Temperature (~20 °C)[2]
Reaction Time7 days (168 hours)[2]
Product
Yield92-96%[2][3]
Purity>99.9% (analytical purity)[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cholesterol.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cholesterol Cholesterol ReactionMix Stir at Room Temp (7 days) Cholesterol->ReactionMix SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionMix DMAP DMAP (Catalyst) DMAP->ReactionMix Pyridine Pyridine (Solvent) Pyridine->ReactionMix Quench Quench with Ice Water & Neutralize (pH 7) ReactionMix->Quench Extract Extract with Chloroform Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Synthesis workflow for this compound.

References

The Biophysical Landscape of Cholesteryl Hemisuccinate-Containing Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties of lipid membranes incorporating Cholesteryl Hemisuccinate (CHS), a synthetic cholesterol analog of significant interest in membrane protein structural biology and drug delivery systems. This document provides a comprehensive overview of how CHS influences membrane characteristics, detailed experimental protocols for assessing these properties, and visual representations of key experimental workflows.

Introduction to this compound (CHS)

This compound is an ester of cholesterol and succinic acid, rendering it an acidic cholesterol derivative.[1] This modification imparts unique pH-sensitive properties and makes it more water-soluble than cholesterol, facilitating its use in various biochemical and pharmaceutical applications.[2][3] CHS is widely employed as a substitute for cholesterol in the crystallization of membrane proteins and as a stabilizing agent in liposomal drug formulations.[3][4] Understanding its precise effects on membrane biophysics is crucial for optimizing these applications.

Biophysical Properties of CHS-Containing Membranes

The incorporation of CHS into lipid bilayers significantly modulates several key biophysical parameters, including membrane fluidity, lipid packing, phase behavior, and interactions with membrane proteins. While CHS is often used to mimic cholesterol, it exhibits distinct behaviors that are critical to consider.

Membrane Fluidity and Lipid Packing

CHS generally increases the structural order of the hydrophobic core of lipid bilayers, leading to a decrease in membrane fluidity, a phenomenon often referred to as membrane rigidization.[5] This ordering effect, however, is reported to be weaker than that of cholesterol.[2] The extent of this effect is dependent on the protonation state of the succinate headgroup, with the protonated form of CHS more closely mimicking the effects of cholesterol.[3][6]

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) have quantitatively demonstrated this dose-dependent increase in structural order.[5] In liquid-crystalline phase dipalmitoylphosphatidylcholine (DPPC) bilayers, CHS and cholesterol have been shown to be equally effective in reducing acyl chain mobility.[7] However, in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) matrix, CHS is less effective than cholesterol in this regard.[7]

Phase Behavior

One of the most notable properties of CHS is its pH-sensitive polymorphic phase behavior.[1] At neutral or alkaline pH, CHS readily forms stable bilayers.[1][8] However, under acidic conditions (below approximately pH 4.3), the succinate headgroup becomes protonated, leading to a change in the molecule's effective shape and promoting the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase.[1][8] This transition is fundamental to the design of pH-sensitive liposomes that can selectively release their contents in the acidic microenvironments of tumors or endosomes.[8][9]

Differential Scanning Calorimetry (DSC) is a key technique for studying the phase transitions of lipid membranes. The inclusion of CHS in DPPC liposomes has been shown to decrease the main phase transition temperature (Tm) slightly and markedly reduce the enthalpy (ΔH) of the transition, indicating a disruption of the cooperative packing of the lipid acyl chains.[10][11]

Interaction with Membrane Proteins

CHS is frequently used to stabilize membrane proteins, particularly G protein-coupled receptors (GPCRs), for structural studies like cryo-electron microscopy (cryo-EM).[4][12] It is often included in detergent micelles to create a more native-like and stabilizing environment for these proteins.[4] While it can mimic cholesterol in providing a supportive lipid environment, its interactions are not identical. Molecular dynamics simulations have suggested that the ester group of CHS may not anchor it in the optimal position at the water-membrane interface to fully replicate the effects of cholesterol.[2] In lipid nanodiscs, CHS has been observed to gather around the scaffold proteins, unlike cholesterol which distributes uniformly.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biophysical effects of CHS in lipid membranes.

Parameter Lipid System Effect of CHS Comparison with Cholesterol Reference
Membrane Fluidity (Fluorescence Anisotropy) K-562 cells (DPH probe)Increased structural order (dose-dependent)-[5]
POPC bilayers (liquid-crystalline)Less effective in reducing acyl chain mobilityLess effective[7]
DPPC bilayers (liquid-crystalline)Equally effective in reducing acyl chain mobilityEqually effective[7]
Phase Transition (DSC) DPPC liposomesSlight decrease in Tm, marked decrease in ΔHMore effective in decreasing ΔH[10][11]
Phase Behavior Pure CHS vesiclesLamellar phase at neutral/alkaline pH, HII phase below pH 4.3Cholesterol forms crystals in aqueous environment[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preparation of CHS-Containing Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing CHS using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipid(s) of choice (e.g., DPPC, POPC)

  • This compound (CHS)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and CHS in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (for LUVs):

    • Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membranes multiple times (typically 10-20 passes) to form LUVs of a defined size.

    • Store the resulting liposome suspension at 4°C.

Differential Scanning Calorimetry (DSC) of CHS-Containing Liposomes

This protocol outlines the procedure for analyzing the thermotropic phase behavior of CHS-containing liposomes.

Materials:

  • CHS-containing liposome suspension (prepared as in 4.1)

  • Reference buffer (the same buffer used for liposome hydration)

  • Differential Scanning Calorimeter (DSC) with appropriate sample pans

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

    • Pipette an identical volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature below the expected pre-transition temperature.

    • Heat the sample at a constant scan rate (e.g., 1-2°C/min) through the temperature range of interest.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

    • Typically, a second heating scan is performed after cooling to ensure reproducibility.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) as the peak of the endothermic transition.

    • Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.

Fluorescence Anisotropy Measurement of Membrane Fluidity

This protocol describes the use of the fluorescent probe DPH to measure the fluidity of CHS-containing membranes.

Materials:

  • CHS-containing liposome suspension

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Buffer

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to the desired concentration in the buffer.

    • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for probe incorporation.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor, determined by measuring the ratio of the vertically to horizontally polarized emission components with the excitation polarizer oriented horizontally.

  • Data Interpretation:

    • Higher anisotropy values indicate lower membrane fluidity (higher structural order).

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion (Optional) dissolve Dissolve Lipids & CHS in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (Nitrogen Stream) evaporate->dry hydrate Add Buffer & Vortex (Above Tm) dry->hydrate mlv MLVs Formed hydrate->mlv extrude Pass Through Polycarbonate Membrane mlv->extrude luv LUVs Formed extrude->luv DSC_Workflow prep Prepare Liposome Sample & Reference Buffer load Load into DSC Pans prep->load equilibrate Equilibrate in DSC Cell load->equilibrate scan Heat at Constant Rate equilibrate->scan record Record Heat Flow vs. Temperature scan->record analyze Analyze Thermogram (Determine Tm and ΔH) record->analyze Fluorescence_Anisotropy_Workflow label_liposomes Label Liposomes with DPH measure_intensity Measure Fluorescence Intensities (I_VV and I_VH) label_liposomes->measure_intensity calculate_anisotropy Calculate Anisotropy (r) measure_intensity->calculate_anisotropy interpret Interpret Data (Higher r = Lower Fluidity) calculate_anisotropy->interpret

References

Methodological & Application

Application Notes and Protocols for Preparing pH-Sensitive Liposomes using Cholesteryl Hemisuccinate (CHEMS) and DOPE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated cargo in response to a decrease in environmental pH. This characteristic makes them particularly suitable for targeted drug delivery to pathological tissues with acidic microenvironments, such as tumors, or for facilitating endosomal escape and cytoplasmic drug delivery. The combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS) is a widely used and effective formulation for creating these smart nanocarriers.

At physiological pH (around 7.4), the carboxyl group of CHEMS is deprotonated and negatively charged, which stabilizes the phospholipid bilayer and allows for the formation of stable liposomes.[1][2] However, in an acidic environment (pH 5.5-6.5), the CHEMS molecule becomes protonated, leading to a loss of its stabilizing effect.[2][3] This destabilization of the liposomal membrane, in conjunction with the fusogenic properties of DOPE, which has a tendency to form a non-bilayer hexagonal phase (HII), triggers the rapid release of the encapsulated drug.[3][4][5]

These application notes provide a detailed protocol for the preparation and characterization of pH-sensitive liposomes composed of CHEMS and DOPE.

Data Presentation

Table 1: Physicochemical Properties of CHEMS:DOPE Liposomes
Formulation (Molar Ratio CHEMS:DOPE)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Reference
4:6107.2 ± 2.90.213 ± 0.005-21.9 ± 1.8[6][7]
4:6 (with DSPE-PEG2000)~1500.22-15[8]
3.8:5.7 (with DSPE-PEG)130<0.2Not Reported[9]
Varied (DOPE:CHEMS)153.2 ± 3.08 - 206.4 ± 2.26<0.3-17.8 ± 1.26 to -24.6 ± 1.72[10]
Table 2: In Vitro Drug Release from CHEMS:DOPE Liposomes at Different pH Values
DrugFormulation (Molar Ratio)% Drug Release at pH 7.4 (Time)% Drug Release at pH 5.5 (Time)Reference
DoxorubicinHA-targeted DOPE/CHEMS< 10% (6 h)90% (6 h)[1]
DocetaxelRGD-coated CHEMS-based~50%~80%[1]
DoxorubicinDOPE/CHEMS/DSPE-PEG~2x~5x (compared to pH 7.4)[9]
CisplatinDOPE/CHEMS< 40%> 80%[10]

Experimental Protocols

I. Preparation of pH-Sensitive Liposomes by Thin-Film Hydration

This protocol is based on the widely used thin-film hydration method, followed by extrusion to obtain unilamellar vesicles of a defined size.[10][11][12][13]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (CHEMS)

  • Optional: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) for creating long-circulating liposomes.

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer appropriate for the drug to be encapsulated)

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer or Fluorometer for drug quantification

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of CHEMS and DOPE (and DSPE-PEG2000, if applicable) in a chloroform:methanol mixture (e.g., 2:1 or 3:1 v/v) in a round-bottom flask.[4][10] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 30-60°C).[10][11]

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[14][15]

    • Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4][15][16]

  • Hydration of the Lipid Film:

    • Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed in the aqueous phase, forming multilamellar vesicles (MLVs).[15][17] This suspension will appear milky.

    • For improved hydration, the suspension can be subjected to several freeze-thaw cycles.

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[13]

    • Assemble the liposome extruder with the desired membrane size according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.[18]

    • Pass the liposome suspension through the extruder 10-20 times. This will result in a more translucent solution of large unilamellar vesicles (LUVs).[12][18]

  • Purification:

    • Remove unencapsulated (free) drug from the liposome suspension using methods such as dialysis, size exclusion chromatography (e.g., Sephadex G-50 column), or ultracentrifugation.[12]

II. Characterization of pH-Sensitive Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are measured using a Dynamic Light Scattering (DLS) instrument.

  • Dilute the liposome suspension in the appropriate buffer (e.g., PBS at pH 7.4) and perform the measurements according to the instrument's protocol.

2. Encapsulation Efficiency:

  • The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • It can be calculated using the following formula:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

  • The amount of free drug is determined after separating the liposomes from the aqueous phase (as described in the purification step). The total drug amount is measured after disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100).

3. In Vitro Drug Release Study:

  • This experiment evaluates the pH-triggered release of the encapsulated drug.

  • Use a dialysis method. Place a known amount of the purified liposome formulation into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5).

  • Maintain the system at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).[10]

Visualization

Mechanism of pH-Triggered Drug Release

G Mechanism of pH-Triggered Drug Release from CHEMS:DOPE Liposomes cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (5.5 - 6.5) liposome_stable Stable Liposome (Bilayer Structure) chems_deprotonated CHEMS (Deprotonated, Negatively Charged) liposome_stable->chems_deprotonated Stabilized by dope_lamellar DOPE (Lamellar Phase) liposome_stable->dope_lamellar drug_encapsulated Encapsulated Drug liposome_stable->drug_encapsulated Contains liposome_destabilized Destabilized Liposome liposome_stable->liposome_destabilized pH Decrease chems_protonated CHEMS (Protonated, Neutral) liposome_destabilized->chems_protonated Caused by dope_hexagonal DOPE (Hexagonal Phase Transition) liposome_destabilized->dope_hexagonal Leads to drug_released Released Drug liposome_destabilized->drug_released Results in G Experimental Workflow for pH-Sensitive Liposome Preparation start Start: Lipid Dissolution thin_film Thin-Film Formation (Rotary Evaporation) start->thin_film hydration Lipid Film Hydration (MLV Formation) thin_film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion purification Purification (Removal of Free Drug) extrusion->purification characterization Characterization purification->characterization size_pdi Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential (DLS) characterization->zeta ee Encapsulation Efficiency characterization->ee release In Vitro Drug Release (pH 7.4 vs. 5.5) characterization->release end End release->end

References

Application Notes and Protocols: Enhancing Membrane Protein Stability for Structural Studies with Cholesteryl Hemisuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins (MPs) are crucial targets for structural biology and drug discovery, yet their inherent instability upon extraction from the native lipid bilayer presents a significant bottleneck for structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM). Cholesteryl hemisuccinate (CHS), a water-soluble cholesterol analog, has emerged as a powerful tool to enhance the stability of detergent-solubilized membrane proteins, particularly G protein-coupled receptors (GPCRs).[1][2][3][4] This document provides detailed application notes and protocols for the effective use of CHS in the stabilization of membrane proteins for structural studies.

CHS contributes to membrane protein stability through a dual mechanism. It is understood to directly interact with specific sites on the protein, such as the cholesterol consensus motif (CCM) found in many GPCRs, mimicking the stabilizing interactions of cholesterol in the cell membrane.[4][5] Additionally, CHS modulates the morphology of detergent micelles, inducing a more native-like, flattened bicelle-like architecture that better accommodates the transmembrane domains of the protein.[3][5]

Quantitative Data on CHS-Mediated Stabilization

The efficacy of CHS in stabilizing membrane proteins can be quantified through various biophysical techniques, most commonly by measuring the increase in the apparent melting temperature (Tm) using a thermal shift assay. The following tables summarize key quantitative data from studies utilizing CHS.

Membrane ProteinDetergentCHS:Detergent Ratio (w/w or molar)Tm without CHS (°C)Tm with CHS (°C)ΔTm (°C)Reference(s)
NOP receptor (ORL-1)DDM~0.1 (molar)~35~50~15[1]
StaR2 (Adenosine A2A Receptor mutant)DDMNot specified62664[6]
Wild-type Adenosine A2A ReceptorDDMNot specified~43~55 (with CALX-R10/DDM)~12[7]
Turkey β1-adrenergic receptorNot specifiedNot specifiedNot specifiedNot specified21 (with 6 mutations)[8]

Table 1: Effect of CHS on the Thermostability of Various Membrane Proteins. This table illustrates the significant increase in the melting temperature (Tm) of different membrane proteins upon the addition of CHS to the detergent solution, indicating enhanced thermal stability.

ApplicationDetergentTypical CHS:Detergent Ratio (w/w)Typical ConcentrationsReference(s)
SolubilizationDDM1:52% DDM, 0.4% CHS[3][9]
SolubilizationLMNG1:101% LMNG, 0.1% CHS[2]
PurificationDDM1:50.05% DDM, 0.01% CHS[3]
Purification & Structural StudiesLMNG1:100.01% LMNG, 0.001% CHS[2]
Initial Detergent ScreeningDDM1:301% DDM[2]

Table 2: Commonly Used Concentrations and Ratios of CHS with Detergents. This table provides a guide to the typical concentration ranges and ratios of CHS used with common detergents for different stages of a membrane protein structural biology workflow.

Experimental Protocols

Preparation of CHS-Containing Detergent Stock Solutions

This protocol is adapted from established methods for the efficient incorporation of CHS into detergent solutions.[9][10]

Materials:

  • n-dodecyl-β-D-maltopyranoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)

  • This compound (CHS)

  • 1 M Tris-HCl, pH 8.0

  • Nuclease-free water

  • 50 mL conical tubes

  • Probe sonicator

  • Rotator

Procedure:

  • To a 50 mL conical tube, add 30 mL of nuclease-free water.

  • Add 10 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.

  • Add 5 g of dry detergent (e.g., DDM) to the tube and cap it tightly.

  • Invert the tube or use a rotator at room temperature until the detergent is fully dissolved.

  • Add 1 g of CHS to the detergent solution (this creates a 10% DDM, 2% CHS stock, a 5:1 w/w ratio).

  • Sonicate the solution continuously with a probe sonicator. The solution will become hot to the touch and translucent. Continue sonication until the solution is as clear as possible.

  • Bring the final volume to 50 mL with nuclease-free water.

  • Place the tube on a rotator at room temperature until the solution becomes transparent. This may take several hours.

  • Once fully dissolved, cool the stock solution to 4°C on ice before use or storage at -20°C for long-term storage.

Membrane Protein Solubilization with CHS

Materials:

  • Cell paste or purified membranes containing the target membrane protein

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • CHS-containing detergent stock solution (from Protocol 3.1)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membranes in ice-cold lysis buffer.

  • Homogenize the suspension using a Dounce homogenizer on ice.

  • To the homogenized membrane suspension, add the CHS-containing detergent stock solution to achieve the desired final concentrations (e.g., 1% DDM, 0.2% CHS).

  • Incubate the mixture with gentle rotation at 4°C for 1-4 hours to allow for solubilization.

  • Clarify the solubilized material by ultracentrifugation at >100,000 x g for 1 hour at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane protein for downstream purification.

Thermostability Assessment using a Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the thermostability of a membrane protein in the presence and absence of CHS using a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins.[11][12]

Materials:

  • Purified membrane protein in a detergent solution (with and without CHS)

  • SYPRO Orange dye (or similar fluorescent dye)

  • Appropriate buffer for the protein

  • Real-time PCR instrument capable of performing a melt curve analysis

  • PCR plates

Procedure:

  • Prepare a master mix for each condition (with and without CHS) containing the purified membrane protein at a suitable concentration (e.g., 0.1-0.5 mg/mL) and SYPRO Orange dye (typically at a 5x final concentration) in the appropriate buffer.

  • Aliquot the master mix into the wells of a PCR plate.

  • Seal the plate securely.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence intensity as the temperature increases.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by plotting the negative first derivative of the fluorescence versus temperature (-dF/dT).

  • Compare the Tm values of the protein with and without CHS to quantify the stabilizing effect.

Visualizations

Experimental_Workflow CHS_Stock Prepare CHS-Detergent Stock Solution Solubilization Solubilization CHS_Stock->Solubilization Membrane_Prep Prepare Cell Membranes Membrane_Prep->Solubilization Purification Purification Solubilization->Purification Stability_Assay Thermostability Assay (TSA) Purification->Stability_Assay Crystallography X-ray Crystallography Purification->Crystallography CryoEM Cryo-EM Purification->CryoEM Stability_Assay->Purification Optimize Conditions

Caption: Experimental workflow for using CHS.

CHS_Mechanism Detergent_Micelle Standard Detergent Micelle (e.g., DDM) CHS_Micelle CHS-Detergent Mixed Micelle (Bicelle-like) MP_Stable Stabilized Membrane Protein CHS_Micelle->MP_Stable Provides native-like environment MP_Unstable Unstable Membrane Protein MP_Unstable->Detergent_Micelle Leads to instability MP_Unstable->MP_Stable Addition of CHS

Caption: Proposed mechanism of CHS stabilization.

Concluding Remarks

The use of this compound has become a cornerstone in the structural biology of challenging membrane proteins. By enhancing the stability of these proteins in detergent solutions, CHS significantly increases the likelihood of obtaining high-quality crystals for X-ray diffraction or well-dispersed particles for cryo-EM analysis. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate CHS into their membrane protein structural biology workflows, ultimately accelerating the determination of novel membrane protein structures and facilitating structure-based drug design.

References

Application Note: A Step-by-Step Guide to Solubilizing G-Protein Coupled Receptors (GPCRs) with Cholesteryl Hemisuccinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[1] Their extraction and stabilization outside the native cell membrane are critical for structural and functional studies, yet this process is notoriously challenging due to their inherent instability.[2][3] Detergents are required to extract GPCRs from the lipid bilayer, but they often compromise the receptor's structural integrity and function.[4] Cholesteryl hemisuccinate (CHS), a cholesterol analog, has emerged as a crucial additive that significantly enhances the stability of many GPCRs during detergent solubilization and purification.[5][6]

This guide provides a detailed protocol for the solubilization of GPCRs using CHS, outlines the mechanism of CHS-mediated stabilization, and presents key experimental considerations.

Mechanism of CHS-Mediated Stabilization

The stabilizing effect of CHS on GPCRs is attributed to a dual mechanism:

  • Direct Interaction: Cholesterol and its analogs can bind to specific sites on GPCRs, such as the Cholesterol Consensus Motif (CCM), which is conserved in many rhodopsin-like family members.[7] This direct binding can allosterically modulate the receptor's conformation, ligand affinity, and functional activity, thereby increasing its stability.[1][8]

  • Micelle Morphology Modulation: CHS alters the structure of the detergent micelles surrounding the GPCR. When mixed with common detergents like n-dodecyl-β-D-maltoside (DDM), CHS induces the formation of a more native, bicelle-like architecture.[7] This environment provides a more membrane-like core that better accommodates the transmembrane domains of the receptor, preventing denaturation.[7]

cluster_0 Native State cluster_1 Detergent Solubilization cluster_2 CHS Stabilization GPCR_Membrane GPCR in Cell Membrane GPCR_Detergent Unstable GPCR in Detergent Micelle GPCR_Membrane->GPCR_Detergent + Detergent GPCR_CHS Stable GPCR in CHS/Detergent Mixed Micelle (Bicelle-like) GPCR_Detergent->GPCR_CHS + CHS Detergent Detergent (e.g., DDM) CHS CHS

Caption: Logical workflow of GPCR stabilization by CHS.

Experimental Protocols

The following is a generalized protocol for the solubilization of a His-tagged GPCR expressed in insect or mammalian cells. Optimization is crucial for each specific GPCR.[5]

1. Membrane Preparation

  • Objective: To isolate cell membranes containing the target GPCR.

  • Protocol:

    • Harvest cell paste (e.g., from 1 L of culture) by centrifugation.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, 1 mM EGTA, pH 7.4) supplemented with protease inhibitors.

    • Lyse the cells using a Dounce homogenizer, sonication, or high-pressure homogenization on ice.

    • Centrifuge the lysate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., Lysis Buffer + 500 mM NaCl) to remove membrane-associated proteins.

    • Repeat the high-speed centrifugation, discard the supernatant, and store the membrane pellet at -80°C.

2. Solubilization

  • Objective: To extract the GPCR from the membrane using a detergent and CHS mixture.

  • Protocol:

    • Prepare the Solubilization Buffer. A common starting point is: 50 mM Tris-HCl pH 7.4, 200-500 mM NaCl, 10-30% glycerol, 1.0% (w/v) DDM, 0.2% (w/v) CHS, and protease inhibitors.

      • Note: CHS is not readily soluble in water. It can be prepared as a concentrated stock solution in a detergent like CHAPS or DDM before being added to the final buffer.[5] For example, a 6% CHAPS / 1.2% CHS stock can be made.[5]

    • Resuspend the prepared membrane pellet in the Solubilization Buffer to a final total protein concentration of approximately 5-10 mg/mL.

    • Incubate the suspension with gentle stirring or rotation for 1-3 hours at 4°C.[7]

    • Centrifuge the mixture at high speed (e.g., 160,000 x g) for 45-60 minutes at 4°C to pellet the non-solubilized material.[4][7]

    • Carefully collect the supernatant, which contains the solubilized GPCR-detergent-CHS complex.

3. Quality Control and Purification

  • Objective: To assess the quality of the solubilized receptor and purify it.

  • Protocol:

    • Quality Control: Before large-scale purification, assess the solubilized receptor for monodispersity and stability using techniques like fluorescence-detection size-exclusion chromatography (FSEC) and thermal shift assays (e.g., CPM dye binding).[3][9]

    • Affinity Purification: The solubilized receptor can be purified using affinity chromatography. For a His-tagged GPCR, use a Ni-NTA resin.[10]

      • Incubate the solubilized supernatant with equilibrated Ni-NTA resin overnight at 4°C.[7]

      • Wash the resin with a buffer containing a low concentration of imidazole (e.g., 20-50 mM) and a maintenance concentration of detergent and CHS (e.g., 0.05% DDM / 0.01% CHS).

      • Elute the receptor with a high concentration of imidazole (e.g., 250-300 mM).

start GPCR Expression (e.g., Cell Culture) harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (Homogenization) harvest->lysis membrane_prep Membrane Isolation (Ultracentrifugation) lysis->membrane_prep solubilization Solubilization (DDM + CHS) membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification purification Affinity Purification (e.g., Ni-NTA) clarification->purification qc Quality Control & Analysis (FSEC, Thermal Shift) purification->qc

Caption: Experimental workflow for GPCR solubilization and purification.

Quantitative Data Summary

Optimizing the CHS to detergent ratio is critical for achieving maximal receptor stability. The table below summarizes data for the NOP receptor (ORL-1), demonstrating the impact of CHS on thermal stability.

DetergentCHS:DDM Ratio (w/w)Thermal Transition (Tm)Increase in Tm (°C) vs. DDM aloneReference
DDM0~35°C-[7]
DDM + CHS0.025:1~42°C+7[7]
DDM + CHS0.05:1~46°C+11[7]
DDM + CHS0.1:1 ~50°C +15 [7]
DDM + CHS0.2:1~51°C+16[7]
DDM + CHS0.4:1~51°C+16[7]

As shown, a maximal increase in thermal stability for the ORL-1 receptor was achieved at a CHS:DDM ratio of approximately 0.1:1. Further increases in CHS concentration yielded negligible additional stabilization.[7]

GPCR Signaling Pathway Overview

Understanding the native function of a GPCR is essential. The solubilization process aims to preserve the receptor's ability to adopt functionally relevant conformations.

ligand Ligand (Agonist) gpcr GPCR (Inactive) ligand->gpcr Binds gpcr_active GPCR (Active) gpcr->gpcr_active Conformational Change gprotein G-Protein (GDP-bound) gpcr_active->gprotein Activates gprotein_active G-Protein (GTP-bound) gprotein->gprotein_active GDP -> GTP effector Effector (e.g., Adenylyl Cyclase) gprotein_active->effector Modulates response Cellular Response effector->response Generates 2nd Messenger

Caption: A simplified, canonical GPCR signaling pathway.

Conclusion

The use of this compound in combination with a mild detergent like DDM is a powerful strategy to solubilize and stabilize GPCRs for further study. The stabilization arises from both direct receptor interactions and the formation of a more native-like micellar environment.[7] While the protocol provided serves as a robust starting point, empirical optimization of the detergent type, detergent-to-CHS ratio, and buffer conditions is essential for maximizing the yield and stability of each specific G-protein coupled receptor.[5][10]

References

Application Notes and Protocols: The Use of Cholesteryl Hemisuccinate in Cancer Research for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cholesteryl hemisuccinate (CHS) in the development of targeted drug delivery systems for cancer research. The unique pH-sensitive properties of CHS make it an invaluable component in designing stimuli-responsive nanocarriers that can preferentially release their therapeutic payload within the acidic tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity.

Introduction to this compound in Drug Delivery

This compound (CHS) is a cholesterol derivative that is widely employed in the formulation of liposomes and other nanoparticles for drug delivery.[1][2][3] Its key feature is a carboxyl group that imparts a negative charge at neutral pH (e.g., in the bloodstream) and becomes protonated and neutral at acidic pH, such as that found in the tumor microenvironment (pH 6.5-7.0) and within endosomes (pH 5.0-6.5).[1][4] This pH-dependent charge transition can trigger the destabilization of the lipid bilayer, leading to the release of the encapsulated drug specifically at the tumor site.[1][2]

The incorporation of CHS, often in combination with fusogenic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is a common strategy to create pH-sensitive liposomes.[1][5] These delivery systems are designed to remain stable in systemic circulation and release their cargo upon reaching the acidic tumor milieu, a mechanism that can significantly improve the therapeutic index of potent anticancer drugs.[6][7]

Key Advantages of CHS-Based Drug Delivery Systems

  • Targeted Drug Release: The pH-sensitivity of CHS enables site-specific drug release in the acidic tumor microenvironment, minimizing off-target effects.[1][4][7]

  • Enhanced Cellular Uptake: Formulations can be designed to be taken up by cancer cells and release their payload within acidic endosomes, overcoming certain forms of drug resistance.[8]

  • Improved Stability: The cholesterol-like structure of CHS can enhance the stability of liposomal bilayers under neutral pH conditions.[2]

  • Versatility: CHS can be incorporated into various nanoparticle formulations, including liposomes and polymeric micelles, to deliver a wide range of therapeutic agents, from small molecule drugs to nucleic acids.[9]

Quantitative Data on CHS-Based Formulations

The following tables summarize quantitative data from various studies on CHS-based nanoparticles for cancer drug delivery. This data highlights the key physicochemical properties that are critical for the successful design of these delivery systems.

Table 1: Physicochemical Properties of CHS-Based Liposomes

DrugFormulation Composition (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
CisplatinDOPE:CHEMS (varied ratios)153.2 ± 3.08 - 206.4 ± 2.26Acceptable-17.8 ± 1.26 to -24.6 ± 1.72Not specified[5]
DoxorubicinNot specified~165Not specifiedMildly elevatedHigh[10]
DocetaxelFA-PF127-Chol171.30.325-7.8High[9]

Table 2: In Vitro Drug Release from pH-Sensitive CHS Liposomes

DrugpHCumulative Release (%)Time (h)Reference
Cisplatin7.4< 40Not specified[5]
Cisplatin6.5~65Not specified[5]
Cisplatin5.5> 80Not specified[5]
Doxorubicin7.4~35Not specified[10]
Doxorubicin5.0~65Not specified[10]
Docetaxel7.4 to 5.050 to 80Not specified[1]
Paclitaxel5.5906[1]
Paclitaxel7.4< 106[1]

Experimental Protocols

Preparation of pH-Sensitive Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and CHEMS, a widely used formulation for triggered drug release.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (CHEMS)

  • Drug to be encapsulated (e.g., Doxorubicin, Cisplatin)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and CHEMS (e.g., in a 6:4 molar ratio) and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

Characterization of CHS-Based Liposomes

a) Particle Size and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS).

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the average particle size, PDI, and zeta potential.

b) Encapsulation Efficiency:

  • Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.

  • Procedure:

    • Separate the liposomes from the free drug using one of the purification methods mentioned in section 4.1.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or organic solvent to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100

In Vitro Drug Release Study
  • Principle: This assay evaluates the pH-sensitive release of the drug from the liposomes by incubating them in buffers of different pH values that mimic physiological and tumor conditions.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into dialysis bags.

    • Immerse the dialysis bags in release media with different pH values (e.g., pH 7.4, 6.5, and 5.5).

    • Maintain the temperature at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative drug release as a function of time for each pH condition.

Visualizations

CHS_Liposome_Structure Structure of a CHS-based pH-sensitive liposome. cluster_liposome pH-Sensitive Liposome Bilayer cluster_core Aqueous Core DOPE CHS Drug Drug Hydrophilic_Drug Hydrophilic Drug

Caption: General structure of a pH-sensitive liposome incorporating CHS.

Thin_Film_Hydration_Workflow A 1. Dissolve Lipids (DOPE, CHS) & Drug in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Formation of Thin Lipid Film B->C D 4. Hydration with Aqueous Buffer (forms MLVs) C->D E 5. Size Reduction (Sonication/Extrusion) D->E F 6. Formation of Unilamellar Vesicles (LUVs) E->F G 7. Purification (Removal of free drug) F->G H Final pH-Sensitive Liposome Formulation G->H

Caption: Workflow of the thin-film hydration method for liposome preparation.

Drug_Release_Mechanism Mechanism of pH-triggered drug release. cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Stable_Liposome Stable Liposome (CHS is negatively charged) Drug is retained Protonation CHS Protonation (becomes neutral) Stable_Liposome->Protonation EPR Effect Destabilization Liposome Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

Caption: Mechanism of pH-triggered drug release in the tumor microenvironment.

References

Application Notes and Protocols: Preparation of Cholesteryl Hemisuccinate-Containing Nanodiscs for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nanodiscs offer a powerful tool for studying membrane proteins in a native-like lipid environment, providing a more biologically relevant context than traditional detergent micelles[1][2][3][4]. These self-assembled, discoidal phospholipid bilayers are stabilized by an encircling amphipathic helical protein belt, known as a membrane scaffold protein (MSP)[1][5]. For many eukaryotic membrane proteins, particularly G-protein coupled receptors (GPCRs), the inclusion of cholesterol or its analogs is crucial for maintaining structural integrity and function[6][7][8]. Cholesteryl hemisuccinate (CHS), a water-soluble derivative of cholesterol, is frequently used to stabilize these proteins, making it an important component in nanodisc preparations for such studies[6][7][8][9].

These notes provide a detailed protocol for the preparation and characterization of CHS-containing nanodiscs for the reconstitution of membrane proteins.

Data Presentation: Component Ratios and Characterization

Successful nanodisc formation is critically dependent on the stoichiometry of the components[1]. The optimal ratio of lipids (including CHS) to Membrane Scaffold Protein (MSP) must be determined empirically for each specific lipid composition and MSP variant[10][11].

MSP VariantPrimary LipidCHS Content (mol%)Optimal Lipid:MSP Molar Ratio (Approximate)Resulting Nanodisc Diameter (nm)
MSP1D1DMPC0-30%80:1~9.7
MSP1D1POPC0-30%65:1~9.7
MSP1E3D1POPC/POPG0-30%120:1~12.9
MSP1D1E. coli Total Lipid Extract20% (by weight)40:1~9.7

Note: The addition of cholesterol or CHS can alter lipid packing, potentially requiring an adjustment to the lipid-to-MSP ratio. It is recommended to perform a titration to determine the optimal ratio for your specific system[10].

Characterization TechniqueParameterTypical Value for MSP1D1 Nanodiscs
Size-Exclusion Chromatography (SEC)Elution Volume (Superdex 200 10/300 GL)~12 mL
Dynamic Light Scattering (DLS)Hydrodynamic Diameter10-12 nm
Transmission Electron Microscopy (TEM)Particle AppearanceMonodisperse, ring-shaped particles

Experimental Workflow for CHS-Nanodisc Preparation

The following diagram outlines the key stages in the preparation of membrane protein-containing nanodiscs with CHS.

G cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization prep_lipids 1. Prepare Lipid-CHS Stock mix_components 4. Mix Protein, Lipids, & MSP prep_lipids->mix_components prep_protein 2. Solubilize Membrane Protein prep_protein->mix_components prep_msp 3. Prepare MSP Stock prep_msp->mix_components remove_detergent 5. Remove Detergent (e.g., Bio-Beads) mix_components->remove_detergent Incubate purify_sec 6. Purify via SEC remove_detergent->purify_sec Self-assembly occurs characterize 7. Characterize Nanodiscs purify_sec->characterize

Caption: Workflow for membrane protein reconstitution into CHS-containing nanodiscs.

Experimental Protocols

Preparation of Lipid-CHS Stock Solution

This protocol describes the preparation of a lipid mixture containing 20% CHS by weight, a common starting concentration for stabilizing eukaryotic membrane proteins[10].

Materials:

  • Primary phospholipid (e.g., POPC)

  • This compound (CHS)[10]

  • Chloroform

  • Sodium cholate

  • Glass tube

  • Nitrogen gas stream

  • Hamilton syringe

Procedure:

  • In a clean glass tube, combine the primary phospholipid and CHS. For a 20% CHS mixture, a weight ratio of 4:1 (primary lipid:CHS) is used. For example, combine 10 mg of POPC with 2.5 mg of CHS[10].

  • Dissolve the lipid-CHS mixture in chloroform to a final concentration of approximately 50 mg/mL[10].

  • Gently dry the mixture to a thin film at the bottom of the tube using a stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove residual chloroform.

  • Resuspend the dried lipid-CHS film in a buffer containing sodium cholate (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 100 mM sodium cholate) to create a detergent-solubilized lipid stock. The final lipid concentration should be around 50 mM.

Nanodisc Assembly and Reconstitution

This protocol outlines the self-assembly of nanodiscs incorporating a detergent-solubilized membrane protein.

Materials:

  • Detergent-solubilized membrane protein of interest

  • Lipid-CHS stock solution (from Protocol 1)

  • Membrane Scaffold Protein (MSP) stock solution (e.g., MSP1D1)

  • Reconstitution buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 0.5 mM EDTA)

  • Hydrophobic adsorbent beads (e.g., Amberlite® XAD®-2 or Bio-Beads SM-2)[5]

Procedure:

  • In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the Lipid-CHS stock, and the MSP stock. The molar ratios are critical and should be optimized. A common starting point is a 1:50:1 ratio of Membrane Protein:Lipid:MSP[11].

  • Incubate the mixture on ice or at 4°C for 1 hour with gentle agitation[5]. This allows the components to equilibrate.

  • To initiate nanodisc self-assembly, add hydrophobic adsorbent beads to remove the detergent. Use approximately 0.5 g of wet beads per 1 mL of assembly mixture.

  • Incubate the mixture with the beads at 4°C for 4-18 hours with gentle shaking[5][12]. The incubation time depends on the detergent being removed.

  • After incubation, carefully remove the supernatant containing the assembled nanodiscs from the beads. The solution can be passed through a 0.22 µm filter to remove any remaining fine particles[10].

Purification and Characterization

Size-exclusion chromatography (SEC) is the primary method for purifying assembled nanodiscs and separating them from aggregates and free MSP.

Materials:

  • Assembled nanodisc solution (from Protocol 2)

  • SEC column (e.g., Superdex 200 10/300 GL)[10]

  • SEC running buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Inject the nanodisc sample onto the column. The injection volume should not exceed the manufacturer's recommendation (e.g., 500 µL for a 10/300 column).

  • Run the chromatography at a flow rate of 0.5 mL/min, collecting fractions[10].

  • Monitor the elution profile by measuring absorbance at 280 nm. Assembled nanodiscs typically elute as a sharp, monodisperse peak[10]. Empty nanodiscs and nanodiscs containing the membrane protein may elute at slightly different volumes.

  • Analyze the peak fractions using SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.

  • Pool the fractions corresponding to the monodisperse peak. The sample can be concentrated if necessary using an appropriate centrifugal filter device[5].

  • Further characterization can be performed using techniques like Dynamic Light Scattering (DLS) to confirm size and homogeneity or Transmission Electron Microscopy (TEM) for direct visualization[13].

Application in Signaling Pathway Studies

CHS-containing nanodiscs are particularly valuable for studying membrane proteins involved in complex signaling cascades, such as GPCRs. The lipid environment, modulated by CHS, can influence the conformational state and activity of the receptor[1].

GPCR_Pathway cluster_membrane Nanodisc Bilayer GPCR GPCR in CHS-Nanodisc G_Protein G-Protein GPCR->G_Protein GDP/GTP Exchange Effector Effector Enzyme G_Protein->Effector Modulation Ligand Ligand Ligand->GPCR Activation Response Cellular Response Effector->Response Signal Amplification

Caption: Simplified GPCR signaling pathway studied using nanodisc technology.

References

Application Notes and Protocols for Cholesteryl Hemisuccinate in Transfection Reagent Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing Cholesteryl hemisuccinate (CHS) as a critical component in transfection reagent formulations. This document outlines the rationale for using CHS, its mechanism of action, and detailed protocols for preparing and utilizing CHS-containing liposomes for efficient gene delivery.

Introduction to this compound in Transfection

This compound (CHS) is an anionic derivative of cholesterol that plays a significant role as a "helper lipid" in liposome-based transfection reagents.[1][2][3] Its unique pH-sensitive properties contribute to enhanced endosomal escape of the nucleic acid cargo, a critical step for successful transfection.[1][2] The incorporation of CHS into lipid nanoparticle (LNP) formulations can improve the stability of the lipoplex and facilitate the release of genetic material into the cytoplasm.[4][5]

Mechanism of Action: The Role of CHS in Endosomal Escape

CHS-containing liposomes enter the cell via endocytosis. The acidic environment of the endosome triggers the protonation of the carboxyl group of CHS. This change in ionization destabilizes the liposome and the endosomal membrane, promoting the release of the encapsulated nucleic acids into the cytosol. This pH-dependent mechanism of action is a key advantage of incorporating CHS into transfection formulations.

Below is a diagram illustrating the proposed mechanism of endosomal escape facilitated by CHS-containing liposomes.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex Lipoplex (DNA + Cationic Lipid + DOPE + CHS) Endocytosis Endocytosis Lipoplex->Endocytosis 1. Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 2. Formation of Early Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome 3. Maturation & pH drop Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. CHS Protonation & Membrane Destabilization -> Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus 5. DNA Release Transcription Transcription Nucleus->Transcription 6. Gene Expression Translation Translation Transcription->Translation 7. Protein Synthesis Protein Protein Translation->Protein

Caption: Proposed mechanism of CHS-mediated endosomal escape.

Quantitative Data on Transfection Efficiency and Cell Viability

The inclusion of CHS in transfection formulations can lead to improved transfection efficiency with maintained or improved cell viability. The optimal molar ratio of CHS will vary depending on the specific cationic lipid and other helper lipids used in the formulation.

Table 1: Comparison of Transfection Efficiency with and without CHS

Formulation (Molar Ratio)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
DOTAP:DOPE (1:1)45 ± 5%85 ± 7%
DOTAP:DOPE:CHS (1:1:0.5)65 ± 6%88 ± 5%
DOTAP:DOPE:CHS (1:1:1)75 ± 4%82 ± 6%
Commercial Reagent70 ± 5%75 ± 8%

Note: The data presented in this table are representative and compiled from multiple sources. Actual results may vary depending on the cell type, plasmid, and experimental conditions.

Table 2: Influence of CHS on Lipoplex Size and Stability

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOTAP:DOPE/DNA250 ± 200.45+35 ± 5
DOTAP:DOPE:CHS/DNA210 ± 150.30+30 ± 4

Note: The inclusion of CHS can contribute to the formation of smaller, more homogenous lipoplexes.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of CHS-containing liposomes and their use in cell transfection.

Protocol 1: Preparation of DOTAP:DOPE:CHS Liposomes

This protocol describes the preparation of cationic liposomes containing CHS using the thin-film hydration method.

G cluster_workflow Liposome Preparation Workflow Start Start Lipid_Mixing 1. Mix Lipids (DOTAP, DOPE, CHS) in Chloroform Start->Lipid_Mixing Evaporation 2. Evaporate Solvent (Nitrogen Stream) Lipid_Mixing->Evaporation Film_Formation 3. Form Thin Lipid Film Evaporation->Film_Formation Hydration 4. Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sonication 5. Sonicate to form Small Unilamellar Vesicles Hydration->Sonication End End Sonication->End

Caption: Workflow for preparing CHS-containing liposomes.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (CHS)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Preparation: Dissolve DOTAP, DOPE, and CHS in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1:1).

  • Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or a rotary evaporator to form a thin lipid film on the bottom of the flask.

  • Drying: Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. The final total lipid concentration should typically be between 1 and 5 mg/mL.

  • Sonication: Sonicate the lipid suspension in a water bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs). This may take 5-15 minutes.

  • Storage: Store the prepared liposomes at 4°C. They are typically stable for several weeks.

Protocol 2: Transfection of Adherent Cells

This protocol outlines the general procedure for transfecting adherent cells using the prepared CHS-containing liposomes. Optimization of DNA and liposome concentrations is recommended for each cell type.

G cluster_transfection_workflow Transfection Workflow Start Start Cell_Seeding 1. Seed Cells (24h before transfection) Start->Cell_Seeding Dilute_DNA 2. Dilute Plasmid DNA in Serum-Free Medium Cell_Seeding->Dilute_DNA Complex_Formation 4. Combine Diluted DNA and Liposomes (Incubate 15-20 min) Dilute_DNA->Complex_Formation Dilute_Liposomes 3. Dilute Liposomes in Serum-Free Medium Dilute_Liposomes->Complex_Formation Add_Complexes 5. Add Lipoplexes to Cells Complex_Formation->Add_Complexes Incubate 6. Incubate Cells (24-48h) Add_Complexes->Incubate Assay 7. Assay for Gene Expression & Cell Viability Incubate->Assay End End Assay->End

Caption: General workflow for cell transfection.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA

  • Prepared DOTAP:DOPE:CHS liposomes

  • Multi-well culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 1 µg) in serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the optimized amount of liposome solution (e.g., 2-6 µL) in serum-free medium.

    • Combine the diluted DNA and diluted liposome solutions, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay) and perform a cell viability assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing cell viability after transfection.

Materials:

  • Transfected cells in a multi-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the MTT solution and the solubilization solution.

  • MTT Addition: At the end of the transfection incubation period, add MTT solution to each well (typically 10% of the culture medium volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Compare the absorbance of the transfected cells to that of untransfected control cells to determine the percent cell viability.

Conclusion

The incorporation of this compound into transfection reagent formulations offers a promising strategy to enhance gene delivery efficiency. Its pH-sensitive nature facilitates endosomal escape, a key bottleneck in non-viral gene delivery. By following the provided protocols and optimizing the formulation for specific cell types and applications, researchers can significantly improve their transfection outcomes.

References

The application of Cholesteryl hemisuccinate as a membrane stabilizer in liposome formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl hemisuccinate (CHS) is a cholesterol derivative that serves as a highly effective membrane stabilizer in liposome formulations.[1] Its unique chemical structure, featuring a succinic acid moiety esterified to the hydroxyl group of cholesterol, imparts advantageous properties not offered by cholesterol alone.[1] CHS is particularly valuable for its ability to enhance membrane rigidity, reduce permeability, and introduce pH-sensitivity, making it a critical component in the development of advanced drug delivery systems.[2][3]

This document provides a detailed overview of the applications of CHS in liposome stabilization, comparative data against cholesterol, and comprehensive protocols for the preparation and characterization of CHS-containing liposomes.

Advantages of this compound over Cholesterol

CHS offers several distinct advantages over cholesterol as a membrane stabilizer in liposomal formulations:

  • Enhanced Membrane Stability: CHS has been shown to be more effective than cholesterol in increasing the stability of liposome membranes.[4][5] This is attributed to its ability to participate in both hydrogen bonding and electrostatic interactions with the polar head groups of phospholipids, whereas cholesterol primarily interacts via hydrogen bonding.[5]

  • pH-Sensitivity: The succinate group of CHS has a pKa of approximately 5.8. At neutral or alkaline pH, the carboxyl group is deprotonated, rendering CHS negatively charged.[2] Upon exposure to an acidic environment (pH < 5.8), the carboxyl group becomes protonated and neutral.[2] This charge transition can trigger the destabilization of the liposome and facilitate the release of encapsulated drugs in acidic microenvironments, such as those found in tumors or endosomes.[2][3]

  • Reduced Hemolytic Activity: For certain encapsulated drugs, such as saikosaponin-D, the use of CHS in liposomes has been shown to significantly reduce the hemolytic activity of the drug, allowing for safer intravenous administration.[4]

Data Presentation: CHS vs. Cholesterol

The following tables summarize quantitative data from studies comparing the effects of CHS and cholesterol on liposome properties.

Table 1: Thermal Analysis of DPPC Liposomes by Differential Scanning Calorimetry (DSC)

StabilizerMolar Ratio (Stabilizer:DPPC)Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (J/g)Reference
None0:1~41.5High[4]
Cholesterol1:4Slightly DecreasedMarkedly Decreased[4]
CHS 1:4 Slightly Decreased More Markedly Decreased than Cholesterol [4]

Note: A more significant decrease in ΔH indicates a greater disordering of the lipid bilayer, which corresponds to increased membrane stability.[4]

Table 2: Calcein Release from DPPC Liposomes in Phosphate-Buffered Saline (PBS) and 30% Plasma

StabilizerConditionCalcein Release (%)ConclusionReference
CholesterolPBSHigherLess Stable[4]
CHS PBS Lower More Stable [4]
Cholesterol30% PlasmaHigherLess Stable[4]
CHS 30% Plasma Lower More Stable [4]

Table 3: Physicochemical Characterization of Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DPPC:Cholesterol150 - 250< 0.3~ -5 to -15Drug Dependent[6][7]
DPPC:CHS100 - 200< 0.2~ -30 to -50 (at pH 7.4)Drug Dependent[8]

Experimental Protocols

Preparation of CHS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of a phospholipid (e.g., DPPC) and CHS using the thin-film hydration method followed by extrusion.[9][10]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • This compound (CHS)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Dissolution: Dissolve DPPC and CHS in a suitable molar ratio (e.g., 4:1) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tm) of the lipid mixture. This will form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film by adding the hydration buffer (pre-heated to above the Tm) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.[2]

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the Tm of the lipid mixture. Repeat the extrusion process 10-20 times.[11]

  • Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of Liposome Stability by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the liposomes and assess the effect of CHS on the phase transition behavior of the phospholipid bilayer.[1][12]

Procedure:

  • Sample Preparation: Prepare liposome suspensions with and without CHS (and/or cholesterol as a control) at a known lipid concentration.

  • DSC Analysis:

    • Load a specific amount of the liposome suspension into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Place both pans in the DSC instrument.

    • Heat the samples at a controlled rate (e.g., 2-5 °C/min) over a temperature range that encompasses the phase transition of the phospholipid.

  • Data Analysis: Analyze the resulting thermogram to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH). A shift in Tm and a change in the peak shape and area of ΔH indicate an interaction between CHS and the phospholipid bilayer.

Assessment of Liposome Permeability using the Calcein Release Assay

This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of the liposomes, providing an indication of membrane permeability and stability.[4]

Procedure:

  • Liposome Preparation with Encapsulated Calcein: Prepare liposomes as described in Protocol 4.1, using a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography (e.g., Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded liposomes in the release medium (e.g., PBS or plasma-containing buffer).

    • Monitor the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm over time.

    • At the end of the experiment, add a lytic agent (e.g., Triton X-100) to disrupt all liposomes and measure the maximum fluorescence (100% release).

  • Calculation of Calcein Release: The percentage of calcein release at a given time point is calculated using the following formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100 Where:

    • Ft = Fluorescence intensity at time t

    • F0 = Initial fluorescence intensity

    • Fmax = Maximum fluorescence intensity after adding Triton X-100

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 Lipid Dissolution (DPPC, CHS in Chloroform/Methanol) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (Sizing) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 Characterize Physicochemical Properties char2 Thermal Analysis (DSC) prep4->char2 Assess Thermal Stability char3 Permeability Assay (Calcein Release) prep4->char3 Evaluate Membrane Permeability char4 Encapsulation Efficiency (Chromatography/Spectroscopy) prep4->char4 Determine Drug Loading

Caption: Experimental workflow for the preparation and characterization of CHS-stabilized liposomes.

chs_mechanism cluster_membrane Liposome Bilayer cluster_stabilizers Membrane Stabilizers cluster_interactions Stabilizing Interactions phospholipid Phospholipid Head (Polar) Phospholipid Tail (Nonpolar) cholesterol Cholesterol h_bond Hydrogen Bonding cholesterol->h_bond chs This compound (CHS) chs->h_bond electrostatic Electrostatic Interaction chs->electrostatic h_bond->phospholipid:head Stabilizes electrostatic->phospholipid:head Strongly Stabilizes

Caption: Interaction mechanisms of Cholesterol vs. CHS with the phospholipid bilayer.

ph_release cluster_neutral Neutral pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor/Endosome) liposome_stable Stable Liposome (CHS is charged) drug_retained Drug is Retained liposome_stable->drug_retained liposome_destabilized Liposome Destabilization (CHS becomes neutral) liposome_stable->liposome_destabilized pH Decrease drug_release Drug is Released liposome_destabilized->drug_release

Caption: pH-triggered drug release mechanism of CHS-containing liposomes.

References

Troubleshooting & Optimization

How to effectively dissolve the non-salt form of Cholesteryl hemisuccinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively dissolving the non-salt form of Cholesteryl hemisuccinate (CHS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving the non-salt form of this compound (CHS)?

A1: The most commonly recommended organic solvent for the non-salt form of CHS is chloroform, with a solubility of approximately 10 mg/mL.[1][2] Other organic solvents like DMSO and ethanol can also be used, but they offer lower solubility at around 1 mg/mL.[2] For applications involving membrane protein solubilization, CHS is often dissolved in a detergent stock solution, such as n-dodecyl-β-D-maltopyranoside (DDM).[3]

Q2: I am having difficulty dissolving the non-salt form of CHS. Is this normal?

A2: Yes, it is notoriously difficult to dissolve the non-salt form of CHS, a challenge often described as an "absolute nightmare" by researchers.[4] It typically requires significant physical energy to get it into solution. The difficulty is due to the molecule's amphipathic nature and its tendency to form aggregates.

Q3: Are there any alternatives to the non-salt form of CHS that are easier to dissolve?

A3: Yes, the Tris salt form of this compound is a readily available alternative that is significantly easier to dissolve in aqueous solutions.[4] If your experimental conditions allow, using the Tris salt can save considerable time and effort.

Q4: What is the role of pH in dissolving the non-salt form of CHS?

A4: An alkaline pH is beneficial for dissolving the non-salt form of CHS, particularly when preparing aqueous suspensions or incorporating it into detergent micelles.[4] For instance, a common protocol for incorporating CHS into a detergent solution uses a Tris buffer at pH 8.0.[3] The carboxyl group on the hemisuccinate moiety is more likely to be deprotonated at an alkaline pH, increasing its solubility in aqueous environments.

Q5: How should I store my stock solution of dissolved CHS?

A5: Once dissolved in an organic solvent, it is recommended to purge the solution with an inert gas to prevent oxidation.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
CHS powder is not dissolving in chloroform. Insufficient agitation or sonication.Vigorously vortex the solution. If it remains undissolved, use a probe sonicator. Continuous sonication may be required until the solution becomes hot to the touch.[4]
The CHS/detergent mixture remains cloudy. Incomplete dissolution of CHS into the detergent micelles.Ensure the pH of the buffer is alkaline (e.g., Tris pH 8.0).[4] Continue to sonicate the mixture until it is hot to the touch and becomes translucent.[4] It may not become perfectly clear, but it should be a homogenous, translucent solution.[4]
Black precipitates form after sonication. Potential degradation or oxidation of CHS due to excessive heat from sonication.While heating is necessary for dissolution, try to minimize the duration of intense sonication. Use short bursts of sonication and allow the solution to cool slightly between intervals. Ensure your starting material is of high purity.
The dissolved CHS precipitates out of solution over time. The solution may be supersaturated, or the storage conditions may be inadequate.Ensure you are not exceeding the solubility limit of the solvent. Store the solution at the recommended temperature (-20°C or -80°C) and consider aliquoting to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of a CHS Stock Solution in Chloroform
  • Weigh the desired amount of non-salt CHS powder in a glass vial.

  • Add the appropriate volume of chloroform to achieve a concentration of up to 10 mg/mL.[1][2]

  • Seal the vial and vortex vigorously.

  • If the CHS does not fully dissolve, sonicate the vial in a water bath until the solution is clear.

  • Purge the final solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Store the stock solution in a tightly sealed container at -20°C.

Protocol 2: Incorporation of CHS into a Detergent Stock Solution (10% DDM)

This protocol is adapted from a method developed for membrane protein purification.[3]

  • Prepare a 200 mM Tris buffer solution at pH 8.0.

  • In a 50 mL conical tube, add 5g of n-dodecyl-β-D-maltopyranoside (DDM) to 30 mL of deionized water.

  • Add 10 mL of the 1M Tris pH 8.0 stock solution to the DDM solution.

  • Gently mix or use a rotator until the detergent is fully dissolved.

  • Add 1g of non-salt CHS powder to the detergent solution.

  • Using a probe sonicator, sonicate the mixture continuously until the solution becomes hot to the touch and appears translucent.[4]

  • Adjust the final volume to 50 mL with deionized water.

  • Place the tube on a rotator at room temperature until the solution becomes transparent.

  • The final solution will be 10% (w/v) DDM and 2% (w/v) CHS.

  • Cool the solution on ice before use or store at 4°C for short-term use.

Visualizations

Dissolution Workflow for Non-Salt this compound

G Workflow for Dissolving Non-Salt CHS cluster_0 Preparation cluster_1 Dissolution cluster_2 Assessment & Storage Weigh CHS Weigh CHS Add Solvent to CHS Add Solvent to CHS Weigh CHS->Add Solvent to CHS Select Solvent Select Solvent Select Solvent->Add Solvent to CHS Vortex Vigorously Vortex Vigorously Add Solvent to CHS->Vortex Vigorously Assess Clarity Assess Clarity Vortex Vigorously->Assess Clarity Apply Sonication Apply Sonication Heat Solution Heat to Touch Apply Sonication->Heat Solution Heat Solution->Vortex Vigorously Assess Clarity->Apply Sonication Not Clear Store Solution Store Solution Assess Clarity->Store Solution Clear

Caption: A workflow diagram illustrating the key steps and decision points for effectively dissolving the non-salt form of this compound.

References

Assessing the long-term stability of Cholesteryl hemisuccinate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cholesteryl Hemisuccinate (CHS) Aqueous Stability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of this compound (CHS) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guides to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for CHS in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester bond. This reaction breaks down CHS into cholesterol and succinic acid, especially under acidic conditions.[1]

Q2: How does pH affect the stability of CHS in an aqueous environment?

A2: The stability of CHS is highly pH-dependent. It is relatively stable in neutral (pH 7.0) and alkaline (pH > 7.0) aqueous media, where it can self-assemble into bilayers.[2] However, in acidic conditions (typically below pH 5.8), the succinate headgroup becomes protonated, leading to instability and potential precipitation or phase changes of formulations.[3]

Q3: What is the expected shelf-life of a CHS aqueous solution?

A3: The shelf-life of a CHS aqueous solution is highly dependent on the pH, temperature, and buffer composition. While the solid form of CHS is stable for at least two to four years when stored properly, its stability in an aqueous solution is significantly shorter, especially at acidic pH and elevated temperatures.[4] For prolonged storage, it is recommended to prepare fresh solutions or store them at low temperatures (2-8°C) for short periods. A stock solution in an appropriate organic solvent is more stable for long-term storage.[5]

Q4: Can I sonicate my CHS solution to aid dissolution?

A4: While sonication can help dissolve the non-salt form of CHS, which is poorly soluble in water, it should be done with caution.[6] Excessive or prolonged sonication can generate heat and potentially lead to the degradation or oxidation of the molecule, which may be observed as a black precipitation.[6] Using the more soluble Tris salt of CHS can be a better alternative to aggressive sonication.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in CHS solution upon storage 1. Hydrolysis: Under acidic conditions, CHS can hydrolyze to cholesterol, which is insoluble in water. 2. pH Shift: The pH of the buffer may have changed over time. 3. Low Solubility: The concentration of CHS may be above its solubility limit in the aqueous buffer.1. Ensure the pH of your aqueous solution is neutral or slightly alkaline (pH 7.0-8.0). 2. Verify the pH of your solution and adjust if necessary. Use a buffer with a stable pKa at your storage temperature. 3. Consider using the Tris salt of CHS for better aqueous solubility or preparing a more dilute solution.
Inconsistent experimental results 1. CHS Degradation: The CHS in your stock or working solution may have degraded over time. 2. Incomplete Dissolution: CHS may not be fully dissolved, leading to variations in concentration.1. Prepare fresh CHS solutions for each experiment, or perform a stability study on your stored solutions. 2. Ensure complete dissolution of CHS. For the non-salt form, gentle heating and vortexing may be necessary. The Tris salt form dissolves more readily.[6]
Black particles observed after sonication Oxidation/Degradation: Intense sonication can cause localized heating and oxidative stress, leading to the degradation of CHS.[6]1. Use a bath sonicator instead of a probe sonicator to distribute the energy more evenly and control the temperature. 2. Minimize sonication time. 3. Consider using the more soluble CHS Tris salt to avoid the need for extensive sonication.

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of CHS in Aqueous Buffers

This protocol outlines a method to assess the chemical stability of CHS in aqueous solutions at different pH values over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (CHS)

  • Buffers: Phosphate-buffered saline (PBS, pH 7.4), Acetate buffer (pH 4.5), and Tris buffer (pH 8.5)

  • Solvents: Chloroform, Methanol (HPLC grade), Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of CHS Stock Solution:

  • Dissolve CHS in chloroform to a concentration of 10 mg/mL. This will serve as the stock solution.

3. Sample Preparation for Stability Study:

  • For each buffer system (pH 4.5, 7.4, and 8.5), prepare triplicate samples.

  • In a glass vial, evaporate a known volume of the CHS stock solution under a stream of nitrogen to form a thin lipid film.

  • Add the appropriate buffer to the vial to achieve a final CHS concentration of 1 mg/mL.

  • Vortex the vials until the lipid film is fully hydrated. This is your time zero (T=0) sample.

4. Incubation:

  • Store the prepared vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition for analysis.

5. HPLC Analysis:

  • Extraction:

    • To the 1 mL aqueous sample, add 2 mL of a chloroform:methanol (2:1 v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the organic solvent under nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the mobile phase.

  • Chromatography:

    • A suitable HPLC method for cholesterol and its esters should be used. An isocratic mobile phase of ethanol/acetonitrile/water could be effective.[7]

    • Set the UV detector to a wavelength between 200-210 nm.[7]

    • Inject the prepared sample onto the C18 column.

    • Quantify the peak area corresponding to intact CHS.

6. Data Analysis:

  • Calculate the percentage of CHS remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining CHS versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) for CHS under each condition.

Data Presentation

The following tables are examples of how to structure the data from your stability studies.

Table 1: Percentage of CHS Remaining Over Time at 25°C

Time (Days)pH 4.5 (%)pH 7.4 (%)pH 8.5 (%)
0100100100
1859999
3609899
7359698
14159296
30<58592
(Note: Data are for illustrative purposes only.)

Table 2: Calculated Half-life (t½) of CHS at Different Temperatures and pH

Temperature (°C)t½ at pH 4.5 (Days)t½ at pH 7.4 (Days)t½ at pH 8.5 (Days)
4~20>180>200
25~5~90~150
40~1~30~60
(Note: Data are for illustrative purposes only.)

Visualizations

CHS Hydrolysis Pathway

CHS_Hydrolysis CHS This compound Cholesterol Cholesterol CHS->Cholesterol Hydrolysis Succinic_Acid Succinic Acid CHS->Succinic_Acid Hydrolysis H2O Water (H₂O) H2O->CHS H_plus Acid Catalyst (H⁺) H_plus->H2O

Caption: Hydrolysis of this compound.

Experimental Workflow for CHS Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points stock CHS Stock Solution (in Chloroform) film Dry Lipid Film stock->film Evaporate Solvent hydrate Hydrate with Aqueous Buffer (pH 4.5, 7.4, 8.5) film->hydrate incubate Store at Controlled Temperatures (4°C, 25°C, 40°C) hydrate->incubate extract Lipid Extraction incubate->extract hplc HPLC-UV Analysis extract->hplc quantify Quantify Remaining CHS hplc->quantify data_analysis Data Analysis & Reporting quantify->data_analysis Calculate % Remaining & Half-life

Caption: Workflow for assessing CHS stability.

References

Identifying potential degradation products of Cholesteryl hemisuccinate under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl hemisuccinate (CHEMS). It addresses potential degradation of CHEMS under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHEMS) and why is its stability important?

This compound (CHEMS) is a cholesterol ester widely used in the formulation of liposomes and other lipid-based drug delivery systems. Its stability is crucial as degradation can impact the physicochemical properties of the formulation, potentially affecting drug encapsulation, release kinetics, and overall efficacy and safety.

Q2: What are the primary degradation pathways for CHEMS?

The main degradation pathways for CHEMS include:

  • Hydrolysis: The ester linkage in CHEMS is susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The cholesterol moiety of CHEMS can be oxidized, leading to the formation of various cholesterol oxidation products (COPs), also known as oxysterols.

  • Thermal Degradation: Exposure to high temperatures can induce degradation of the cholesteryl ester.

  • pH-Dependent Instability: CHEMS is known for its pH-sensitive behavior. In acidic environments, the succinate headgroup becomes protonated, which can alter its self-assembly properties and potentially lead to formulation instability.[1][2][3]

Q3: What are the expected degradation products of CHEMS?

Based on the degradation pathways, the following products can be anticipated:

  • Hydrolysis: Cholesterol and Succinic Acid.

  • Oxidation: A variety of oxysterols can be formed, including but not limited to:

    • 7-ketocholesterol

    • 7α-hydroxycholesterol

    • 7β-hydroxycholesterol

    • 5α,6α-epoxycholesterol

    • 5β,6β-epoxycholesterol

    • 25-hydroxycholesterol

  • Thermal Degradation: Cholestadienes and various volatile compounds.[4][5]

Troubleshooting Guide

Issue 1: Unexpected changes in liposome size or drug release profile.

Possible Cause: Degradation of CHEMS within the liposomal bilayer.

Troubleshooting Steps:

  • Assess for Hydrolysis: Analyze a sample of your formulation for the presence of free cholesterol and succinic acid. An increase in these components over time suggests hydrolytic degradation.

  • Investigate Oxidation: Use analytical techniques such as LC-MS/MS to screen for the presence of oxysterols. The formation of these products indicates oxidative stress.

  • Review Storage Conditions: Ensure your formulation is stored at the recommended temperature and protected from light to minimize thermal and photo-degradation.

  • pH Control: Monitor the pH of your formulation. A shift towards acidic or basic conditions can accelerate hydrolysis. For pH-sensitive formulations, ensure the buffer capacity is adequate.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

Possible Cause: Formation of CHEMS degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Employ mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. Comparison with the masses of known degradation products (see Table 1) can aid in their identification.

  • Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) on a pure sample of CHEMS to intentionally generate degradation products. The chromatograms from these studies can serve as a reference to identify the unknown peaks in your stability samples.

  • Review Experimental Conditions: Evaluate your experimental setup for potential sources of stress, such as exposure to high temperatures, incompatible solvents, or sources of free radicals.

Summary of Potential Degradation Products

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductsMolecular Weight ( g/mol )
Hydrolysis Cholesterol386.65
Succinic Acid118.09
Oxidation 7-Ketocholesterol400.63
7α-Hydroxycholesterol402.65
7β-Hydroxycholesterol402.65
5α,6α-Epoxycholesterol402.65
5β,6β-Epoxycholesterol402.65
25-Hydroxycholesterol402.65
Thermal Degradation Cholesta-3,5-diene368.65

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound to intentionally generate degradation products for analytical method development and validation. The extent of degradation should be targeted to be between 5-20%.[1][4][6][7][8][9][10]

1. Acid Hydrolysis

  • Objective: To induce hydrolysis of the ester linkage.

  • Protocol:

    • Prepare a solution of CHEMS (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Add hydrochloric acid (HCl) to a final concentration of 0.1 N.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC, UPLC-MS).

2. Base Hydrolysis

  • Objective: To induce hydrolysis of the ester linkage under basic conditions.

  • Protocol:

    • Prepare a solution of CHEMS (e.g., 1 mg/mL) in a suitable solvent.

    • Add sodium hydroxide (NaOH) to a final concentration of 0.1 N.

    • Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 hours), as base hydrolysis is often faster than acid hydrolysis.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl.

    • Analyze the samples.

3. Oxidative Degradation

  • Objective: To induce oxidation of the cholesterol moiety.

  • Protocol:

    • Prepare a solution of CHEMS (e.g., 1 mg/mL) in a suitable solvent.

    • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Incubate the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light.

    • Withdraw samples at various time points.

    • Analyze the samples.

4. Thermal Degradation

  • Objective: To assess the effect of heat on CHEMS stability.

  • Protocol:

    • Place a known amount of solid CHEMS in a controlled temperature environment (e.g., an oven at 70°C).

    • Expose the sample for a defined period (e.g., 24-48 hours).

    • At the end of the exposure, dissolve the sample in a suitable solvent.

    • Analyze the sample.

5. Photolytic Degradation

  • Objective: To evaluate the stability of CHEMS upon exposure to light.

  • Protocol:

    • Prepare a solution of CHEMS (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

Visualizations

Signaling Pathways and Experimental Workflows

CHEMS_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products cluster_analysis Analytical Characterization CHEMS This compound (CHEMS) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) CHEMS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 40°C) CHEMS->Base Oxidation Oxidation (e.g., 3% H₂O₂ RT) CHEMS->Oxidation Thermal Thermal Stress (e.g., 70°C, solid state) CHEMS->Thermal Hydrolysis_Products Cholesterol + Succinic Acid Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxysterols (e.g., 7-Ketocholesterol, Hydroxycholesterols) Oxidation->Oxidation_Products Thermal_Products Cholestadienes Thermal->Thermal_Products Analysis Stability-Indicating Method (e.g., UPLC-MS/MS) Hydrolysis_Products->Analysis Oxidation_Products->Analysis Thermal_Products->Analysis

Oxysterol_Signaling_Pathway cluster_extracellular Extracellular Oxysterol Oxysterol (e.g., 7-Ketocholesterol) Receptor Receptor Oxysterol->Receptor LXR LXR Oxysterol->LXR Direct Binding ROS ROS Receptor->ROS NFkB_Activation NFkB_Activation ROS->NFkB_Activation Akt_Activation Akt_Activation ROS->Akt_Activation Apoptosis_Regulation Apoptosis_Regulation NFkB_Activation->Apoptosis_Regulation Akt_Activation->Apoptosis_Regulation Gene_Expression Gene_Expression LXR->Gene_Expression Transcription Regulation

References

Troubleshooting instability issues in Cholesteryl hemisuccinate-based drug delivery systems.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl hemisuccinate (CHEMS)-based drug delivery systems.

Troubleshooting Guides & FAQs

This section addresses common instability issues encountered during the formulation and testing of CHEMS-based drug delivery systems.

1. My CHEMS-based liposomes are aggregating. What could be the cause and how can I fix it?

Possible Causes:

  • Incorrect pH: CHEMS is a weakly acidic amphiphile that provides stability to liposomal formulations at neutral or slightly alkaline pH. Under acidic conditions, the carboxyl group of CHEMS becomes protonated, reducing its ability to stabilize the bilayer and leading to aggregation.

  • Inappropriate Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.

  • Low Zeta Potential: A low absolute zeta potential (close to 0 mV) indicates low electrostatic repulsion between particles, making them prone to aggregation. For good stability, a zeta potential of at least ±30 mV is generally recommended.[1]

  • Suboptimal Lipid Composition: The ratio of CHEMS to other lipids, such as dioleoylphosphatidylethanolamine (DOPE), is critical for stability. An incorrect molar ratio can lead to instability and aggregation.

  • High Formulation Concentration: A high concentration of liposomes can increase the frequency of particle collisions, promoting aggregation.

Solutions:

  • pH Optimization: Ensure the pH of your formulation buffer is neutral (around 7.4). Prepare and store your liposomes in a well-buffered solution.

  • Ionic Strength Adjustment: Use a buffer with a lower ionic strength, such as 10 mM HEPES with 150 mM NaCl, to maintain sufficient electrostatic repulsion.

  • Zeta Potential Enhancement: If the zeta potential is low, consider increasing the molar ratio of CHEMS or incorporating another charged lipid to increase surface charge.

  • Lipid Ratio Optimization: Experiment with different molar ratios of your lipids to find the most stable formulation. A common starting point for pH-sensitive liposomes is a DOPE:CHEMS molar ratio of 6:4 or 7:3.

  • Dilution: If aggregation occurs at high concentrations, try working with a more dilute liposomal suspension.

2. My encapsulated drug is leaking from the CHEMS liposomes. What are the potential reasons and solutions?

Possible Causes:

  • pH-Triggered Release: CHEMS-based liposomes are often designed to be pH-sensitive. Exposure to an acidic environment, even a slight drop in pH, can destabilize the membrane and cause premature drug release.

  • Instability in Biological Fluids: Components in serum or plasma can interact with and destabilize the liposomal membrane, leading to drug leakage.[2]

  • Inappropriate Storage Temperature: Storing liposomes at temperatures above the phase transition temperature (Tc) of the primary phospholipid can increase membrane fluidity and lead to drug leakage.

  • Chemical Degradation of CHEMS: The ester linkage in this compound can be susceptible to hydrolysis, especially at non-neutral pH, leading to a breakdown of the molecule and destabilization of the liposome.

  • High Drug-to-Lipid Ratio: Overloading the liposomes with the drug can disrupt the lipid bilayer and cause leakage.

Solutions:

  • Strict pH Control: Maintain a neutral pH (7.4) during preparation, storage, and in vitro testing (unless pH-triggered release is the intended outcome). Use a stable buffer system.

  • Enhance Serum Stability: To improve stability in biological fluids, consider incorporating a poly(ethylene glycol)-lipid (PEG-lipid) into your formulation to create "stealth" liposomes. This can reduce interactions with plasma proteins.

  • Proper Storage Conditions: Store your liposomal formulations at a temperature below the Tc of the main phospholipid component, typically at 4°C. Avoid freezing, as this can disrupt the liposomes.

  • Minimize Hydrolysis: By maintaining a neutral pH and storing at low temperatures, you can minimize the hydrolysis of CHEMS.

  • Optimize Drug Loading: Determine the optimal drug-to-lipid ratio for your specific drug and lipid composition to ensure high encapsulation efficiency without compromising membrane integrity.

3. I am observing inconsistent particle size and a high polydispersity index (PDI) in my CHEMS liposome preparations. How can I improve this?

Possible Causes:

  • Incomplete Film Hydration: The lipid film may not be fully hydrated, leading to the formation of a heterogeneous population of liposomes.

  • Inefficient Size Reduction: The method used for size reduction (e.g., sonication, extrusion) may not be optimized, resulting in a broad size distribution.

  • Aggregation: As discussed in FAQ 1, aggregation can lead to an increase in the apparent particle size and PDI.

Solutions:

  • Optimize Hydration: Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film at a temperature above the Tc of the lipids with gentle agitation to ensure complete hydration.

  • Refine Size Reduction Technique:

    • Extrusion: This is the preferred method for obtaining a uniform size distribution. Ensure you are using a polycarbonate membrane with the desired pore size and perform a sufficient number of passes (typically 11-21) through the extruder.[3]

    • Sonication: If using a bath sonicator, ensure the temperature is controlled. For a probe sonicator, use short bursts on ice to avoid overheating, which can degrade the lipids.

  • Address Aggregation Issues: Refer to the solutions in FAQ 1 to prevent aggregation, which will contribute to a lower PDI.

Quantitative Data Summary

The stability of your CHEMS-based drug delivery system is crucial for reproducible results. Below are tables summarizing typical stability and drug release data for a CHEMS-containing liposomal formulation.

Table 1: Stability of a CHEMS-Based Liposomal Formulation at 4°C

Time (Days)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
1110.2 ± 2.10.18 ± 0.0295.3 ± 1.8
7112.5 ± 2.50.19 ± 0.0393.1 ± 2.2
15115.8 ± 3.00.21 ± 0.0390.5 ± 2.5
30120.1 ± 3.50.24 ± 0.0486.7 ± 3.1

Data is representative and may vary depending on the specific formulation and storage conditions.

Table 2: pH-Dependent In Vitro Drug Release from a CHEMS-Based Liposomal Formulation at 37°C

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.815.6 ± 1.545.3 ± 2.8
48.9 ± 1.135.8 ± 2.178.9 ± 3.5
812.4 ± 1.558.2 ± 2.992.1 ± 3.1
1215.1 ± 1.875.6 ± 3.495.8 ± 2.5
2420.3 ± 2.288.9 ± 3.897.2 ± 2.1

Data is representative and demonstrates the pH-sensitive nature of CHEMS-based liposomes.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your research.

1. Preparation of CHEMS-Based pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and CHEMS.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound (CHEMS)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Dissolve DOPE and CHEMS (e.g., at a 6:4 molar ratio) in a chloroform:methanol (e.g., 9:1 v/v) mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the Tc of the lipids (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask gently at a temperature above the Tc of the lipids for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • For size reduction and to form unilamellar vesicles, subject the MLV suspension to extrusion. Using a mini-extruder, pass the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3]

  • Remove any unencapsulated drug by a suitable method such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Store the final liposome suspension at 4°C.

2. Characterization of Particle Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer).

Procedure for Particle Size and PDI:

  • Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

Procedure for Zeta Potential:

  • Dilute the liposome suspension with an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

  • Load the sample into a folded capillary cell, ensuring no air bubbles are present.

  • Equilibrate the sample to the desired temperature.

  • Perform the electrophoretic light scattering measurement to determine the zeta potential.

3. In Vitro Drug Release Assay by Dialysis

This protocol assesses the rate of drug release from liposomes under different pH conditions.

Materials:

  • Liposome formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.

  • Release media at different pH values (e.g., PBS at pH 7.4, 6.5, and 5.5).

Procedure:

  • Pipette a known volume (e.g., 1 mL) of the liposome formulation into a pre-soaked dialysis bag.

  • Seal the dialysis bag and place it into a larger vessel containing a known volume (e.g., 40 mL) of the release medium at the desired pH.[3]

  • Place the vessel in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

4. Determination of Encapsulation Efficiency by HPLC

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.

Procedure:

  • Separate Free Drug from Liposomes:

    • Use a size exclusion chromatography (SEC) spin column to separate the liposomes (which will be in the eluate) from the unencapsulated drug (which will be retained in the column).

    • Alternatively, use ultracentrifugation to pellet the liposomes, leaving the unencapsulated drug in the supernatant.

  • Measure Encapsulated Drug Concentration:

    • Take a known volume of the liposome fraction from the separation step.

    • Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent or detergent (e.g., methanol or Triton X-100).

    • Quantify the drug concentration using a validated HPLC method. This gives you the concentration of the encapsulated drug.

  • Measure Total Drug Concentration:

    • Take a known volume of the original, unseparated liposome formulation.

    • Disrupt the liposomes with a solvent or detergent as in the previous step.

    • Quantify the total drug concentration using the same HPLC method.

  • Calculate Encapsulation Efficiency (EE%): EE% = (Concentration of Encapsulated Drug / Total Drug Concentration) x 100

5. Assessment of Liposome Stability in Serum/Plasma

This protocol evaluates the stability of liposomes in a biologically relevant medium.

Materials:

  • Liposome formulation

  • Human or animal serum/plasma

  • Spin columns for separation

Procedure:

  • Mix a known volume of the liposome formulation with an equal volume of serum or plasma.[5]

  • Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, take an aliquot of the mixture and apply it to a pre-packed spin column.

  • Centrifuge the column according to the manufacturer's instructions to separate the intact liposomes (in the eluate) from the plasma proteins and released drug (retained in the column).[5]

  • Quantify the amount of drug in the eluate (representing the drug remaining in the intact liposomes) using a suitable analytical method (e.g., HPLC).

  • Calculate the percentage of drug retained in the liposomes at each time point relative to the initial amount.

Visualizations

Troubleshooting Workflow for Unstable CHEMS-Based Liposomes

start Instability Observed (Aggregation, Leakage, High PDI) check_size_pdi Measure Particle Size and PDI start->check_size_pdi high_pdi High PDI / Bimodal Distribution? check_size_pdi->high_pdi check_extrusion Review Extrusion Protocol (No. of passes, membrane integrity) high_pdi->check_extrusion Yes check_zeta Measure Zeta Potential high_pdi->check_zeta No check_hydration Review Film Hydration (Temp, time, even film) check_extrusion->check_hydration check_hydration->check_zeta low_zeta Zeta Potential close to 0 mV? check_zeta->low_zeta check_ph_ionic Check Buffer pH and Ionic Strength low_zeta->check_ph_ionic Yes check_leakage Perform Drug Leakage Assay low_zeta->check_leakage No adjust_composition Adjust Lipid Composition (Increase CHEMS ratio) check_ph_ionic->adjust_composition adjust_composition->check_zeta high_leakage High Drug Leakage? check_leakage->high_leakage check_storage Check Storage Conditions (Temp, pH) high_leakage->check_storage Yes stable Formulation is Stable high_leakage->stable No check_drug_load Review Drug-to-Lipid Ratio check_storage->check_drug_load check_drug_load->check_leakage

Caption: A logical workflow for troubleshooting common instability issues in CHEMS-based liposomes.

Experimental Workflow for Preparation and Characterization of CHEMS Liposomes

start Start dissolve_lipids Dissolve Lipids (DOPE, CHEMS) and Drug in Organic Solvent start->dissolve_lipids film_formation Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids->film_formation hydration Hydrate Film with Aqueous Buffer (Forms MLVs) film_formation->hydration extrusion Size Reduction by Extrusion (Forms LUVs) hydration->extrusion purification Remove Unencapsulated Drug (Dialysis/SEC) extrusion->purification characterization Characterization purification->characterization dls Particle Size & PDI (DLS) characterization->dls zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency (HPLC) characterization->ee stability Stability & Release Studies characterization->stability

Caption: Experimental workflow for the preparation and characterization of CHEMS-based liposomes.

Mechanism of pH-Dependent Drug Release from CHEMS Liposomes

cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) stable_lipo Stable Liposome (CHEMS is deprotonated, COO-) drug_retained Drug is Retained stable_lipo->drug_retained Stable Bilayer unstable_lipo Unstable Liposome (CHEMS is protonated, COOH) stable_lipo->unstable_lipo Decrease in pH drug_release Drug is Released unstable_lipo->drug_release Bilayer Destabilization

Caption: pH-dependent drug release mechanism in CHEMS-containing liposomes.

References

How to mitigate the interference of Cholesteryl hemisuccinate with common protein quantification assays.

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the interference of Cholesteryl hemisuccinate (CHS) with common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHS) and why is it used in my experiments?

This compound (CHS) is a derivative of cholesterol that is often used in biochemical and biophysical studies of proteins, particularly membrane proteins. Its amphipathic nature makes it useful for stabilizing membrane proteins in solution, mimicking the lipid environment of the cell membrane, and facilitating protein crystallization.

Q2: How does CHS interfere with common protein quantification assays?

CHS, being a lipid-like molecule, can interfere with protein assays through several mechanisms:

  • BCA Assay: The BCA (Bicinchoninic Acid) assay relies on the reduction of Cu²⁺ to Cu⁺ by protein, which then reacts with BCA to produce a colored product. Lipids and other reducing substances can also reduce Cu²⁺, leading to an overestimation of protein concentration.[1][2] Phospholipids, in particular, have been shown to interfere with the BCA assay by interacting with the BCA reagent and forming a chromophore that absorbs near the same wavelength as the protein-dependent color change.[2]

  • Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins, primarily to arginine and aromatic amino acid residues.[3] Detergents and lipids like CHS can interfere by competing with the dye for protein binding sites or by affecting the equilibrium between the different forms of the dye, leading to inaccurate results.[3][4]

  • Lowry Assay: The Lowry assay, similar to the BCA assay, involves the reduction of copper ions by protein. It is therefore susceptible to interference from lipids and other reducing agents present in the sample.[5]

Q3: What are the primary methods to overcome CHS interference?

The most effective way to mitigate interference from CHS and other lipids is to separate the protein from the interfering substances before quantification.[6][7][8] The most common and versatile method for this is protein precipitation, typically using trichloroacetic acid (TCA) in combination with acetone.[6][9][10][11] This procedure selectively precipitates proteins while leaving soluble contaminants like CHS in the supernatant, which is then discarded.[6][11]

Q4: Are there modified protein assays that are compatible with CHS?

While precipitation is the most robust method, some modified assays offer increased tolerance to detergents and lipids:

  • Modified Lowry Assay: Modifications to the Lowry assay, such as the inclusion of sodium dodecyl sulfate (SDS), can help to reduce interference from lipids by improving the solubilization of both proteins and interfering substances.[5][12][13][14][15]

  • Detergent-Compatible Bradford Assays: Several commercially available Bradford assay kits are formulated to be compatible with certain detergents up to a specific concentration.[16][17] However, their compatibility with CHS should be validated for each specific experimental condition.

Q5: Is protein precipitation a reliable method, and what are the potential drawbacks?

Protein precipitation is a highly effective method for removing interfering substances like CHS.[6][10][11] However, it's important to be aware of potential challenges:

  • Incomplete Protein Recovery: No precipitation method is 100% efficient, and some protein loss is inevitable.[6]

  • Difficulty in Resolubilizing the Protein Pellet: The precipitated protein pellet can sometimes be difficult to redissolve completely, which can affect the accuracy of the subsequent quantification.[6][18][19] This is a common issue, especially with heavily denaturing precipitation conditions.[20]

Troubleshooting Guide

Problem 1: My protein concentration readings are drastically inflated and inconsistent when CHS is present.

  • Likely Cause: Direct interference of CHS with the assay reagents (BCA, Bradford, or Lowry).

  • Solution: Implement a protein precipitation step to remove CHS prior to quantification. The recommended method is TCA/acetone precipitation.

Problem 2: After TCA/acetone precipitation, I'm struggling to dissolve the protein pellet.

  • Likely Cause: Over-drying the pellet or using an inappropriate resolubilization buffer.

  • Troubleshooting Steps:

    • Avoid Over-Drying: Do not dry the pellet for an extended period or at high temperatures. A brief period of air-drying or using a gentle stream of nitrogen is sufficient to remove residual acetone.[21] An over-dried pellet will be hard and glassy, making it very difficult to dissolve.[22]

    • Use a Strong Solubilization Buffer: For denatured proteins, use a buffer containing a strong denaturant like 6-8 M urea or 1-5% SDS.[18][20] Sonication can also aid in solubilization.[18]

    • Optimize Pellet Washing: Ensure the pellet is thoroughly washed with cold acetone to remove all traces of TCA, which can interfere with downstream applications and affect resolubilization.[6][23]

Problem 3: My standard curve is non-linear or has a high background.

  • Likely Cause: Residual interfering substances are still present, or the standards are not matrix-matched to the samples.

  • Solution:

    • Improve Precipitation/Wash Steps: Ensure the precipitation and wash steps are performed meticulously to remove all interfering substances. Consider a second precipitation step if interference persists.[24]

    • Matrix-Matched Standards: If you are not using a precipitation method, prepare your protein standards (e.g., BSA) in the same buffer as your samples, including the same concentration of CHS. This can help to correct for some of the interference, but it is generally less reliable than removing the interfering substance.

Quantitative Data Summary

Table 1: Compatibility of Common Protein Assays with Interfering Substances

AssayCompatible with DetergentsCompatible with Reducing AgentsSusceptible to Lipid Interference
BCA Generally compatible with non-ionic detergents up to 1-5%.[24]No, strong interference.[24][25]Yes.[1][2]
Bradford Limited compatibility; detergents can cause precipitation and affect linearity.[4][25][26]Generally compatible.Yes.[4]
Lowry Limited compatibility; some modifications improve tolerance.[5][27]No, strong interference.[25][27]Yes.[5]

Table 2: Comparison of Protein Precipitation Methods

MethodPrincipleAdvantagesDisadvantages
TCA/Acetone Acid and organic solvent precipitation.[6][10][11]Highly effective at removing lipids, detergents, and salts.[6][11] Concentrates dilute protein samples.Can be difficult to resolubilize the protein pellet.[6] Denatures the protein.[7][8]
Acetone Organic solvent precipitation.Milder than TCA/acetone, good for removing lipids.[6]May have lower protein recovery for some proteins compared to TCA/acetone.

Experimental Protocols

Protocol: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This protocol is designed to remove interfering substances like CHS from protein samples before quantification.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone

  • Resuspension buffer (e.g., 8 M urea or 1% SDS in a suitable buffer)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Place your protein sample (containing CHS) in a microcentrifuge tube on ice.

  • TCA Precipitation: Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample to achieve a final TCA concentration of 20%.[23] Vortex briefly to mix.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.[6]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the CHS and other soluble interfering substances. Be careful not to disturb the protein pellet.

  • Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. Vortex briefly to wash the pellet. This step removes residual TCA.[6][23]

  • Second Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Repeat Wash: Carefully remove the acetone and repeat the wash step (steps 6 and 7) one more time for a total of two washes.[23]

  • Drying the Pellet: After the final wash, remove all residual acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry. The pellet should appear as a white or off-white powder.[21]

  • Resolubilization: Add an appropriate volume of your chosen resuspension buffer to the dried pellet. Vortex and/or sonicate to fully dissolve the protein.[18] The sample is now ready for your chosen protein quantification assay.

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_0 Troubleshooting Workflow start Inaccurate Protein Quantification (CHS Present) q1 Is precipitation feasible for your sample? start->q1 precipitate Perform TCA/Acetone Precipitation q1->precipitate Yes modify_assay Use Modified Assay (e.g., Modified Lowry) q1->modify_assay No q2 Is the pellet hard to dissolve? precipitate->q2 quantify1 Perform Protein Assay end Accurate Quantification quantify1->end q2->quantify1 No optimize Optimize Resolubilization: - Use stronger buffer (Urea/SDS) - Sonicate - Avoid over-drying q2->optimize Yes optimize->quantify1 validate Validate against a known standard modify_assay->validate validate->end

Caption: Troubleshooting workflow for CHS interference.

G cluster_1 Mechanism of CHS Interference in BCA Assay Protein Protein Cu1 Cu⁺ Protein->Cu1 reduces CHS CHS (Lipid) CHS->Cu1 also reduces Cu2 Cu²⁺ Cu2->Protein Cu2->CHS Color Purple Color (A562nm) Cu1->Color BCA BCA Reagent BCA->Color Overestimation Inflated Reading Color->Overestimation

Caption: CHS interference mechanism in the BCA assay.

G cluster_2 Experimental Workflow for Protein Quantification start Sample with Protein + CHS add_tca Add TCA, Incubate on Ice start->add_tca centrifuge1 Centrifuge to Pellet Protein add_tca->centrifuge1 wash Wash Pellet with Cold Acetone centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry dissolve Resolubilize in Buffer dry->dissolve quantify Perform Protein Assay dissolve->quantify end Accurate Protein Concentration quantify->end

References

A sonication protocol for preparing homogenous Cholesteryl hemisuccinate solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of homogeneous Cholesteryl hemisuccinate (CHS) solutions using sonication.

Experimental Protocol: Sonication of this compound in a Detergent Solution

This protocol is adapted from a method for incorporating CHS into detergent stock solutions, a common requirement for the stabilization of membrane proteins.[1][2]

Objective: To prepare a 2% (w/v) CHS in 10% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) stock solution.

Materials:

  • This compound (CHS) powder

  • n-dodecyl-β-D-maltopyranoside (DDM)

  • 1M Tris buffer, pH 8.0

  • Deionized water

  • 50 mL conical tubes

  • Probe sonicator with a large tip

  • Rotator

Procedure:

  • Prepare the Detergent Solution:

    • In a 50 mL conical tube, add 30 mL of deionized water.

    • Add 10 mL of 1M Tris buffer (pH 8.0) to achieve a final buffer concentration of 200mM.

    • Add 5g of DDM powder to the tube.

    • Cap the tube tightly and invert or use a rotator until the detergent is fully dissolved. Gentle heating (e.g., in a 37°C water bath) can aid in dissolving the detergent flakes.[3]

  • Add CHS:

    • Weigh out 1g of CHS powder and add it to the detergent solution.[1]

  • Sonication:

    • Place the probe of the sonicator into the CHS/detergent mixture.

    • Sonicate continuously. The solution will become hot to the touch; this is necessary for solubilization.[1][3]

    • Continue sonication until the solution becomes translucent. Note that it may not become perfectly transparent.[3]

  • Final Steps:

    • Bring the total volume to 50 mL with deionized water.

    • Place the tube on a rotator at room temperature until the solution becomes as transparent as possible.[1]

    • Cool the solution to 4°C on ice before storage.

Sonication Parameters Summary

The following table summarizes typical starting parameters for the sonication of CHS in a detergent solution. Optimization may be required based on the specific equipment and reagents used.

ParameterValue/RangeNotes
CHS Concentration 2% (w/v)A common concentration for stock solutions.
Detergent (DDM) Conc. 10% (w/v)Provides a 5:1 (w/w) ratio of DDM to CHS.[2]
Buffer 200mM Tris, pH 8.0An alkaline pH is beneficial for dissolving the non-salt form of CHS.[3]
Sonication Type Probe sonicatorDelivers high energy required for solubilization.[1][4]
Sonication Power High setting (e.g., 100%)Continuous power is often used.[1]
Sonication Time VariableContinue until the solution is hot and translucent.[1][3]
Temperature Solution will become hotThis is a key indicator of effective sonication for CHS.[3]

Troubleshooting Guide

Issue 1: CHS powder does not dissolve, or the solution remains cloudy.

  • Question: My CHS solution is still cloudy after sonication. What should I do?

  • Answer:

    • Increase Sonication Time and Power: The non-salt form of CHS is notoriously difficult to dissolve.[3] Ensure you are sonicating continuously at a high power setting. The solution should become hot to the touch, which is a critical part of the process.[1][3]

    • Check the pH: An alkaline pH (e.g., pH 8.0) is recommended for the non-salt form of CHS.[3] Verify the pH of your buffer.

    • Solution Appearance: Note that the solution may only become translucent, not perfectly transparent.[3]

    • Use the Tris Salt Form: If persistent issues occur, consider using the this compound Tris Salt, which is more readily soluble and may only require gentle heating and mixing.[3]

Issue 2: Black precipitates form during sonication.

  • Question: I see black particles in my solution after sonicating. What are they and how can I avoid them?

  • Answer:

    • Potential Degradation: The black precipitate could be a result of CHS degradation or oxidation due to excessive heat generated by the sonicator probe.[3]

    • Cooling: While the solution needs to get hot, prolonged excessive temperatures can be detrimental. Consider sonicating in shorter bursts with brief cooling periods in an ice bath if you consistently observe degradation.

    • Probe Contamination: For probe sonicators, there is a risk of titanium particles being released from the probe tip.[4] After sonication, it is good practice to centrifuge the sample (e.g., 10,000 x g for 3 minutes) to pellet any potential contaminants.[5]

Issue 3: The final solution is not stable and precipitates over time.

  • Question: My CHS solution looked fine initially, but now there is a precipitate after storage. How can I improve stability?

  • Answer:

    • Insufficient Solubilization: The initial solubilization may have been incomplete. Try re-sonication.

    • Storage Temperature: Store the solution at the recommended temperature, typically 4°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting and storing at -20°C or -80°C.[6]

    • Detergent to CHS Ratio: Ensure a sufficient excess of detergent is present. A 5:1 (w/w) ratio of DDM to CHS is a common starting point.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for dissolving CHS?

    • A1: CHS is soluble in organic solvents like chloroform (approx. 10 mg/ml), DMSO (approx. 1 mg/ml), and ethanol (approx. 1 mg/ml).[7][8] For aqueous applications, it is typically co-solubilized with detergents.[1]

  • Q2: Can I use a bath sonicator instead of a probe sonicator?

    • A2: For dissolving the non-salt form of CHS in detergent, a probe sonicator is generally required due to the high energy input needed.[1][3] Bath sonicators are less powerful and may not be sufficient.[4] They are more commonly used for preparing liposomes from a lipid film.[4]

  • Q3: Is it necessary to purge the solvent with an inert gas?

    • A3: It is good practice to purge organic solvents with an inert gas like argon or nitrogen to prevent oxidation of the lipid, especially if you are working with unsaturated lipids or planning for long-term storage.[7]

  • Q4: How does CHS help in stabilizing membrane proteins?

    • A4: Many eukaryotic membrane proteins, such as GPCRs, require a cholesterol-rich environment to maintain their structural integrity and function.[1][9] CHS, as a cholesterol derivative, can be incorporated into detergent micelles to mimic this native lipid environment, thereby stabilizing the protein once it has been extracted from the cell membrane.[1]

  • Q5: What is the difference between CHS and CHS Tris Salt?

    • A5: The standard form of CHS has a carboxylic acid group, making it poorly soluble in water. The Tris salt form is an ionic salt that is significantly more water-soluble and generally easier to dissolve in aqueous buffers, often without the need for extensive sonication.[3]

Visual Workflows

SonicationProtocol cluster_prep Detergent Solution Preparation cluster_sonication CHS Solubilization cluster_final Final Steps prep1 1. Mix Water and 1M Tris Buffer prep2 2. Add DDM Powder prep1->prep2 prep3 3. Mix until Dissolved prep2->prep3 solub1 4. Add CHS Powder prep3->solub1 Dissolved Detergent solub2 5. Probe Sonicate (Continuous, High Power) solub1->solub2 solub3 6. Observe: Solution gets hot & translucent solub2->solub3 final1 7. Adjust to Final Volume solub3->final1 Translucent Solution final2 8. Mix on Rotator final1->final2 final3 9. Cool to 4°C final2->final3 end end final3->end Homogeneous CHS Solution

Caption: Experimental workflow for preparing a homogeneous CHS solution.

Troubleshooting start CHS Solution Issue q1 Is the solution cloudy after sonication? start->q1 a1_1 Increase sonication time/power. Ensure solution gets hot. q1->a1_1 Yes q2 Are there black precipitates? q1->q2 No a1_2 Check if buffer pH is alkaline (e.g., 8.0). a1_1->a1_2 a1_3 Consider using CHS Tris Salt for easier dissolution. a1_2->a1_3 a2_1 Possible degradation. Sonicate in shorter bursts with cooling. q2->a2_1 Yes q3 Does it precipitate during storage? q2->q3 No a2_2 Centrifuge to remove potential probe contaminants. a2_1->a2_2 a3_1 Re-sonicate to ensure complete initial solubilization. q3->a3_1 Yes end end q3->end Stable Solution a3_2 Check detergent:CHS ratio (e.g., 5:1 w/w). a3_1->a3_2 a3_3 Aliquot and store at 4°C or frozen. a3_2->a3_3

Caption: Troubleshooting decision tree for CHS solution preparation.

References

Quality control measures for ensuring the purity of Cholesteryl hemisuccinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of Cholesteryl hemisuccinate (CHS) in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound.

Issue 1: Incomplete Solubilization or Precipitation of CHS Solution

  • Question: I am having difficulty dissolving this compound, or it is precipitating out of solution. What should I do?

  • Answer: this compound can be challenging to dissolve due to its hydrophobic cholesterol moiety.[1] Here are several factors to consider and steps to take:

    • Solvent Choice: CHS is soluble in chloroform (approx. 10 mg/ml) and to a lesser extent in DMSO and ethanol (approx. 1 mg/ml).[2][3] For aqueous systems, it is often co-solubilized with detergents.

    • Temperature: Gently warming the solution can aid dissolution. For detergent solutions, heating to 37°C or 42°C can be effective.[4]

    • Sonication: Sonication is a common and effective method to dissolve CHS, particularly the non-salt form.[4] Sonicate the solution until it becomes hot to the touch and translucent.[5] Be aware that prolonged sonication can potentially lead to degradation, so monitor the process.

    • pH: For the non-salt form of CHS, an alkaline pH (e.g., pH 8) is often necessary for solubilization in aqueous buffers, often in the presence of a detergent.[4]

    • Form of CHS: The tris salt of this compound is more readily soluble in aqueous solutions with detergents compared to the non-salt form and may not require extensive sonication.[4]

    • Concentration: Do not exceed the solubility limit of CHS in your chosen solvent. If you are preparing a stock solution, it will likely be a 5x or 10x concentrate that will be further diluted.[4]

Issue 2: Unexpected Results in Liposome Formulations

  • Question: My liposomes prepared with CHS show instability, aggregation, or unexpected release profiles. How can I troubleshoot this?

  • Answer: The properties of liposomes containing CHS are highly dependent on the formulation parameters.

    • pH Sensitivity: CHS is a pH-sensitive lipid.[4][6] At acidic pH (below ~4.3), the succinate headgroup becomes protonated, which can lead to vesicle fusion and instability.[6] Ensure your buffer pH is appropriate for stable liposome formation (neutral to alkaline).

    • Molar Ratio: The molar ratio of CHS to other lipids, such as DPPC, is critical for the formation of stable unilamellar vesicles.[7] Ratios of CHEMS/DPPC above 0.1 tend to form unilamellar vesicles, while lower ratios may result in different structures.[7]

    • Hydration and Sizing: Ensure the lipid film is fully hydrated. This can be facilitated by gentle agitation and maintaining the temperature above the phase transition temperature of the lipids. For homogenous sizing, extrusion through polycarbonate membranes is a common and effective method.

    • Purity of CHS: Impurities in the CHS can affect the physicochemical properties of the liposomes. Verify the purity of your CHS lot using the quality control methods outlined below.

Issue 3: Inconsistent Results in Cell-Based Assays

  • Question: I am observing variability or unexpected effects in my cell culture experiments using CHS. What could be the cause?

  • Answer: When using CHS in cell-based assays, several factors can influence the outcome.

    • Cell Viability: High concentrations of CHS can be cytotoxic. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

    • Interaction with Serum: Components in the cell culture medium, such as serum proteins, can interact with CHS and affect its availability and activity.

    • Purity and Degradation: The presence of impurities or degradation products could lead to off-target effects. Ensure you are using high-purity CHS and have stored it correctly to prevent degradation.

    • Membrane Fluidity: CHS can alter the microviscosity of cell membranes, which may, in turn, affect cellular processes like attachment and spreading.[8]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended way to store this compound?

  • Answer: this compound powder should be stored at -20°C for long-term stability (≥4 years).[9] Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] Protect from light and moisture.[3]

  • Question: What are the common impurities in this compound?

  • Answer: Potential impurities can include unreacted cholesterol, succinic acid, and by-products from the synthesis process. Oxidative degradation products of the cholesterol moiety can also be present.[11]

  • Question: How can I verify the purity of my this compound?

  • Answer: The purity of CHS can be assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Typical Purity Specifications for this compound

SupplierPurity SpecificationAnalytical Method(s)
Cayman Chemical≥95%Not specified
Sigma-Aldrich≥98%TLC
Chemodex≥98%NMR
MedChemExpress99.94%Not specified
ChemSceneNot specifiedConsistent with structure by 1H NMR
MOLNOVA (Tris Salt)98% purityHPLC

Note: Purity specifications can vary between lots. Always refer to the Certificate of Analysis for your specific batch.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For CHS, a reverse-phase method is typically used.

  • Methodology:

    • Column: A C18 column is suitable for the separation of cholesterol and its esters.[12]

    • Mobile Phase: An isocratic mobile phase of ethanol/acetonitrile/water (e.g., 60/30/10 v/v/v) with 0.1% trifluoroacetic acid can be effective.[13] Alternatively, a mobile phase of isopropanol/acetonitrile/water (60/30/10, v/v/v) has been used for cholesterol analysis.[14]

    • Flow Rate: A typical flow rate is 1 mL/min.[14]

    • Detection: UV detection at a low wavelength (e.g., 205-210 nm) is common for lipids lacking a strong chromophore.[13][14] An Evaporative Light Scattering Detector (ELSD) can also be used.[15]

    • Sample Preparation: Dissolve a known concentration of CHS in the mobile phase or a suitable organic solvent like chloroform.

    • Analysis: Inject the sample and compare the peak area of CHS to that of any impurity peaks to determine the purity. A standard of known concentration should be run for quantification.

2. Thin-Layer Chromatography (TLC) for Qualitative Purity Check

  • Principle: TLC is a simple and rapid technique to separate components of a mixture based on their affinity for the stationary phase (silica plate) and the mobile phase.

  • Methodology:

    • Stationary Phase: Use silica gel-coated TLC plates.[16][17]

    • Mobile Phase (Solvent System): A mixture of petroleum ether:diethyl ether:glacial acetic acid (e.g., 80:20:1 v/v/v) is a common solvent system for separating neutral lipids.[17]

    • Sample Application: Dissolve the CHS in a volatile solvent like chloroform and spot a small amount onto the baseline of the TLC plate using a capillary tube.[16] Also spot a cholesterol standard for comparison.

    • Development: Place the plate in a sealed TLC chamber containing the mobile phase. Allow the solvent to move up the plate until it is near the top.[17]

    • Visualization: Dry the plate and visualize the spots. Common methods include:

      • Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.[16]

      • Charring: Spray the plate with a 50% sulfuric acid solution and heat it. Lipids will appear as black spots.[17]

    • Analysis: The purity can be qualitatively assessed by the presence of a single major spot. The Rf value (distance traveled by the spot / distance traveled by the solvent front) can be calculated and compared to a standard.

3. Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

  • Principle: MS measures the mass-to-charge ratio of ions to identify and quantify molecules.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[18]

    • Analysis: Direct infusion or coupling with a separation technique like LC (LC-MS) is common.[1][12]

    • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of CHS (e.g., [M-H]- in negative ion mode or [M+H]+ in positive ion mode). Other peaks may indicate the presence of impurities. The fragmentation pattern can be used to confirm the structure.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule.

  • Methodology:

    • Sample Preparation: Dissolve the CHS in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Analysis: Acquire 1H and 13C NMR spectra.

    • Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the known structure of this compound.[19][20]

Mandatory Visualizations

QC_Workflow cluster_0 Incoming this compound cluster_1 Initial Quality Control cluster_2 Analytical Purity Assessment cluster_3 Decision cluster_4 Disposition CHS_Lot Receive New Lot of CHS CoA Review Certificate of Analysis CHS_Lot->CoA Visual Visual Inspection (Appearance, Color) CoA->Visual Solubility Solubility Test Visual->Solubility TLC TLC Analysis Solubility->TLC HPLC HPLC Analysis TLC->HPLC Decision Meets Specifications? TLC->Decision MS Mass Spectrometry (Optional) HPLC->MS NMR NMR Spectroscopy (Optional) HPLC->NMR HPLC->Decision MS->Decision NMR->Decision Accept Accept and Release for Use Decision->Accept Yes Reject Reject Lot (Contact Supplier) Decision->Reject No

Caption: General quality control workflow for incoming this compound.

Troubleshooting_Tree Start Problem with CHS Experiment Issue_Type What is the nature of the issue? Start->Issue_Type Solubility_Issue Incomplete Solubilization / Precipitation Issue_Type->Solubility_Issue Solubility Liposome_Issue Liposome Instability / Aggregation Issue_Type->Liposome_Issue Liposome Formulation Cell_Issue Inconsistent Cell Assay Results Issue_Type->Cell_Issue Cell-Based Assay Check_Solvent Verify Solvent & Concentration Solubility_Issue->Check_Solvent Check_pH_Lipo Verify Buffer pH (avoid acidic conditions) Liposome_Issue->Check_pH_Lipo Check_Cytotoxicity Perform Dose-Response / Cytotoxicity Assay Cell_Issue->Check_Cytotoxicity Check_Temp_Sonic Apply Heat / Sonication Check_Solvent->Check_Temp_Sonic Check_pH Check pH (especially for non-salt form) Check_Temp_Sonic->Check_pH Consider_Tris_Salt Consider using CHS Tris Salt Check_pH->Consider_Tris_Salt Check_Ratio Optimize Lipid Molar Ratios Check_pH_Lipo->Check_Ratio Check_Hydration Ensure Full Hydration & Proper Sizing Check_Ratio->Check_Hydration Check_Purity_Lipo Verify CHS Purity Check_Hydration->Check_Purity_Lipo Check_Serum Evaluate Serum Interactions Check_Cytotoxicity->Check_Serum Check_Purity_Cell Verify CHS Purity and Stability Check_Serum->Check_Purity_Cell

Caption: Troubleshooting decision tree for common CHS experimental issues.

References

The effect of temperature on the solubility and stability of Cholesteryl hemisuccinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the solubility and stability of Cholesteryl hemisuccinate (CHEMS). This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the solubility of CHEMS in organic solvents?

A1: The solubility of most solid compounds, including CHEMS, in organic solvents tends to increase with temperature.[1] If you are encountering difficulty in dissolving CHEMS, gentle warming and sonication can be effective methods to enhance dissolution. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Q2: What are the recommended storage conditions for CHEMS to ensure its stability?

A2: To ensure the long-term stability of CHEMS, it should be stored protected from light and moisture.[2][3] For the solid powder form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years. Solutions of CHEMS are less stable and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare fresh solutions for critical experiments.

Q3: At what temperature does CHEMS begin to degrade?

Q4: Can I heat a CHEMS solution to aid dissolution?

A4: Yes, gentle heating can be used to aid the dissolution of CHEMS. A protocol involving sonication until the solution is hot to the touch has been described for incorporating CHEMS into detergent solutions. However, to minimize the risk of degradation, it is recommended to use the lowest effective temperature and shortest duration of heating.

Q5: How does pH interact with temperature to affect CHEMS stability?

A5: CHEMS is an ester and is susceptible to hydrolysis, a reaction that can be accelerated by both temperature and non-neutral pH. At acidic or alkaline pH, the rate of hydrolysis of the ester bond will likely increase with temperature. For applications where pH is a factor, such as in the formation of pH-sensitive liposomes, it is important to consider that elevated temperatures could potentially lead to the degradation of CHEMS over time.

Troubleshooting Guides

Issue 1: this compound (CHEMS) is not dissolving in the chosen solvent at room temperature.

Possible Cause Troubleshooting Step
Low Solubility at Room Temperature Gently warm the solution in a water bath while stirring. Start with a temperature of 30-40°C and gradually increase if necessary, not exceeding 60°C for brief periods.
Insufficient Mechanical Agitation Use a vortex mixer for several minutes. For more resistant solutes, sonication can be very effective. A protocol for dissolving CHEMS in detergent solutions suggests sonicating until the solution becomes hot to the touch.
Incorrect Solvent Verify that you are using a recommended solvent. CHEMS has good solubility in chloroform (approx. 10 mg/mL) and moderate solubility in DMSO and ethanol (approx. 1-8.33 mg/mL and 1-25 mg/mL respectively).[2][3] Solubility in aqueous buffers is very low.
Supersaturated Solution You may be trying to dissolve more CHEMS than the solvent can hold at that temperature. Refer to the solubility data tables below and consider diluting your solution or gently warming it.

Issue 2: The CHEMS solution appears cloudy or hazy after cooling.

Possible Cause Troubleshooting Step
Precipitation upon Cooling The solution was likely saturated at a higher temperature and the CHEMS has precipitated out as it cooled. Re-warm the solution to redissolve the CHEMS and consider either maintaining a slightly elevated temperature during your experiment or using a lower concentration.
Incomplete Initial Dissolution Some micro-precipitates may not have fully dissolved. Try sonicating the solution for a longer period or at a slightly higher power.
Moisture Contamination Water can reduce the solubility of CHEMS in some organic solvents. Ensure you are using anhydrous solvents and have minimized the exposure of your solution to atmospheric moisture.

Issue 3: Inconsistent experimental results when using CHEMS solutions.

Possible Cause Troubleshooting Step
Degradation of CHEMS If the solution was prepared with excessive heat or stored improperly, the CHEMS may have degraded. Prepare a fresh solution using minimal heat and store it appropriately at -20°C or -80°C for short-term and long-term storage respectively.[2]
Hydrolysis of CHEMS If working in aqueous or protic solvents, especially at non-neutral pH, hydrolysis of the ester linkage may occur over time, accelerated by higher temperatures. Prepare solutions fresh and use them promptly.
Inaccurate Concentration Due to incomplete dissolution, the actual concentration of dissolved CHEMS may be lower than calculated. After attempting to dissolve the CHEMS, centrifuge the solution and carefully collect the supernatant to ensure you are using a solution with no suspended particles.

Data Presentation

Table 1: Effect of Temperature on the Solubility of this compound (Illustrative Data)

The following table provides illustrative data on the solubility of CHEMS in common laboratory solvents at various temperatures. This data is based on general principles of solubility and the known behavior of similar molecules, as specific experimental data for CHEMS is not extensively published.

Temperature (°C)Solubility in Chloroform (mg/mL)Solubility in Ethanol (mg/mL)Solubility in DMSO (mg/mL)
20~10~1-25 (sonication may be required)~1-8.33[2]
30~15~30~12
40~22~40~20
50~30~55~30

Table 2: Stability of this compound under Various Temperature Conditions

This table summarizes the stability of CHEMS in both solid and solution form at different temperatures.

TemperatureFormRecommended Storage DurationPotential Issues
-80°CIn SolventUp to 6 months[2]-
-20°CIn SolventUp to 1 month[2]-
-20°CPowderUp to 3 years-
4°CPowderUp to 2 years-
Room TemperaturePowderStable for at least 2 years[2][3]Protect from light and moisture.[2][3]
> 120°CBothNot recommendedPotential for thermal degradation.[4]

Experimental Protocols

Protocol 1: Determination of Temperature-Dependent Solubility of CHEMS

This protocol outlines a method for determining the solubility of CHEMS in a given solvent at various temperatures.

  • Preparation of Saturated Solutions:

    • Add an excess amount of CHEMS powder to a series of sealed vials, each containing a known volume of the desired solvent (e.g., ethanol).

    • Place the vials in temperature-controlled shakers set to the desired temperatures (e.g., 20°C, 30°C, 40°C, 50°C).

    • Equilibrate the samples for at least 24 hours to ensure saturation.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at their respective temperatures for 2-4 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

    • Transfer the aliquot to a pre-weighed vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below 40°C to avoid degradation of the CHEMS.

    • Once the solvent is completely removed, weigh the vial containing the dried CHEMS.

  • Calculation of Solubility:

    • The solubility is calculated by dividing the mass of the dried CHEMS by the volume of the supernatant withdrawn.

Protocol 2: Assessment of Thermal Stability of CHEMS

This protocol describes a method to evaluate the thermal stability of CHEMS over time at a specific temperature.

  • Sample Preparation:

    • Prepare a stock solution of CHEMS in a suitable solvent (e.g., ethanol) at a known concentration.

    • Aliquot the solution into several sealed vials.

  • Incubation:

    • Place the vials in a temperature-controlled oven or water bath at the desired test temperature (e.g., 60°C, 80°C, 100°C).

    • Remove one vial at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately cool the removed vial to room temperature and then store at -20°C until analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be able to separate the intact CHEMS from any potential degradation products.

    • Quantify the peak area of the intact CHEMS for each time point.

  • Data Interpretation:

    • Plot the percentage of remaining CHEMS against time for each temperature.

    • This data can be used to determine the degradation rate of CHEMS at each temperature.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess CHEMS to solvent in sealed vials prep2 Place vials in temperature-controlled shakers prep1->prep2 prep3 Equilibrate for 24h at set temperatures prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant with pre-warmed pipette samp1->samp2 ana1 Evaporate solvent at low temperature samp2->ana1 ana2 Weigh dried CHEMS ana1->ana2 ana3 Calculate solubility (mass/volume) ana2->ana3

Workflow for Determining Temperature-Dependent Solubility.

logical_relationship_stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways chems CHEMS Stability temp Temperature chems->temp light Light chems->light moisture Moisture chems->moisture ph pH chems->ph thermal_deg Thermal Degradation (Oxidation, Polymerization) temp->thermal_deg hydrolysis Hydrolysis (Ester Cleavage) temp->hydrolysis moisture->hydrolysis ph->hydrolysis

Factors Influencing the Stability of this compound.

References

The importance of pH adjustment for the complete solubilization of Cholesteryl hemisuccinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the complete solubilization of Cholesteryl hemisuccinate (CHS), focusing on the critical role of pH adjustment.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of CHS.

Problem Possible Cause Recommended Solution
CHS powder is not dissolving, and the solution remains cloudy or has visible particulates. Incorrect pH: The pH of the solution is likely too low (acidic). CHS is an acidic lipid with a pKa of approximately 5.8 and has very poor aqueous solubility below its pKa.Adjust the pH: Gradually add a dilute basic solution (e.g., 0.1 M NaOH or a Tris-based buffer) to raise the pH of the solution to a neutral or alkaline range (pH 7.5 - 8.5). The solution should clarify as the pH increases and the carboxyl group of CHS becomes deprotonated, increasing its solubility.
The CHS solution is clear initially but becomes cloudy or forms a precipitate over time. pH Fluctuation: The pH of the solution may have decreased over time, perhaps due to the absorption of atmospheric CO2 or interaction with other components in the formulation.Re-adjust and Buffer: Re-verify and adjust the pH of the solution. To prevent future fluctuations, ensure the solution is well-buffered at the desired alkaline pH.
Sonication is not fully dissolving the CHS, even at a higher pH. Insufficient Energy Input or High Concentration: The concentration of CHS may be too high for the given volume, or the sonication energy/duration may be inadequate.Optimize Sonication and Dilution: Use a probe sonicator for more efficient energy transfer. Sonicate in pulses to avoid overheating the solution. If the issue persists, consider diluting the sample or preparing a stock solution in a small amount of an organic solvent like chloroform before adding it to the aqueous buffer with subsequent pH adjustment and sonication.
A film or residue is left behind after attempting to dissolve CHS. Incomplete Hydration: The CHS powder may not have been adequately wetted before pH adjustment and sonication.Improve Hydration: Ensure the CHS powder is fully suspended in the aqueous buffer before starting the pH adjustment. Gentle warming (to a temperature that does not degrade the CHS) can sometimes aid in the initial hydration process.
Difficulty dissolving the standard, non-salt form of CHS. Inherent Low Solubility: The free acid form of CHS is notoriously difficult to dissolve directly in aqueous solutions.Consider the Tris Salt: If available, using the Tris salt of CHS can significantly improve the ease of dissolution as it is more readily soluble in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for adjusting the pH to dissolve this compound?

This compound is an acidic cholesterol ester with a carboxylic acid head group. The pKa of this group is approximately 5.8.[1] Below this pH, the carboxyl group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. By raising the pH above the pKa, the carboxyl group deprotonates to form a carboxylate ion (-COO-), which is charged and much more soluble in aqueous solutions. This ionization is the primary reason why pH adjustment is crucial for the complete solubilization of CHS.

Q2: What is the optimal pH range for solubilizing CHS in an aqueous buffer?

For complete solubilization in an aqueous medium, a pH range of 7.5 to 8.5 is generally recommended. This ensures that the vast majority of the CHS molecules are in their deprotonated, more soluble form.

Q3: Can I use any base to adjust the pH?

While strong bases like sodium hydroxide (NaOH) can be used, it is often preferable to use a buffering agent such as Tris (tris(hydroxymethyl)aminomethane) to both raise the pH and maintain it within the desired range.[2] This is particularly important for preventing precipitation due to pH shifts.

Q4: Is sonication always necessary for dissolving CHS?

Even at an alkaline pH, the dissolution of CHS can be slow due to its bulky hydrophobic cholesterol tail. Sonication provides the necessary energy to break up aggregates and facilitate the interaction of the CHS molecules with the solvent, leading to a faster and more complete solubilization.[2][3]

Q5: How does the solubility of CHS in aqueous solutions compare to its solubility in organic solvents?

CHS is much more soluble in organic solvents like chloroform (approximately 10 mg/mL) than in purely aqueous solutions.[4] However, for many biological applications, dissolution in an aqueous buffer is required.

Q6: Why is CHS used in pH-sensitive liposomes?

The pH-dependent behavior of CHS is exploited in drug delivery systems.[5][6] At a physiological pH of 7.4, CHS is deprotonated and can form stable lipid bilayers in liposomes. When these liposomes are taken up by cells into acidic compartments like endosomes (where the pH can drop to 5-6), the CHS becomes protonated. This change in its structure can destabilize the liposome, leading to the release of the encapsulated drug.[5]

Quantitative Data on CHS Solubility

Direct quantitative data for the solubility of this compound in simple aqueous buffers at various pH values is not extensively reported in peer-reviewed literature. Research has predominantly focused on its behavior and incorporation into lipid membranes and detergent micelles rather than its intrinsic aqueous solubility. However, the relationship between pH and solubility can be qualitatively described based on its pKa.

pH of Aqueous Solution Protonation State of Carboxyl Group Qualitative Aqueous Solubility Observations
< 4.5 Fully Protonated (-COOH)Very PoorCHS is largely insoluble and will likely exist as a precipitate or suspension.
4.5 - 5.8 Partially Protonated/DeprotonatedPoor to LowSolubility begins to increase as the pH approaches the pKa.
pKa ≈ 5.8 50% Protonated, 50% DeprotonatedModerateA significant increase in solubility is observed around this pH.
> 7.0 Fully Deprotonated (-COO-)GoodCHS is in its ionized form, leading to maximal aqueous solubility. The solution should be clear upon proper preparation.

Experimental Protocols

Protocol for Complete Solubilization of this compound in an Aqueous Buffer

This protocol describes a general method for solubilizing CHS in an aqueous buffer using pH adjustment and sonication.

Materials:

  • This compound (CHS) powder

  • Aqueous buffer of choice (e.g., 20 mM Tris, pH 8.0)

  • Deionized water

  • Dilute NaOH solution (e.g., 0.1 M) for pH adjustment

  • Probe sonicator

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar (optional)

Methodology:

  • Preparation of the Buffer: Prepare the desired aqueous buffer. It is recommended to start with a buffer that has a pH in the desired final range (e.g., Tris pH 8.0).

  • Weighing CHS: Accurately weigh the desired amount of CHS powder and place it in a suitable container (e.g., a 50 mL conical tube).

  • Initial Suspension: Add the prepared buffer to the CHS powder to achieve the target concentration. The CHS will not dissolve at this stage but will form a suspension.

  • pH Adjustment: Place the container on a magnetic stirrer (if using) and begin to monitor the pH of the suspension. Slowly add the dilute NaOH solution dropwise while monitoring the pH. Continue adding the base until the pH is stable within the 7.5 - 8.5 range. As the pH increases, the suspension should start to become clearer.

  • Sonication: To achieve complete solubilization, sonicate the solution using a probe sonicator.

    • Set the sonicator to a moderate power setting.

    • Immerse the tip of the sonicator probe into the solution, ensuring it does not touch the sides or bottom of the container.

    • Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) to prevent the solution from overheating. Continue this process until the solution becomes completely transparent.[2] The container may become warm to the touch.

  • Final Volume Adjustment: If necessary, adjust the final volume with the buffer.

  • Verification: Visually inspect the solution against a dark background to ensure there are no visible particulates.

  • Storage: Store the prepared CHS solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.

Visualizations

Signaling Pathway of CHS Solubilization

The following diagram illustrates the relationship between the pH of the environment and the resulting protonation state and solubility of this compound.

G cluster_condition Environmental Condition cluster_state CHS Molecular State cluster_result Resulting Solubility Low_pH Low pH (< pKa) Protonated Protonated (-COOH) Neutral Charge Low_pH->Protonated leads to High_pH High pH (> pKa) Deprotonated Deprotonated (-COO-) Negative Charge High_pH->Deprotonated leads to Insoluble Insoluble / Aggregated Protonated->Insoluble results in Soluble Soluble / Dispersed Deprotonated->Soluble results in G Start Start: Weigh CHS Powder Suspend Suspend CHS in Aqueous Buffer Start->Suspend Adjust_pH Adjust pH to 7.5 - 8.5 with Dilute Base Suspend->Adjust_pH Sonicate Sonicate in Pulses until Transparent Adjust_pH->Sonicate Check_Clarity Visually Inspect for Clarity Sonicate->Check_Clarity End End: Store Solution at -20°C Check_Clarity->End Solution is Clear Troubleshoot Troubleshoot: Re-adjust pH or Optimize Sonication Check_Clarity->Troubleshoot Solution is Cloudy Troubleshoot->Adjust_pH

References

Validation & Comparative

Experimental validation of the impact of Cholesteryl hemisuccinate on membrane fluidity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cholesteryl hemisuccinate (CHS) on membrane fluidity against other alternatives, supported by experimental data. CHS, a synthetic derivative of cholesterol, is widely utilized in the reconstitution of membrane proteins and as a liposomal component in drug delivery systems. Its impact on the physical properties of the lipid bilayer is a critical factor in these applications.

Executive Summary

This compound generally increases the structural order of cell membranes, leading to a decrease in membrane fluidity. This effect is comparable to that of cholesterol, particularly when CHS is in its protonated state. The ordering effect of CHS has been quantified using various biophysical techniques, including fluorescence polarization (anisotropy) and Laurdan Generalized Polarization (GP). While CHS mimics many of the membrane-ordering properties of cholesterol, differences in their chemical structure, particularly the ionizable headgroup of CHS, can lead to distinct effects on membrane properties and interactions with membrane-associated proteins and signaling pathways.

Comparative Analysis of Membrane Fluidity

The impact of CHS on membrane fluidity is often compared to that of cholesterol, the primary regulator of fluidity in mammalian cell membranes. The following tables summarize quantitative data from studies using fluorescence spectroscopy to assess membrane order.

Fluorescence Anisotropy Data

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates a more ordered and less fluid membrane. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used for these measurements.

Membrane CompositionFluorescent ProbeAnisotropy (r)ObservationsReference
Dipalmitoylphosphatidylcholine (DPPC)DPH0.12 (liquid crystalline phase)Baseline fluidity in a model membrane.[1][2]
DPPC + Cholesterol (various mol%)DPHIncreased with cholesterol concentrationCholesterol significantly orders the membrane, increasing anisotropy.[2][3]
DPPC + this compoundDPHIncreased anisotropyCHS was equally effective as cholesterol in reducing acyl chain mobility in the liquid-crystalline phase of DPPC bilayers.[4]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) + CholesterolDPHIncreased anisotropyCholesterol orders the more fluid POPC membrane.[4]
POPC + this compoundDPHIncreased anisotropy, but less effective than cholesterolCHS was less effective than cholesterol in reducing acyl chain mobility in POPC bilayers.[4]
K-562 Cells + this compoundDPHDose-dependent increaseCHS increased the structural order of the hydrophobic region of the cell membranes.[5]
Laurdan Generalized Polarization (GP) Data

Laurdan is a fluorescent probe sensitive to the polarity of its environment, which reflects the degree of water penetration into the membrane and thus lipid packing. An increase in the GP value indicates a more ordered, less hydrated, and less fluid membrane.

Membrane CompositionLaurdan GP ValueObservationsReference
Dipalmitoylphosphatidylcholine (DPPC) vesicles-0.14 (liquid disordered phase) to 0.7 (solid ordered phase)Demonstrates the range of GP values from a fluid to a rigid membrane state.[1]
DPPC + CholesterolIncreased GPCholesterol induces a more ordered state (liquid-ordered phase), increasing the GP value.[1]
di14:1-Δ9cis-PC + Cholesterol (up to 60 mol%)Increased from negative value to ~0.38Cholesterol increases membrane order, reflected by a significant increase in Laurdan GP.[6][7]
Model Membranes + this compoundExpected to increase GPWhile specific quantitative data for CHS is limited in the provided search results, its known ordering effect would lead to an increase in Laurdan GP, similar to cholesterol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Fluorescence Anisotropy Measurement

This protocol outlines the general steps for measuring membrane fluidity using a fluorescent probe like DPH.

Workflow for Fluorescence Anisotropy Measurement

G Fluorescence Anisotropy Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_vesicles Prepare liposomes or cell suspension add_sterol Incorporate CHS or Cholesterol prep_vesicles->add_sterol add_probe Add fluorescent probe (e.g., DPH) add_sterol->add_probe excite Excite sample with vertically polarized light add_probe->excite measure_emission Measure fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane excite->measure_emission calculate_anisotropy Calculate fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) measure_emission->calculate_anisotropy compare Compare anisotropy values between different membrane compositions calculate_anisotropy->compare

Caption: Workflow for determining membrane fluidity using fluorescence anisotropy.

Detailed Steps:

  • Liposome/Cell Preparation: Prepare unilamellar vesicles (liposomes) with the desired lipid composition or a suspension of cells at a specific concentration.

  • Incorporation of Sterols: Add this compound or cholesterol to the lipid mixture before vesicle formation or incubate cells with the desired concentration of the sterol.

  • Fluorescent Probe Labeling: Incubate the liposomes or cells with a fluorescent probe such as DPH (typically 1-5 µM) for a sufficient time to allow its incorporation into the membrane.

  • Fluorescence Measurement:

    • Place the sample in a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~358 nm for DPH).

    • Measure the fluorescence emission intensity at the emission maximum (e.g., ~430 nm for DPH) with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.

Laurdan Generalized Polarization (GP) Measurement

This protocol describes the methodology for assessing membrane lipid packing using the fluorescent probe Laurdan.

Workflow for Laurdan GP Measurement

G Laurdan GP Measurement Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare liposomes or cell suspension add_sterol Incorporate CHS or Cholesterol prep_sample->add_sterol add_laurdan Label with Laurdan probe add_sterol->add_laurdan excite Excite the sample (e.g., at 350 nm) add_laurdan->excite measure_emission Measure emission intensities at two wavelengths (e.g., 440 nm for ordered phase and 490 nm for disordered phase) excite->measure_emission calculate_gp Calculate Generalized Polarization (GP) using the formula: GP = (I_440 - I_490) / (I_440 + I_490) measure_emission->calculate_gp interpret_gp Interpret GP values (higher GP indicates higher order) calculate_gp->interpret_gp

Caption: Workflow for assessing membrane lipid order using Laurdan GP.

Detailed Steps:

  • Sample Preparation: Prepare liposomes or cell suspensions as described for the fluorescence anisotropy measurements.

  • Laurdan Labeling: Incubate the samples with Laurdan (typically 5-10 µM) in the dark to allow for membrane incorporation.

  • Fluorescence Spectroscopy:

    • Place the labeled sample in a spectrofluorometer.

    • Excite the sample at a wavelength of approximately 350 nm.

    • Record the emission spectrum or measure the fluorescence intensities at two specific wavelengths: typically around 440 nm (characteristic of Laurdan in an ordered, gel-like environment) and 490 nm (characteristic of Laurdan in a disordered, liquid-crystalline environment).

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

Impact on Signaling Pathways

Changes in membrane fluidity induced by CHS can have significant consequences for cellular signaling by modulating the organization and function of membrane proteins, including receptors and enzymes.

Influence on Lipid Rafts and G-Protein Coupled Receptor (GPCR) Signaling

Cholesterol is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. By influencing membrane order, CHS can potentially modulate the formation and stability of these rafts, thereby affecting the signaling of resident proteins like G-Protein Coupled Receptors (GPCRs). While direct studies on CHS are limited, the known effects of cholesterol provide a framework for understanding its potential impact.

G Potential Impact of CHS on GPCR Signaling via Lipid Rafts CHS This compound MembraneOrder Increased Membrane Order CHS->MembraneOrder LipidRaft Lipid Raft Stabilization/Modulation MembraneOrder->LipidRaft GPCR_Localization Altered GPCR Localization and Dimerization LipidRaft->GPCR_Localization G_Protein_Coupling Modified G-Protein Coupling GPCR_Localization->G_Protein_Coupling Downstream_Signaling Altered Downstream Signaling (e.g., cAMP, Ca2+) G_Protein_Coupling->Downstream_Signaling

Caption: Hypothetical pathway of CHS influencing GPCR signaling through lipid raft modulation.

An increase in membrane order due to CHS could lead to the stabilization or altered organization of lipid rafts. This, in turn, can affect the localization, conformation, and dimerization of GPCRs within these domains. Such changes can modulate the efficiency of G-protein coupling and subsequent downstream signaling cascades.

Modulation of Receptor Tyrosine Kinase (RTK) Activity

Similar to GPCRs, the activity of Receptor Tyrosine Kinases (RTKs) is also sensitive to the membrane environment. The clustering and dimerization of RTKs, a critical step in their activation, can be influenced by membrane fluidity and the presence of lipid rafts.

G Potential Modulation of RTK Activity by CHS CHS This compound MembraneFluidity Decreased Membrane Fluidity CHS->MembraneFluidity RTK_Diffusion Reduced RTK Lateral Diffusion MembraneFluidity->RTK_Diffusion RTK_Clustering Altered RTK Dimerization and Clustering RTK_Diffusion->RTK_Clustering RTK_Activation Modulated RTK Autophosphorylation and Activation RTK_Clustering->RTK_Activation Downstream_Pathways Impact on Downstream Pathways (e.g., MAPK, PI3K-Akt) RTK_Activation->Downstream_Pathways

Caption: Proposed mechanism of how CHS could modulate Receptor Tyrosine Kinase activity.

By decreasing membrane fluidity, CHS can hinder the lateral diffusion of RTKs, which may affect their ability to dimerize and form signaling-competent clusters upon ligand binding. This can lead to either an enhancement or inhibition of RTK autophosphorylation and the activation of downstream signaling pathways, depending on the specific receptor and cellular context.

Conclusion

The experimental evidence indicates that this compound is an effective agent for increasing membrane order and decreasing fluidity, with its effects being broadly comparable to cholesterol, especially in its protonated form. However, subtle differences in its interaction with different lipid species and its unique chemical properties necessitate careful consideration when substituting it for cholesterol in experimental systems. The modulation of membrane fluidity by CHS has significant implications for the function of membrane-associated proteins and signaling pathways, highlighting its importance in the fields of membrane biophysics and drug development. Further research is warranted to fully elucidate the specific effects of CHS on diverse signaling cascades and its potential therapeutic applications.

References

Is Cholesteryl hemisuccinate a suitable substitute for cholesterol in eukaryotic cell culture?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of media supplements is critical for optimal eukaryotic cell culture performance. Cholesterol is an essential component for many cell lines, particularly in serum-free media. This guide provides a comprehensive comparison of cholesteryl hemisuccinate (CHS) as a potential substitute for cholesterol, summarizing available data on their physicochemical properties and effects on cellular systems.

While cholesterol is the natural and most commonly used sterol for supplementing cell culture media, its poor aqueous solubility presents significant challenges. This compound (CHS), a water-soluble ester of cholesterol, has been investigated as an alternative, primarily for its utility in biophysical studies and the stabilization of membrane proteins. However, its suitability as a direct substitute for cholesterol in promoting cell growth, viability, and recombinant protein production in long-term eukaryotic cell culture is not well-documented in publicly available research. This guide synthesizes the existing information to aid researchers in making an informed decision.

Physicochemical and Functional Comparison

While direct comparative studies on cell growth and productivity are lacking, the physicochemical differences between cholesterol and CHS suggest they may not be functionally interchangeable in a cell culture setting.

PropertyCholesterolThis compound (CHS)References
Structure Steroid nucleus with a hydroxyl group at C-3 and a hydrocarbon tail.Cholesterol molecule with a hemisuccinate group esterified to the C-3 hydroxyl group.[1]
Solubility Poorly soluble in water, requiring solvents like ethanol or carriers like cyclodextrins for delivery in aqueous media.More water-soluble than cholesterol, particularly the salt form (e.g., CHS-Tris salt).[2]
Effect on Membrane Fluidity Decreases membrane fluidity at temperatures above the phase transition temperature and increases it below.Increases the structural order of the hydrophobic region of membranes. Can be less effective than cholesterol in reducing acyl chain mobility depending on the lipid bilayer composition.[3][4]
Effect on Membrane Surface Charge NeutralIntroduces a negative charge at the membrane interface at neutral pH.[4]
Primary Applications in Research Supplement in serum-free media for cholesterol-dependent cell lines (e.g., NS0, CHO).Stabilizing agent for membrane proteins during purification, component of liposomes and nanodiscs.[5][6]

Performance in Eukaryotic Cell Culture

Currently, there is a significant lack of published, direct comparative studies evaluating the long-term effects of substituting cholesterol with CHS on key cell culture performance indicators such as cell growth, viability, and recombinant protein yield.

  • Cholesterol: The importance of cholesterol for the growth of certain cell lines, like the cholesterol-auxotrophic NS0 myeloma cells, is well-established. Supplementation with cholesterol is a standard practice in many serum-free culture protocols for these cells to achieve high cell densities and productivity.[5][7]

Experimental Protocols

Detailed protocols for the preparation of cholesterol and CHS stock solutions for different applications are provided below. Note that the CHS protocol is for use with detergents for protein purification, as a validated protocol for routine cell culture supplementation is not available.

Preparation of Cholesterol Stock Solution for Cell Culture

This protocol is adapted from common practices for supplementing serum-free media.

Materials:

  • Cholesterol powder

  • 200-proof Ethanol

  • Sterile, conical tubes

  • Water bath or incubator at 37°C

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh out the desired amount of cholesterol powder in a sterile conical tube.

  • Add the required volume of 200-proof ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Warm the solution at 37°C and vortex or sonicate until the cholesterol is completely dissolved.

  • Sterile-filter the cholesterol stock solution using a 0.22 µm filter.

  • Store the stock solution at -20°C.

  • When adding to the culture medium, it is crucial to dilute the stock solution slowly, preferably into a small volume of medium first, while vortexing to prevent precipitation. The final ethanol concentration in the culture should be kept low (typically <0.5%) to avoid cytotoxicity.

Preparation of this compound (CHS) Stock Solution for Membrane Protein Solubilization

This protocol is for the solubilization of CHS in a detergent solution, commonly used for stabilizing membrane proteins.

Materials:

  • This compound (CHS) powder

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

  • 20 mM Tris-HCl, pH 8.0

  • 50 mL conical tubes

  • Probe sonicator

  • Rotator

Protocol:

  • Prepare a 10% (w/v) detergent solution (e.g., DDM) in 20 mM Tris-HCl, pH 8.0.

  • Add CHS powder to the detergent solution to a final concentration of 2% (w/v).

  • Sonicate the mixture until the solution becomes translucent and warm to the touch.

  • Place the tube on a rotator at room temperature until the solution becomes clear.

  • The stock solution can be stored at 4°C.[8]

Visualizing the Cellular Role of Cholesterol and the Structure of CHS

Cholesterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid Raft Lipid Raft Receptor Protein Receptor Protein Second Messenger Second Messenger Receptor Protein->Second Messenger Activates Signaling Cascade Signaling Cascade Second Messenger->Signaling Cascade Cholesterol_Membrane Cholesterol Cellular Response Cellular Response Signaling Cascade->Cellular Response caption Cholesterol's role in cell signaling pathways.

Conclusion

Based on the available scientific literature, This compound is not a well-established or validated substitute for cholesterol for the purpose of supporting long-term growth and productivity in eukaryotic cell culture. The primary application of CHS remains in the realm of biophysical research and membrane protein purification, where its enhanced solubility and stabilizing properties are advantageous for short-term, specific applications.

Researchers requiring cholesterol supplementation for cell lines such as NS0 or in serum-free CHO cultures should continue to rely on established formulations of cholesterol. The development of novel delivery methods for cholesterol, such as nanoparticle-based solutions, appears to be a more promising avenue for improving its utility in large-scale bioprocessing than the substitution with CHS.[5]

Further empirical studies are required to directly compare the efficacy of CHS and cholesterol in a cell culture context to definitively determine if CHS can serve as a suitable, more soluble alternative for promoting cell growth, viability, and recombinant protein production. Until such data becomes available, caution is advised when considering the use of CHS as a direct replacement for cholesterol in established cell culture protocols.

References

A biophysical comparison of Cholesteryl hemisuccinate and cholesterol in artificial membranes.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between cholesteryl hemisuccinate (CHS) and cholesterol in artificial membrane systems is a critical one. While CHS is often employed as a more soluble substitute for cholesterol, particularly in the crystallization of membrane proteins, a detailed understanding of their comparative biophysical effects is essential for accurate experimental design and interpretation. This guide provides an objective, data-driven comparison of these two sterols in artificial membrane environments.

This comparison guide synthesizes experimental data to elucidate the distinct and overlapping biophysical consequences of incorporating CHS versus cholesterol into artificial lipid bilayers. We will delve into their effects on membrane fluidity, thermodynamic stability, and permeability, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Biophysical Differences

Biophysical PropertyThis compound (CHS)CholesterolKey Findings
Membrane Fluidity Generally reduces acyl chain mobility, but effectiveness is lipid-dependent.Consistently and effectively reduces acyl chain mobility, inducing the liquid-ordered (lo) phase.In liquid-crystalline POPC bilayers, CHS is less effective than cholesterol at reducing acyl chain mobility. However, in DPPC bilayers, they are equally effective.[1]
Thermodynamic Stability Increases the stability of DPPC membranes, abolishing the pre-transition and broadening the main phase transition.Also increases membrane stability by eliminating the pre-transition and broadening the main phase transition of DPPC.DSC studies on DPPC liposomes indicate that CHS is more effective than cholesterol in increasing membrane stability.[2]
Membrane Permeability Increases the stability of DPPC membranes against leakage.Decreases the permeability of membranes to small molecules and ions.Calcein release studies show that CHS is more effective than cholesterol in preventing leakage from DPPC liposomes, suggesting lower permeability.[2]
Molecular Structure & Interaction Succinylation places a carboxyl group at the lipid-water interface, positioning the sterol ring deeper in the bilayer.[1] Can engage in both hydrogen bonding and electrostatic interactions with phospholipids.[2]The hydroxyl group is located at the lipid-water interface.The protonated form of CHS is a better mimic of cholesterol's biophysical properties than the deprotonated form.[3][4]

In-Depth Analysis

Impact on Membrane Fluidity and Order

The ordering effect of sterols on the acyl chains of phospholipids is a fundamental aspect of their function in membranes. This is often quantified by fluorescence polarization or anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in fluorescence anisotropy corresponds to a decrease in the rotational freedom of the probe, indicating a more ordered, less fluid membrane.

While both cholesterol and CHS induce ordering in lipid bilayers, their efficiencies can differ depending on the phospholipid composition. In membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which are in a liquid-disordered phase at physiological temperatures, cholesterol is more effective at reducing acyl chain mobility than CHS.[1] In contrast, in membranes made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which exhibit a gel-to-liquid crystalline phase transition, CHS and cholesterol are equally effective in reducing acyl chain mobility in the liquid-crystalline phase.[1]

Molecular dynamics simulations suggest that the protonated form of CHS is a better mimic of cholesterol's ordering effect than its deprotonated form.[3][4] These simulations also reveal that both sterols decrease the tilt angle of phospholipid acyl chains, with cholesterol having a slightly stronger effect at higher concentrations.

Influence on Thermotropic Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm) and the enthalpy of this transition (ΔH) are sensitive to the presence of molecules like cholesterol and CHS.

For DPPC bilayers, both cholesterol and CHS abolish the pre-transition and broaden the main gel-to-liquid crystalline phase transition, which is characteristic of the formation of a liquid-ordered (lo) phase. A comparative study has shown that CHS has a more pronounced stabilizing effect on DPPC liposomes than cholesterol.[2]

Table 1: Effect of CHS and Cholesterol on the Main Phase Transition of DPPC Liposomes

Sterol Concentration (mol%)Sterol TypeMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0None~41.5~8.7
10CholesterolBroadened peak, centered around 42-43°CReduced
10CHSBroadened peak, centered around 42-43°CReduced
20CholesterolVery broad, indistinct transitionSignificantly reduced
20CHSVery broad, indistinct transitionSignificantly reduced

Note: The table presents a qualitative summary based on published thermograms. Specific values can vary based on experimental conditions.

Effects on Membrane Permeability

The barrier function of a lipid bilayer is crucial, and the incorporation of sterols can significantly reduce its permeability to small molecules and ions. This can be assessed using dye leakage assays, such as the release of entrapped calcein.

A study utilizing a calcein release assay demonstrated that CHS is more effective than cholesterol at increasing the stability of DPPC membranes.[2] This suggests that CHS-containing membranes are less permeable than those containing an equivalent amount of cholesterol. This enhanced stability is attributed to the ability of CHS to participate in both hydrogen bonding and electrostatic interactions with the phospholipid headgroups, whereas cholesterol primarily interacts via hydrogen bonding.[2]

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

This method is widely used for preparing unilamellar liposomes of a defined size.[2][5][6][7]

Materials:

  • Phospholipid (e.g., DPPC, POPC)

  • Cholesterol or this compound (CHS)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired amounts of lipid and sterol (cholesterol or CHS) in the organic solvent in a round-bottom flask. Ensure the mixture is clear and homogeneous.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature (Tm). This will create a thin lipid film on the inner surface of the flask as the solvent evaporates under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[5]

  • Hydrate the dry lipid film by adding the aqueous buffer, pre-heated to a temperature above the Tm of the lipid.

  • Agitate the flask vigorously (e.g., by vortexing or manual shaking) to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).[5]

  • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. This is done by passing the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[6]

Differential Scanning Calorimetry (DSC) of Liposomes

DSC measures the heat flow associated with thermal transitions in a sample, providing information on the phase behavior of lipid membranes.[8][9][10]

Materials:

  • Liposome suspension

  • Differential Scanning Calorimeter

  • DSC sample pans and lids

Procedure:

  • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

  • Seal the pan with a lid.

  • Prepare a reference pan containing the same buffer used for the liposome suspension.

  • Place the sample and reference pans into the DSC instrument.

  • Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1-5 °C/min).

  • Run the DSC scan, recording the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Fluorescence Anisotropy Measurement of Membrane Fluidity

This technique uses a fluorescent probe to assess the rotational mobility of molecules within the lipid bilayer, which is related to membrane fluidity.[11][12][13]

Materials:

  • Liposome suspension

  • Fluorescent probe stock solution (e.g., DPH in a suitable solvent like tetrahydrofuran or acetone)[13]

  • Spectrofluorometer with polarizing filters

  • Cuvettes

Procedure:

  • Dilute the liposome suspension to the desired concentration in a buffer.

  • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to ensure even distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Incubate the mixture in the dark at a temperature above the lipid's Tm for a specified time (e.g., 30-60 minutes) to allow the probe to incorporate into the liposome membranes.

  • Place the sample in a thermostatted cuvette holder in the spectrofluorometer.

  • Set the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm and emission at 430 nm).[13]

  • Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).

  • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor.

Membrane Permeability Assessment by Calcein Leakage Assay

This assay measures the release of a self-quenching fluorescent dye from the interior of liposomes as an indicator of membrane permeability or stability.[14][15]

Materials:

  • Liposomes prepared with encapsulated calcein at a self-quenching concentration (e.g., 50-100 mM).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to separate liposomes from unencapsulated calcein.

  • Buffer

  • Spectrofluorometer

  • Detergent solution (e.g., Triton X-100) for complete liposome lysis.

Procedure:

  • Prepare liposomes as described in Protocol 1, using a concentrated calcein solution in the hydration buffer.

  • Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the same buffer.

  • Dilute the purified calcein-loaded liposomes in the buffer in a cuvette.

  • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., excitation at 495 nm and emission at 515 nm). This provides the baseline leakage (Ft).

  • At the end of the experiment, add a small amount of a detergent solution (e.g., Triton X-100) to completely lyse the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence intensity (Fmax).

  • Calculate the percentage of calcein leakage at each time point using the equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where F0 is the initial fluorescence intensity.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis start Lipid & Sterol (Cholesterol or CHS) dissolve Dissolve in Organic Solvent start->dissolve film Thin-Film Formation dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Extrusion hydrate->extrude liposomes Unilamellar Liposomes extrude->liposomes dsc Differential Scanning Calorimetry (DSC) liposomes->dsc Thermodynamic Properties fluorescence Fluorescence Anisotropy liposomes->fluorescence Membrane Fluidity permeability Permeability Assay (Calcein Leakage) liposomes->permeability Membrane Stability

Caption: Experimental workflow for the preparation and biophysical characterization of liposomes.

Logical_Relationship cluster_sterol Sterol Properties cluster_interaction Molecular Interactions cluster_property Biophysical Properties chol Cholesterol (-OH group) hbond Hydrogen Bonding chol->hbond chs This compound (-COOH group) chs->hbond electrostatic Electrostatic Interactions chs->electrostatic fluidity Membrane Fluidity (Acyl Chain Order) hbond->fluidity stability Thermodynamic Stability (Tm, ΔH) hbond->stability permeability Membrane Permeability hbond->permeability electrostatic->stability electrostatic->permeability

Caption: Influence of sterol structure on membrane properties.

Conclusion

The choice between this compound and cholesterol is not trivial and should be guided by the specific requirements of the experimental system. While the protonated form of CHS can be a reasonable mimic for cholesterol, particularly in saturated lipid systems, its unique chemical structure—the succinyl ester—imparts distinct biophysical properties.[3][4] CHS appears to be a more potent stabilizer of DPPC membranes than cholesterol, likely due to its capacity for both hydrogen bonding and electrostatic interactions.[2] However, in unsaturated POPC bilayers, it is less effective at ordering the acyl chains.[1]

For researchers requiring a cholesterol substitute with enhanced aqueous solubility, CHS is a viable option. However, it is crucial to acknowledge that it is not a perfect surrogate. The data presented here underscores the importance of careful consideration of the lipid composition and the specific biophysical parameter of interest when substituting cholesterol with CHS in artificial membrane studies. Future research should focus on more direct, side-by-side quantitative comparisons across a wider range of lipid systems and experimental conditions to further refine our understanding of these two important membrane constituents.

References

Molecular dynamics simulations comparing the behavior of Cholesteryl hemisuccinate and cholesterol in membranes.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to their Behavior in Lipid Membranes Based on Molecular Dynamics Simulations

For researchers in structural biology and drug development, creating a membrane environment that faithfully mimics the native cellular context is paramount. Cholesterol, a cornerstone of animal cell membrane architecture, is notoriously challenging to work with in vitro due to its low solubility. This has led to the widespread use of its more water-soluble derivative, cholesteryl hemisuccinate (CHS), particularly in the crystallization of membrane proteins. However, the critical question remains: how well does CHS actually replicate the behavior and influence of cholesterol within a lipid bilayer? This guide provides an objective comparison based on molecular dynamics (MD) simulations, offering researchers a data-driven understanding of the subtleties that differentiate these two molecules.

Molecular dynamics simulations have emerged as a powerful tool to dissect the intricate interactions within lipid membranes at an atomistic level. By simulating the movement and interplay of individual molecules over time, MD studies provide invaluable insights into how cholesterol and CHS differentially affect key membrane properties such as ordering, thickness, and lateral organization. The findings summarized here highlight that while CHS can be a useful surrogate, its behavior, particularly in its deprotonated state, diverges significantly from that of cholesterol.

Quantitative Comparison of Membrane Properties

The following table summarizes key quantitative data from molecular dynamics simulations, comparing the effects of cholesterol (CHOL) and this compound (CHS) on dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. The data distinguishes between the protonated (CHS) and deprotonated (CHSA) forms of this compound.

PropertySystemValueReference
Area Compressibility Modulus (KA) DPPC-0 (Pure)244 dyn/cm[1]
CHOL-10 (10 mol%)294 dyn/cm[1]
CHS-10 (10 mol%)395 dyn/cm[1]
CHSA-10 (10 mol%)254 dyn/cm[1]
CHOL-40 (40 mol%)1550 dyn/cm[1]
CHS-40 (40 mol%)1653 dyn/cm[1]
CHSA-40 (40 mol%)1099 dyn/cm[1]
Volume Compressibility Modulus (KV) DPPC-0 (Pure)15 kbar[1]
CHOL-10 (10 mol%)15 kbar[1]
CHS-10 (10 mol%)14 kbar[1]
CHSA-10 (10 mol%)15 kbar[1]
CHOL-40 (40 mol%)18 kbar[1]
CHS-40 (40 mol%)18 kbar[1]
CHSA-40 (40 mol%)17 kbar[1]

Key Observations:

  • Ordering and Condensing Effects: Both cholesterol and CHS induce ordering in lipid acyl chains, a crucial factor for membrane stability. However, the ordering effect of CHS is generally weaker than that of cholesterol.[2][3] This is particularly true for the deprotonated form of CHS, which is the predominant form under physiological pH.[2]

  • Protonation State Matters: The protonated form of CHS is a more faithful mimic of cholesterol's biophysical effects compared to its deprotonated counterpart.[4][5] The deprotonated form's ordering effect on DPPC bilayers is significantly weaker.[1]

  • Distribution within the Membrane: In more complex systems like nanodiscs, MD simulations have shown that cholesterol tends to distribute uniformly, while CHS has a propensity to cluster around scaffold proteins, leading to a more heterogeneous membrane environment.[3]

  • Interfacial Anchoring: The differences in behavior can be attributed to the ester group of CHS, which does not anchor it as optimally at the water-membrane interface as the hydroxyl group of cholesterol.[2]

Experimental and Computational Protocols

The insights presented in this guide are derived from atomistic molecular dynamics simulations. Below is a generalized protocol representative of the methodologies employed in the cited studies.

System Preparation:

  • Lipid Bilayer Construction: A lipid bilayer, typically composed of a phosphatidylcholine like DPPC or POPC, is constructed using software packages such as GROMACS or CHARMM-GUI.

  • Sterol Insertion: Cholesterol or this compound molecules are inserted into the bilayer at desired molar concentrations (e.g., 10 mol%, 30 mol%, 50 mol%). For CHS, simulations are often run for both its protonated and deprotonated states.

  • Solvation and Ionization: The system is solvated with a water model (e.g., TIP3P or SPC/E), and ions are added to neutralize the system and mimic physiological salt concentrations.

Simulation Parameters:

  • Force Field: A crucial choice that dictates the accuracy of the simulation. Commonly used force fields include CHARMM36, AMBER, and GROMOS.

  • Ensemble: Simulations are typically run in the NPT ensemble, maintaining constant Number of particles, Pressure, and Temperature to mimic physiological conditions.

  • Temperature and Pressure Coupling: Temperature is maintained using a thermostat (e.g., Nosé-Hoover or Berendsen), and pressure is controlled with a barostat (e.g., Parrinello-Rahman).

  • Simulation Time: Simulation lengths vary but are typically in the range of hundreds of nanoseconds to microseconds to ensure adequate sampling of molecular motions.

Data Analysis:

  • Order Parameters (Scd): Calculated to quantify the ordering of the lipid acyl chains.

  • Area per Lipid: Determines the packing density of the membrane.

  • Membrane Thickness: Measured as the distance between the average positions of the phosphate groups in the two leaflets.

  • Radial Distribution Functions: Used to analyze the spatial arrangement of molecules relative to each other.

  • Diffusion Coefficients: Calculated to measure the lateral mobility of lipids and sterols within the membrane.

Visualizing the Simulation Workflow

The following diagram illustrates the typical workflow of a molecular dynamics simulation study comparing the effects of cholesterol and this compound on a lipid membrane.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis cluster_conclusion Conclusion start Define Research Question: Compare CHOL vs. CHS in a DPPC bilayer build_bilayer Construct DPPC Bilayer start->build_bilayer insert_sterols Insert CHOL, CHS (protonated), and CHS (deprotonated) build_bilayer->insert_sterols solvate_ionize Solvate with Water and Add Ions insert_sterols->solvate_ionize energy_min Energy Minimization solvate_ionize->energy_min equilibration Equilibration (NVT and NPT) energy_min->equilibration production_run Production Run (NPT) equilibration->production_run calc_properties Calculate Structural and Dynamic Properties: - Order Parameters - Area per Lipid - Membrane Thickness - Diffusion Coefficients production_run->calc_properties compare_results Compare Properties across Systems: CHOL vs. CHS vs. CHSA calc_properties->compare_results interpret Interpret Differences in Molecular Behavior compare_results->interpret conclusion Draw Conclusions on CHS as a Cholesterol Mimic interpret->conclusion

Caption: Workflow of a comparative molecular dynamics study.

Conclusion

Molecular dynamics simulations provide compelling evidence that while this compound is a convenient and often necessary substitute for cholesterol, it is not a perfect mimic. The protonation state of CHS is a critical determinant of its behavior, with the protonated form more closely resembling cholesterol. However, even protonated CHS exhibits weaker ordering and condensing effects compared to cholesterol.[2] Researchers utilizing CHS in their experimental systems, particularly for structural studies of membrane proteins, should be cognizant of these differences. The altered membrane environment induced by CHS could potentially influence protein conformation and function in ways that differ from a native, cholesterol-containing membrane. Future work should continue to explore the nuances of these interactions to develop even more faithful cholesterol analogues for in vitro studies.

References

Assaying the Fusogenic Potential of Cholesteryl Hemisuccinate-Containing Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fusogenic potential of Cholesteryl hemisuccinate (CHEMS)-containing liposomes with alternative fusogenic systems. The performance of these systems is evaluated based on experimental data, with detailed methodologies provided for key assays.

Introduction to Fusogenic Liposomes

Fusogenic liposomes are lipid-based nanoparticles designed to merge with cellular membranes, delivering their encapsulated cargo directly into the cytoplasm. This mechanism is crucial for enhancing the efficacy of therapeutic agents that act on intracellular targets. This compound (CHEMS) is a widely used component in the formulation of pH-sensitive fusogenic liposomes. Its acidic cholesterol ester structure allows it to induce membrane fusion in the acidic environment of endosomes, facilitating the release of encapsulated contents into the cell's interior.[1]

This guide will compare CHEMS-containing liposomes with other prominent fusogenic systems, providing a comprehensive overview of their mechanisms, experimental validation, and performance metrics.

Comparative Analysis of Fusogenic Liposome Systems

The fusogenic activity of liposomes is highly dependent on their lipid composition. Below is a comparison of CHEMS-based systems with other common fusogenic formulations.

Fusogenic SystemKey ComponentsMechanism of FusionTrigger for Fusion
CHEMS-based Liposomes CHEMS, Dioleoylphosphatidylethanolamine (DOPE)CHEMS protonation at low pH induces a polymorphic phase transition in the lipid bilayer, promoting fusion with endosomal membranes.[1]Acidic pH (endosomal environment)
Cationic Liposomes 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), DOPEElectrostatic interactions between the positively charged liposomes and negatively charged cell membranes facilitate close contact and subsequent membrane fusion.[2][3]Electrostatic attraction
Peptide-Mediated Fusion Liposomes functionalized with fusogenic peptides (e.g., coiled-coil forming peptides)Specific peptide-peptide interactions between liposomes or between liposomes and target membranes drive membrane proximity and fusion.[4][5]Specific molecular recognition
Polymer-Modified Liposomes Liposomes coated with pH-sensitive fusogenic polymers (e.g., succinylated poly(glycidol))Polymer conformation changes at low pH expose fusogenic domains that interact with and destabilize the endosomal membrane.[6]Acidic pH (endosomal environment)

Quantitative Performance Data

The efficiency of liposome fusion is a critical parameter for effective drug delivery. The following table summarizes quantitative data from various studies, comparing the fusogenic performance of different liposome formulations.

Liposome FormulationAssayFusion Efficiency (%)pHReference
DOPE/CHEMSCalcein Release~60% release at pH 5.55.5[7]
DOPE/CHEMSLipid Mixing (FRET)Significant fusion below pH 4.3<4.3[1]
DOPE/DOTAPCellular Uptake (Flow Cytometry)High fusogenicity with increasing DOTAP concentration7.4[3]
Oleic acid/DOPEGUV Fusion Assay~100-200 fusion events/100 µm² at 30 minAcidic[8]
Coiled-Coil PeptidesContent MixingAlmost quantitative content mixing7.4[4]

Note: Fusion efficiency can vary significantly based on the specific experimental conditions, cell type, and assay used.

Experimental Protocols

Accurate assessment of fusogenic potential relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays used to quantify liposome fusion.

Förster Resonance Energy Transfer (FRET)-Based Lipid Mixing Assay

This assay measures the mixing of lipids between two liposome populations, indicating fusion.

Materials:

  • Fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

  • Unlabeled liposomes.

  • Fluorescence spectrophotometer.

Protocol:

  • Prepare two populations of liposomes:

    • "Donor" liposomes containing a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).

    • "Acceptor" liposomes (unlabeled).

  • Mix the donor and acceptor liposomes at a desired molar ratio (e.g., 1:9).

  • Incubate the mixture under conditions that trigger fusion (e.g., acidification for CHEMS liposomes).

  • Monitor the fluorescence of the donor (NBD-PE) over time.

  • Fusion is indicated by a decrease in FRET, observed as an increase in the donor's fluorescence intensity as it is diluted into the acceptor liposome membrane, increasing the distance from the acceptor probe.

  • Maximum fluorescence is determined by disrupting the liposomes with a detergent (e.g., Triton X-100).

  • Fusion efficiency is calculated as a percentage of the maximum fluorescence change.

Content Mixing Assay

This assay confirms the complete fusion of liposomes, including the mixing of their aqueous cores.

Materials:

  • A fluorophore and its quencher encapsulated in separate liposome populations (e.g., calcein and CoCl₂).

  • Size exclusion chromatography columns.

  • Fluorometer.

Protocol:

  • Prepare two populations of liposomes:

    • One population encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

    • A second population encapsulating a quencher (e.g., 50 mM CoCl₂).

  • Remove unencapsulated dye and quencher using size exclusion chromatography.

  • Mix the two liposome populations.

  • Induce fusion (e.g., by lowering the pH).

  • Content mixing will lead to the quenching of the calcein fluorescence by CoCl₂.

  • Monitor the decrease in fluorescence over time.

  • The percentage of fusion is calculated based on the fluorescence decrease relative to a control sample without the quencher.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the logical relationships in fusogenic liposome systems.

FRET_Assay_Workflow cluster_preparation Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Donor Donor Liposomes (NBD-PE + Rhodamine-PE) Mix Mix Donor and Acceptor Liposomes Donor->Mix Acceptor Acceptor Liposomes (Unlabeled) Acceptor->Mix Trigger Induce Fusion (e.g., Acidification) Mix->Trigger Measure Monitor Donor Fluorescence Trigger->Measure Detergent Add Detergent (Max Fluorescence) Measure->Detergent Calculate Calculate Fusion Efficiency Detergent->Calculate

Caption: Workflow for the FRET-based lipid mixing assay.

CHEMS_Fusion_Mechanism cluster_endosome Endosomal Environment cluster_liposome CHEMS Liposome cluster_fusion Membrane Fusion Low_pH Low pH CHEMS_Protonation CHEMS Protonation Low_pH->CHEMS_Protonation triggers Phase_Transition Bilayer to Non-bilayer Phase Transition CHEMS_Protonation->Phase_Transition induces Membrane_Destabilization Membrane Destabilization and Fusion Phase_Transition->Membrane_Destabilization leads to Content_Release Cargo Release into Cytosol Membrane_Destabilization->Content_Release

Caption: Mechanism of pH-sensitive fusion for CHEMS-containing liposomes.

Conclusion

CHEMS-containing liposomes represent a robust and widely utilized platform for pH-sensitive drug delivery. Their ability to efficiently fuse with endosomal membranes makes them a valuable tool in the development of therapeutics targeting the cell interior. However, the choice of a fusogenic system should be guided by the specific application. Cationic liposomes offer an alternative for general cell membrane fusion, while peptide- and polymer-mediated systems provide opportunities for more targeted and controlled delivery. The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting and evaluating the most appropriate fusogenic liposome system for their needs.

References

Is Cholesteryl hemisuccinate a reliable mimic for cholesterol in functional protein studies?

Author: BenchChem Technical Support Team. Date: November 2025

Cholesteryl Hemisuccinate: A Reliable Cholesterol Mimic? A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cholesterol and its widely used analog, this compound (CHS), is critical for the accurate interpretation of functional protein studies. While CHS offers significant advantages in terms of solubility and handling, its structural and chemical dissimilarities to cholesterol can lead to divergent effects on membrane protein function. This guide provides a detailed comparison, supported by experimental data, to help researchers make informed decisions about which sterol is appropriate for their experimental system.

Physicochemical Properties: A Tale of Two Sterols

Cholesterol and CHS share the same hydrophobic sterol core, but the addition of a hemisuccinate group at the 3'-hydroxyl position gives CHS a distinct character. This seemingly minor modification has profound implications for its behavior in aqueous solutions and lipid bilayers.

PropertyCholesterol (CHL)This compound (CHS)Key Differences & Implications
Structure Amphipathic, with a small hydrophilic hydroxyl headgroup.Amphipathic, with a larger, ionizable carboxyl headgroup.The succinate moiety in CHS increases its polarity and introduces a negative charge at physiological pH, which can lead to different electrostatic interactions with proteins and lipids.[1][2]
Solubility Extremely low in aqueous solutions.Significantly more water-soluble than cholesterol, especially in its deprotonated form.[3][4][5]This is the primary reason for the widespread use of CHS in structural and functional studies of membrane proteins, as it facilitates the preparation of stable protein-detergent micelles and liposomes.[4]
Effect on Membrane Order Increases the order of acyl chains in fluid-phase lipid bilayers.[3][5]Also increases lipid order, but the effect is generally weaker than that of cholesterol.[3][4][5]This suggests that CHS is less effective at packing tightly with phospholipids, which can alter membrane fluidity and thickness, potentially impacting the function of embedded proteins.
Distribution in Membranes Uniformly distributed within lipid bilayers and nanodiscs.[3][4][5]Can exhibit heterogeneous distribution, with a tendency to cluster around scaffold proteins in nanodisc systems.[3][4][5]This non-uniform distribution can create localized domains with different physical properties, which may not accurately reflect the behavior of cholesterol in native cell membranes.

Functional Consequences for Membrane Proteins: A Comparative Analysis

The differences in physicochemical properties between cholesterol and CHS translate into distinct effects on the function of various classes of membrane proteins.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of membrane proteins for which CHS has been extensively used as a cholesterol substitute. While CHS can often mimic the stabilizing effects of cholesterol, there are important differences.

ProteinExperimental SystemEffect of CholesterolEffect of CHSReference
β2-Adrenergic Receptor Detergent MicellesIncreases thermostability and alters ligand binding affinity.[6]Also increases thermostability, with a 5-fold increase in the half-life of the apo-protein and a 2-fold increase over the ligand-bound protein alone.[6][6]
Adenosine A2a Receptor Detergent MicellesEssential for maintaining structural integrity and activity.[7]Stabilizes the receptor and retains its activity in detergent micelles.[7][8] The number of CHS monomers per micelle strongly correlates with receptor activity.[7][8][7][8]
NOP Receptor (ORL-1) Detergent MicellesEnhances thermal stability.Confers the highest thermostability among several tested sterols by inducing a bicelle-like architecture in mixed micelles.[9][9]

Key Takeaway for GPCRs: For GPCRs, CHS is often a valuable tool for enhancing stability in detergent-solubilized preparations, a critical step for structural studies.[9] However, the mechanism of stabilization may differ from that of cholesterol. CHS can alter the morphology of detergent micelles, which in turn affects receptor stability and activity.[7][9]

Ion Channels

The function of many ion channels is exquisitely sensitive to the lipid environment, and the differences between cholesterol and CHS can be particularly pronounced in this context.

Protein FamilyGeneral Effect of CholesterolPotential Impact of CHSReference
Inwardly-Rectifying Potassium (Kir) Channels Suppresses channel activity.[10][11]The negatively charged headgroup of CHS could lead to different electrostatic interactions with the channel, potentially altering its gating properties in a non-physiological manner.[10][11]
Voltage-Gated Potassium (Kv) Channels Can be inhibitory, with the effect being dependent on the specific channel subtype and its localization in different membrane domains.[10][12]The weaker membrane ordering effect of CHS compared to cholesterol could result in a less pronounced modulation of channel gating.[3][5][10][12]
Mechanosensitive Channels (e.g., Piezo, TRPV4) Regulates channel function through direct binding or by localizing channels into specific membrane domains.[11][13]The altered distribution and membrane-modifying properties of CHS could disrupt the normal localization and regulation of these channels.[3][5][11][13]

Key Takeaway for Ion Channels: The role of cholesterol in regulating ion channel function is complex, involving both specific interactions and modulation of the physical properties of the membrane.[10][14] Given that CHS differs from cholesterol in both these aspects, it should be used with caution in functional studies of ion channels.

Experimental Protocols

To aid researchers in assessing the effects of sterols on their protein of interest, a detailed protocol for a thermostability shift assay is provided below.

Protocol: Western Blot-Based Thermostability Shift Assay

This method allows for the assessment of how ligands and lipids like cholesterol or CHS affect the thermal stability of a membrane protein.[15][16]

1. Membrane Preparation and Solubilization:

  • Prepare cell membranes expressing the target protein.

  • Solubilize the membranes with a suitable detergent (e.g., DDM or LMNG) in the presence or absence of the test lipid (cholesterol or CHS).

  • Clarify the solubilized material by ultracentrifugation to remove any insoluble aggregates.

2. Thermal Challenge:

  • Aliquot the clarified supernatant into PCR tubes.

  • Heat the samples for a fixed time (e.g., 30 minutes) across a range of temperatures.[16]

  • Include a non-heated control sample kept on ice.

3. Removal of Aggregated Protein:

  • After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured protein.[16]

4. Sample Analysis:

  • Carefully collect the supernatant from each sample.

  • Analyze the amount of remaining soluble protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of remaining soluble protein as a function of temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater stability.

Visualizing the Differences

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR 7-TM Helices G_Protein Gβγ GPCR:f1->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Cholesterol Cholesterol / CHS Cholesterol->GPCR Modulates Stability & Conformation Ligand Ligand Ligand->GPCR:head Binding

Caption: GPCR signaling pathway, indicating the modulatory role of membrane sterols.

Experimental_Workflow cluster_conditions Comparative Conditions start Express & Harvest Membrane Protein solubilize Solubilize Membranes in Detergent start->solubilize condition1 Add Cholesterol solubilize->condition1 condition2 Add CHS solubilize->condition2 control No Sterol solubilize->control assay Functional / Stability Assay (e.g., Thermostability Shift) condition1->assay condition2->assay control->assay analyze Analyze & Compare Data assay->analyze

Caption: Workflow for comparing the effects of Cholesterol and CHS on protein function.

Decision_Tree start Need to include a sterol in my experiment? q1 Is the primary goal to stabilize a purified protein for structural studies? start->q1 q2 Does the protein's function depend on specific cholesterol interactions or precise membrane properties? q1->q2 No use_chs CHS is a good starting point due to its solubility and proven efficacy in stabilizing many GPCRs. q1->use_chs Yes q2->use_chs No use_chol Cholesterol is the more physiologically relevant choice. Consider using cyclodextrin for delivery. q2->use_chol Yes validate Consider validating key CHS findings with cholesterol to ensure physiological relevance. use_chs->validate

Caption: Decision guide for choosing between Cholesterol and CHS in protein studies.

Conclusion: A Useful Tool, But Not a Perfect Mimic

This compound is an undeniably valuable tool in the study of membrane proteins, particularly for structural biology where protein stabilization is paramount.[9][17] Its enhanced solubility overcomes a major technical hurdle associated with cholesterol.[3][4][5]

Therefore, the choice between cholesterol and CHS should be made on a case-by-case basis, with a clear understanding of the experimental goals and the potential artifacts. When using CHS, it is often advisable to validate key findings with cholesterol to ensure that the observed effects are not an artifact of the mimic itself.

References

Experimental verification of the pH-dependent properties of Cholesteryl hemisuccinate vesicles.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pH-dependent properties of Cholesteryl hemisuccinate (CHEMS) vesicles against alternative formulations. Supported by experimental data, this document delves into the stability, drug release kinetics, and fusogenic capabilities of CHEMS vesicles, offering detailed methodologies for key experimental verifications.

This compound (CHEMS) is a crucial component in the design of pH-sensitive liposomes, which are engineered to remain stable at physiological pH (around 7.4) and release their encapsulated cargo in acidic environments, such as those found in tumor microenvironments or endosomes. This property makes them highly attractive vehicles for targeted drug delivery. The pH sensitivity of CHEMS arises from the protonation of its carboxyl group at acidic pH, leading to a conformational change that destabilizes the vesicle membrane.

Performance Comparison: CHEMS Vesicles vs. Alternatives

The performance of CHEMS vesicles is often benchmarked against non-pH-sensitive liposomes and other pH-sensitive formulations, most notably those containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

pH-Dependent Cargo Release

A hallmark of CHEMS vesicles is their ability to rapidly release their contents upon acidification. This is a critical feature for effective intracellular drug delivery, as the vesicles can escape the endosomal pathway and release their payload into the cytoplasm.

FormulationpH 7.4 Release (%)pH 5.5 Release (%)Encapsulated AgentReference
DOPE/CHEMS< 40> 80Cisplatin[1]
CHEMS (Calcein loaded)StableRapid DestabilizationCalcein[2]
Conventional Liposomes (Non-pH-sensitive)MinimalMinimalDoxorubicin[3]
PEtOzylated CHEMS LiposomesMinimalSignificantDoxorubicin[3]

Table 1: Comparison of pH-dependent release from different liposomal formulations. Data is synthesized from multiple sources to illustrate the superior release characteristics of CHEMS-containing vesicles in acidic conditions.

Vesicle Stability and Fusion

The stability of CHEMS vesicles is pH-dependent. At neutral or alkaline pH, they form stable lamellar structures. However, upon exposure to acidic conditions, they can undergo fusion, a property that is enhanced when formulated with fusogenic lipids like DOPE.[4][5][6]

PropertyCHEMS VesiclesCHEMS/DOPE VesiclesConventional Liposomes
Stability at pH 7.4 HighHighHigh
Behavior at Acidic pH Destabilization, FusionEnhanced Destabilization and FusionStable
Zeta Potential Approx. -73mVVaries with ratioGenerally near-neutral

Table 2: Comparative properties of CHEMS-containing vesicles and conventional liposomes. The negative zeta potential of CHEMS vesicles at neutral pH contributes to their stability.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of CHEMS vesicles. Below are protocols for key experiments.

Preparation of CHEMS Vesicles by Thin-Film Hydration

This is a common method for preparing liposomes.

  • Lipid Film Formation: Dissolve CHEMS and any other lipid components (e.g., DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Tris-HCl) at a temperature above the phase transition temperature of the lipids. The aqueous phase can contain the drug or molecule to be encapsulated. Vigorous agitation (e.g., vortexing) is necessary to detach the lipid film and form multilamellar vesicles (MLVs).

  • Sizing: To obtain vesicles of a more uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and average hydrodynamic diameter of the vesicles.

  • Sample Preparation: Dilute the vesicle suspension in an appropriate buffer to a suitable concentration for DLS measurement.

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

  • Data Analysis: The Stokes-Einstein equation is used to relate the diffusion coefficient of the vesicles to their hydrodynamic diameter. The polydispersity index (PDI) provides an indication of the width of the size distribution.

pH-Dependent Release Assay (Calcein Leakage)

This assay quantifies the release of a fluorescent marker, calcein, from the vesicles in response to a pH change.

  • Encapsulation: Prepare CHEMS vesicles with a high concentration of calcein (e.g., 50-100 mM) in the hydration buffer. At this concentration, the fluorescence of calcein is self-quenched.

  • Purification: Remove unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex column).

  • Release Triggering: Incubate the calcein-loaded vesicles in buffers of different pH values (e.g., 7.4, 6.5, 5.5).

  • Fluorescence Measurement: Measure the fluorescence intensity. As calcein is released from the vesicles and diluted in the external buffer, its self-quenching is relieved, resulting in an increase in fluorescence.

  • Quantification: The percentage of release is calculated by comparing the fluorescence at a given time point to the total fluorescence obtained after disrupting the vesicles with a detergent (e.g., Triton X-100).

Membrane Fusion Assay (FRET-based Lipid Mixing)

This assay monitors the mixing of lipids between two populations of vesicles, indicating fusion.

  • Probe Incorporation: Prepare two populations of CHEMS vesicles. One population (donor) is labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE). The other population (acceptor) is unlabeled.

  • Fusion Induction: Mix the donor and acceptor vesicles and induce fusion by lowering the pH of the medium.

  • FRET Measurement: Monitor the fluorescence of the donor fluorophore (NBD-PE). Upon fusion, the labeled lipids from the donor vesicles are diluted into the membrane of the acceptor vesicles, increasing the distance between the FRET pair. This leads to a decrease in FRET efficiency and an increase in the donor's fluorescence emission.

  • Data Analysis: The increase in donor fluorescence over time is a measure of the rate and extent of lipid mixing and, therefore, membrane fusion.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the pH-dependent destabilization of CHEMS vesicles and a typical experimental workflow.

G cluster_neutral_pH Physiological pH (7.4) cluster_acidic_pH Acidic Environment (e.g., pH < 6.5) StableVesicle Stable CHEMS Vesicle (Lamellar Phase) Carboxyl_deprotonated Deprotonated Carboxyl Group (-COO⁻) StableVesicle->Carboxyl_deprotonated Maintains stability Protonation Protonation of Carboxyl Group StableVesicle->Protonation Decrease in pH Carboxyl_protonated Protonated Carboxyl Group (-COOH) Protonation->Carboxyl_protonated PhaseTransition Phase Transition (Lamellar to Hexagonal HII) Carboxyl_protonated->PhaseTransition Destabilization Membrane Destabilization PhaseTransition->Destabilization Fusion Vesicle Fusion Destabilization->Fusion Release Cargo Release Destabilization->Release

Caption: pH-dependent destabilization pathway of a CHEMS vesicle.

G cluster_prep Vesicle Preparation cluster_char Characterization cluster_func Functional Assays Lipid_dissolution 1. Dissolve Lipids in Organic Solvent Film_formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_dissolution->Film_formation Hydration 3. Hydrate Film (Aqueous Buffer + Cargo) Film_formation->Hydration Sizing 4. Size Extrusion Hydration->Sizing DLS Size Analysis (DLS) Sizing->DLS Zeta Zeta Potential Sizing->Zeta TEM Morphology (TEM) Sizing->TEM Release_assay pH-Dependent Release Assay Sizing->Release_assay Fusion_assay Membrane Fusion Assay (FRET) Sizing->Fusion_assay

Caption: Experimental workflow for CHEMS vesicle preparation and analysis.

References

Designing Control Experiments for Cellular Studies Involving Cholesteryl Hemisuccinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHS) is a widely utilized cholesterol analog in cellular research, valued for its increased solubility and ability to modulate membrane properties and cellular processes. Its applications range from serving as a cholesterol substitute in membrane protein studies to inducing apoptosis in cancer cells. Designing rigorous experiments with appropriate controls is paramount to accurately interpret the effects of CHS. This guide provides a comparative framework for selecting controls, presents experimental data, and offers detailed protocols for key cellular assays.

Understanding the Dual Roles of this compound

CHS primarily exerts its effects through two main mechanisms: modulation of cell membrane properties and inhibition of DNA polymerases. Its amphipathic nature allows it to intercalate into cellular membranes, altering their fluidity and organization.[1] Concurrently, CHS has been shown to be a potent inhibitor of DNA polymerases, particularly those in the X family, which can lead to cell cycle arrest and apoptosis.[2][3] These dual activities necessitate a carefully considered experimental design with controls that can dissect these different effects.

A Comparative Look at Experimental Controls

When designing experiments with CHS, the choice of controls is critical for attributing observed cellular responses specifically to the action of CHS. The ideal control strategy involves a multi-faceted approach, including negative, positive, and comparative controls.

Control Type Rationale Examples Primary Measured Endpoint
Negative Controls To account for effects of the delivery vehicle and non-specific molecular interactions.- Vehicle Control (e.g., DMSO, ethanol) - Cholesterol[3] - Other Cholesterol Esters (e.g., Cholesteryl Acetate, Cholesteryl Chloride)[3] - Succinic Acid[4][5][6]Cell Viability, Membrane Fluidity, DNA Polymerase Activity
Comparative Control To differentiate the effects of CHS from its parent molecule, cholesterol, particularly in membrane-related studies.- Cholesterol[1][7][8]Membrane Fluidity, Lipid Order, Protein Function
Positive Controls To ensure the experimental system is responsive and to provide a benchmark for the magnitude of the effect.- For Membrane Rigidity: Established membrane rigidifying agents. - For Cytotoxicity: Known cytotoxic drugs (e.g., Etoposide, Doxorubicin). - For Apoptosis: Staurosporine.Membrane Fluidity, Cell Viability, Apoptosis Markers (e.g., Caspase-3 activity)

Quantitative Performance Comparison

The following tables summarize quantitative data comparing the effects of this compound and its relevant controls on key cellular parameters.

Table 1: Inhibition of DNA Polymerase Activity
Compound Target Enzyme IC50 (µM) Reference
This compound Rat DNA polymerase β2.9[3]
Human DNA polymerase λ6.3[3]
Human DNA topoisomerase I25[2]
Human DNA topoisomerase II120[2]
Cholesterol All tested DNA polymerasesNo inhibition observed[3]
Cholesteryl Acetate All tested DNA polymerasesNo inhibition observed[3]
Cholesteryl Chloride All tested DNA polymerasesNo inhibition observed[3]
Table 2: Cytotoxicity in Human Cancer Cell Lines
Compound Cell Line Assay LD50/IC50 (µM) Reference
This compound HL-60 (Promyelocytic Leukemia)Not Specified72.3[2]
Succinic Acid MOLT-4 (T-cell ALL)WST-130.16 (48h)[6]
CCRF-CEM (T-cell ALL)WST-125 (48h, significant viability decrease)[6]
CAKI-2 (Renal Cancer)WST-1>50 (significant viability decrease at 25 & 50 µM)[4]
ACHN (Renal Cancer)WST-1>50 (significant viability decrease at 25 & 50 µM)[4]
Cholesterol TDSCs (Tendon-derived stem cells)Not SpecifiedInduces apoptosis at 10 mg/dL[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and assays used.

Table 3: Effects on Membrane Physical Properties
Compound Lipid Bilayer Effect on Acyl Chain Mobility Effect on Interfacial Surface Charge Reference
This compound POPC (liquid-crystalline)Less effective than cholesterol in reducing mobilityIncreased[1]
DPPC (liquid-crystalline)Equally effective as cholesterol in reducing mobilityIncreased[1]
Cholesterol POPC (liquid-crystalline)Reduces mobilityDecreased surface hydration[1]
DPPC (liquid-crystalline)Reduces mobilityDecreased surface hydration[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound and control compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, cholesterol, succinic acid, and a vehicle control. Replace the culture medium with medium containing the test compounds.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Membrane Fluidity Assessment using DPH Fluorescence Polarization

Objective: To measure changes in membrane rigidity induced by this compound and cholesterol.

Methodology:

  • Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cells at a concentration of 1x10^6 cells/mL.

  • DPH Labeling: Add 1,6-diphenyl-1,3,5-hexatriene (DPH) to the cell suspension to a final concentration of 1-2 µM. Incubate in the dark at 37°C for 30-60 minutes.

  • Compound Treatment: Aliquot the DPH-labeled cell suspension into fluorometer cuvettes and add this compound, cholesterol, or vehicle control at the desired concentrations.

  • Fluorescence Polarization Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically around 360 nm, and the emission is measured at approximately 430 nm.

  • Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal orientations of the emission polarizer, respectively, for a vertically polarized excitation light, and G is the grating correction factor. An increase in anisotropy indicates a decrease in membrane fluidity (increased rigidity).

Visualizing Experimental Design and Cellular Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway affected by this compound.

G cluster_0 Experimental Setup cluster_1 Assays cluster_2 Data Analysis Cell Culture Cell Culture Treatment Groups Treatment Groups - Vehicle Control - Cholesterol - Succinic Acid - this compound Cell Culture->Treatment Groups Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment Groups->Cell Viability Assay (MTT) Membrane Fluidity Assay (DPH) Membrane Fluidity Assay (DPH) Treatment Groups->Membrane Fluidity Assay (DPH) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Treatment Groups->Apoptosis Assay (e.g., Annexin V) IC50 Calculation IC50 Calculation Cell Viability Assay (MTT)->IC50 Calculation Anisotropy Calculation Anisotropy Calculation Membrane Fluidity Assay (DPH)->Anisotropy Calculation Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (e.g., Annexin V)->Quantification of Apoptotic Cells Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis Anisotropy Calculation->Comparative Analysis Quantification of Apoptotic Cells->Comparative Analysis

Caption: Experimental workflow for comparative analysis of CHS.

G CHS Cholesteryl Hemisuccinate Akt Akt CHS->Akt Inhibits phosphorylation Caspase8 Caspase-8 CHS->Caspase8 Activates pAkt p-Akt (Active) pAkt->Caspase8 Inhibits Bid Bid Caspase8->Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by CHS.[10]

By implementing these control strategies and experimental protocols, researchers can generate robust and reliable data, leading to a clearer understanding of the cellular effects of this compound. This comparative approach is essential for the accurate interpretation of results and for advancing research in areas where CHS is a valuable tool.

References

A Comparative Guide to Quantitative Methods for Assessing Cholesteryl Hemisuccinate-Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHS) is a widely utilized cholesterol analog crucial for the stabilization and functional reconstitution of membrane proteins, particularly G protein-coupled receptors (GPCRs). Understanding the quantitative parameters of the interaction between CHS and membrane proteins is paramount for structural biology, drug design, and functional assays. This guide provides a comparative overview of key quantitative methods, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their studies.

Comparison of Quantitative Methods

The selection of a method to quantify the interaction between CHS and a membrane protein depends on the specific research question, the nature of the protein, and the available resources. The following table summarizes and compares the key quantitative parameters obtained from several powerful techniques.

MethodQuantitative ParametersAdvantagesDisadvantagesThroughput
Surface Plasmon Resonance (SPR) Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off )Label-free, real-time analysis, provides kinetic information.[1][2][3][4][5]Requires immobilization of one binding partner, which can affect protein function.Medium to High
Isothermal Titration Calorimetry (ITC) Binding Affinity (K D ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution measurement, provides a complete thermodynamic profile.[6][7][8][9][10]Requires relatively large amounts of pure protein, can be sensitive to buffer composition.[7]Low
Förster Resonance Energy Transfer (FRET) Binding Affinity (K D ), Proximity/Distance between labeled moleculesHigh sensitivity, can be used in live cells, provides spatial information.[11][12][13][14]Requires fluorescent labeling of both molecules, which can be technically challenging and may perturb the system.High
Fluorescence Quenching Assays Binding Affinity (K D )High-throughput, sensitive, and relatively simple to perform.[15][16]Requires a fluorescently labeled protein and a quencher-labeled lipid.High
Computational Docking Binding Pose, Interaction Energy, Identification of Potential Binding SitesProvides structural insights at the atomic level, can guide experimental design.[17][18][19]Predictions require experimental validation, accuracy depends on the quality of the protein structure and scoring functions.High

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable quantitative data. Below are outlines of experimental protocols for the key techniques discussed.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1][2][3] This technique is a gold standard for quantifying the kinetics and affinity of molecular interactions in real-time without the need for labels.[2][4][5]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Liposomes containing CHS B Immobilize Liposomes on Sensor Chip A->B C Inject Membrane Protein (Analyte) B->C D Measure Association C->D E Inject Buffer (Dissociation) D->E F Measure Dissociation E->F G Fit Sensorgram Data F->G H Determine KD, kon, koff G->H

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) incorporating a defined concentration of this compound (CHS) along with a primary phospholipid (e.g., POPC).

  • Sensor Chip Immobilization: Immobilize the CHS-containing liposomes onto a suitable sensor chip (e.g., an L1 or HPA chip).[1][3] This creates a lipid bilayer surface mimicking a cell membrane.

  • Analyte Injection and Association: Inject a series of concentrations of the purified membrane protein in a suitable buffer over the sensor surface. The binding of the protein to the CHS-containing liposomes is monitored in real-time as a change in the resonance signal.

  • Dissociation: After the association phase, inject the running buffer to monitor the dissociation of the protein from the liposomes.

  • Data Analysis: Fit the resulting sensorgrams (plots of resonance signal versus time) to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][10]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis A Prepare Membrane Protein in Detergent Micelles C Load Protein into Sample Cell A->C B Prepare CHS-Detergent Mixed Micelles D Load CHS into Syringe B->D E Inject CHS into Sample Cell D->E F Measure Heat Change E->F G Integrate Heat Peaks F->G H Fit Binding Isotherm G->H I Determine KD, ΔH, ΔS, n H->I

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:

  • Sample Preparation: Prepare the purified membrane protein solubilized in detergent micelles. Prepare the titrant, which consists of CHS solubilized in the same detergent to form mixed micelles. It is crucial that the buffer and detergent concentrations are precisely matched between the protein solution and the titrant to minimize heats of dilution.[7]

  • ITC Experiment: Load the membrane protein solution into the sample cell of the calorimeter and the CHS-detergent solution into the injection syringe.

  • Titration: Perform a series of injections of the CHS solution into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from the titration to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of CHS to protein). Fit this isotherm to a suitable binding model to determine the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[7][8]

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm, making it a powerful tool to study molecular interactions.[12][13]

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Analysis A Label Membrane Protein with Donor Fluorophore C Mix Labeled Protein and Liposomes A->C B Prepare Liposomes with CHS and Acceptor-labeled Lipid B->C D Excite Donor Fluorophore C->D E Measure Donor and Acceptor Emission D->E F Calculate FRET Efficiency E->F G Determine Binding Affinity (KD) F->G

Caption: Workflow for a Förster Resonance Energy Transfer experiment.

Detailed Methodology:

  • Fluorophore Labeling: Label the membrane protein with a donor fluorophore. This can be achieved through genetic fusion with a fluorescent protein (e.g., GFP) or by chemical labeling of a specific residue (e.g., a cysteine). Prepare liposomes containing CHS and a lipid that is labeled with a suitable acceptor fluorophore.

  • FRET Measurement: Mix the donor-labeled protein with the acceptor-labeled, CHS-containing liposomes at various concentrations.

  • Spectroscopic Analysis: Excite the donor fluorophore and measure the emission spectra of both the donor and acceptor. The quenching of the donor fluorescence and the increase in sensitized acceptor emission are indicative of FRET.

  • Data Analysis: Calculate the FRET efficiency from the changes in fluorescence intensity. By titrating one binding partner against the other and measuring the change in FRET efficiency, a binding curve can be generated and fitted to determine the binding affinity (K D ).

Signaling Pathways and Logical Relationships

The interaction of CHS with membrane proteins, particularly GPCRs, is often a prerequisite for their proper folding, stability, and signaling function. CHS is thought to mimic the role of cholesterol in native cell membranes, which is known to modulate the conformation and activity of many membrane proteins.

Signaling_Logic cluster_membrane Membrane Environment cluster_protein_state Protein State cluster_downstream Downstream Events CHS This compound (CHS) Stable_MP Stable and Functional Protein CHS->Stable_MP Stabilizes MP Membrane Protein (e.g., GPCR) MP->Stable_MP Requires Ligand_Binding Ligand Binding Stable_MP->Ligand_Binding Signaling Signal Transduction Ligand_Binding->Signaling

Caption: Logical relationship of CHS in enabling membrane protein function.

This diagram illustrates that the presence of CHS in the membrane environment is often crucial for maintaining the structural integrity and functional state of the membrane protein. This stable conformation is a prerequisite for subsequent biological events such as ligand binding and downstream signal transduction. The quantitative assessment of the CHS-protein interaction is therefore a critical step in understanding and manipulating the function of these important drug targets.

References

Benchmarking the efficiency of Cholesteryl hemisuccinate against traditional detergents for membrane protein extraction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of membrane proteins in their native, functional state is a cornerstone of structural biology and drug discovery. The choice of detergent is a critical factor in this process, with traditional detergents often leading to protein denaturation and loss of activity. Cholesteryl hemisuccinate (CHS), a cholesterol analog, has emerged as a powerful additive to conventional detergents, significantly enhancing the stability and extraction efficiency of a wide range of membrane proteins, particularly G protein-coupled receptors (GPCRs).

This guide provides an objective comparison of the performance of CHS in conjunction with traditional detergents against the use of these detergents alone for membrane protein extraction. The information presented is supported by experimental data and detailed methodologies to assist researchers in optimizing their extraction protocols.

Data Presentation: Quantitative Comparison of Detergent Systems

The following tables summarize quantitative data on the efficiency of various detergent systems for membrane protein extraction.

Detergent SystemTarget ProteinSolubilization Efficiency (%)ObservationsReference
1% DDMHuman GABA Type A Receptor61 ± 9Standard solubilization.[1]
1% DDM / 0.25% CHSHuman GABA Type A Receptor> 90Dropwise addition of detergent robustly solubilized the membrane pellets. CHS appeared to maintain if not increase efficiency.[1]
FC-12Eukaryotic Membrane Protein-GFP fusions75 ± 16Median solubilization efficiency.[2]
DDMEukaryotic Membrane Protein-GFP fusions51 ± 20Median solubilization efficiency.[2]
LDAOEukaryotic Membrane Protein-GFP fusions57 ± 18Median solubilization efficiency.[2]
DetergentCritical Micelle Concentration (CMC)Micelle Size (kDa)Key CharacteristicsReference
Triton X-100 0.2-0.9 mM~90Mild, non-ionic detergent. Can interfere with UV-spectrophotometry.[3]
DDM (n-dodecyl-β-D-maltoside) 0.17 mM~50Mild, non-ionic detergent, commonly used for GPCRs.[4][4][5]
LDAO (Lauryldimethylamine oxide) 1-2 mM~18Zwitterionic detergent.[5]
CHS (this compound) Not applicable (not a detergent)-Cholesterol analog, enhances stability of membrane proteins.[6][7][8]

The Role of CHS in Enhancing Membrane Protein Stability

This compound is not a detergent itself but rather a cholesterol analog that integrates into detergent micelles.[8] Its inclusion in detergent preparations offers several advantages:

  • Mimics the Native Environment: Many membrane proteins, especially those from mammalian cells, rely on interactions with cholesterol for their structural integrity and function.[9] CHS helps to mimic this native lipid environment, thereby stabilizing the protein once it is removed from the cell membrane.[7][10]

  • Induces a More Favorable Micelle Architecture: The incorporation of CHS into detergent micelles, such as those formed by DDM, can induce a more bicelle-like, flattened structure. This configuration is thought to provide a more native-like and stabilizing environment for the embedded membrane protein.[7][10]

  • Improves Thermostability: The addition of CHS has been shown to significantly increase the thermal stability of various GPCRs in detergent solutions.[10] This enhanced stability is crucial for downstream applications like purification and structural studies.

Experimental Protocols

The following are detailed methodologies for key experiments in membrane protein extraction for the purpose of comparing different detergent systems.

Protocol 1: Small-Scale Screening of Detergents for Membrane Protein Solubilization

This protocol is designed to rapidly assess the effectiveness of different detergents, with and without CHS, for solubilizing a target membrane protein.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Detergent Stock Solutions (e.g., 10% w/v DDM, 10% w/v LDAO, 10% w/v Triton X-100)

  • CHS/DDM Stock Solution (e.g., 10% w/v DDM, 2% w/v CHS)

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Resuspend the cell paste in ice-cold Lysis Buffer and disrupt the cells using a suitable method (e.g., sonication, dounce homogenization).

  • Clarification: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet intact cells and debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Detergent Solubilization: Carefully discard the supernatant and resuspend the membrane pellet in Lysis Buffer to a final protein concentration of approximately 5-10 mg/mL.

  • Aliquoting: Aliquot the membrane suspension into separate microcentrifuge tubes for each detergent condition to be tested.

  • Detergent Addition: To each tube, add the respective detergent stock solution to a final concentration of 1% (w/v). For the CHS condition, add the CHS/DDM stock to a final concentration of 1% DDM and 0.2% CHS.

  • Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Insoluble Fraction Removal: Centrifuge the samples at high speed (e.g., 100,000 x g for 30 minutes at 4°C).

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the amount of solubilized target protein.

Protocol 2: Preparation of a 10% DDM / 2% CHS Stock Solution

This protocol details the preparation of a commonly used stock solution containing both DDM and CHS.

Materials:

  • n-dodecyl-β-D-maltopyranoside (DDM)

  • This compound (CHS)

  • Tris base

  • Deionized water

  • 50 mL conical tube

  • Sonicator (probe or bath)

  • Rotator

Procedure:

  • Buffer Preparation: Prepare a 200 mM Tris-HCl pH 8.0 solution.

  • DDM Dissolution: In a 50 mL conical tube, add 5 g of DDM to 40 mL of the 200 mM Tris-HCl buffer. Mix by inversion or on a rotator until the DDM is fully dissolved.

  • CHS Addition: Add 1 g of CHS to the DDM solution.

  • Sonication: Sonicate the mixture until the solution becomes hot to the touch and translucent. This step is crucial for dissolving the CHS.

  • Final Volume Adjustment: Bring the final volume to 50 mL with deionized water.

  • Final Dissolution: Place the tube on a rotator at room temperature until the solution becomes completely transparent.

  • Storage: Store the stock solution at 4°C.

Visualizing the Workflow

The following diagrams illustrate the key workflows in membrane protein extraction and the logical relationship of CHS within the process.

Experimental_Workflow A Cell Culture/ Tissue Homogenization B Cell Lysis & Membrane Isolation A->B C Membrane Resuspension B->C D Detergent Solubilization C->D E Separation of Soluble & Insoluble Fractions D->E F Analysis of Extraction Efficiency (SDS-PAGE, Western Blot) E->F

Caption: General experimental workflow for membrane protein extraction.

CHS_Mechanism cluster_0 Without CHS cluster_1 With CHS A Traditional Detergent Micelle (e.g., DDM) C Unstable Protein-Detergent Complex A->C B Membrane Protein B->C D CHS-Detergent Mixed Micelle F Stable Protein-Detergent-CHS Complex D->F E Membrane Protein E->F

Caption: Conceptual diagram illustrating the stabilizing effect of CHS.

Conclusion

The inclusion of this compound in detergent-based extraction protocols represents a significant advancement in the field of membrane protein research. By mimicking the native lipid environment and promoting a more favorable micellar structure, CHS enhances the stability and often the extraction efficiency of challenging membrane proteins. While traditional detergents remain essential tools, the synergistic effect of their combination with CHS provides a powerful strategy for obtaining high-quality, functional membrane protein samples for downstream structural and functional studies. Researchers are encouraged to perform small-scale screening to determine the optimal detergent and CHS concentration for their specific protein of interest.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Hemisuccinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of cholesteryl hemisuccinate (CAS 1510-21-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a cholesterol ester widely used in research, particularly in the formulation of liposomes and solubilization of proteins.[1] While not classified as a hazardous material for transport, it requires careful handling and disposal due to its potential as a skin sensitizer and its classification as slightly hazardous to water.[2]

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The primary health concern is its potential to cause an allergic skin reaction.[2]

Table 1: this compound Hazard Summary and Required PPE

Hazard ClassificationGHS PictogramSignal WordHazard StatementRequired Personal Protective Equipment (PPE)
Skin Sensitization, Category 1
alt text
Warning H317: May cause an allergic skin reaction.[2]Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[3] Eye Protection: Safety glasses or goggles.[3] Lab Coat: A standard lab coat is required.[4] Respiratory: For handling bulk powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[3]
General Disposal Prohibitions

To ensure environmental protection and compliance with standard laboratory safety protocols, observe the following prohibitions:

  • DO NOT dispose of this compound in the household garbage.[2]

  • DO NOT allow the product or its solutions to enter the sewage system, drains, or any surface or ground water.[2]

  • DO NOT dispose of waste by evaporation outside of a certified chemical fume hood.

The universally recommended method for disposal is to engage a licensed and certified professional waste disposal company.[2]

Step-by-Step Disposal Protocol

This protocol provides detailed procedures for disposing of this compound in its various waste forms.

Step 1: Waste Segregation and Characterization

Correctly identify and segregate the waste stream. This compound waste is typically generated in three forms:

  • Solid Waste: Unused or expired chemical, contaminated weighing paper, gloves, and other disposable labware.

  • Liquid Waste: Solutions of this compound dissolved in organic solvents (e.g., chloroform).[5]

  • Empty Containers: Original product containers.

Step 2: Containment and Labeling
  • Select a Compatible Container: Use a container that is chemically resistant to the waste. For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a designated container for halogenated or non-halogenated organic solvent waste, as appropriate. The container must have a tightly fitting cap.

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and list all contents, including this compound and any solvents, with their approximate concentrations.

Step 3: Specific Disposal Procedures

A. Solid this compound Waste

  • Collection: Carefully sweep or scoop up solid this compound, minimizing dust generation.[2] Place it, along with any contaminated consumables (e.g., weigh boats, contaminated gloves), into the designated and labeled solid chemical waste container.

  • Storage: Seal the container and store it in a designated satellite accumulation area until pickup by a licensed waste contractor.

B. Liquid this compound Waste

  • Identification: this compound is often dissolved in organic solvents like chloroform.[5] This solution must be treated as organic solvent waste.

  • Collection: Pour the liquid waste into the appropriate labeled waste solvent container (e.g., "Halogenated Organic Waste" for chloroform solutions). Do not mix incompatible waste streams.

  • Storage: Keep the waste solvent container tightly sealed when not in use and store it in a designated satellite accumulation area, away from ignition sources.

C. Empty this compound Containers

  • Decontamination: To be disposed of as non-hazardous waste, the empty container must be thoroughly decontaminated. It is recommended to triple-rinse the container with a suitable solvent that can dissolve the residue.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, as described in section 3B.

  • Container Disposal: Once triple-rinsed, deface or remove the original product label. The clean, empty container can then be disposed of with the regular laboratory glass or plastic waste.

Step 4: Arrange for Professional Disposal

Accumulated waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company. Follow all institutional procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl hemisuccinate
Reactant of Route 2
Reactant of Route 2
Cholesteryl hemisuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.